CGP37157
Description
benzothiazepine derivative of clonazepam; inhibits the in vitro activity of mitochondrial sodium-calcium exchange
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c16-9-5-6-13-11(7-9)15(20-8-14(19)18-13)10-3-1-2-4-12(10)17/h1-7,15H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEPIRKXSUIUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996899 | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75450-34-9 | |
| Record name | Cgp 37157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075450349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-(2-chlorophenyl)-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: CGP37157 as an Inhibitor of the Mitochondrial Na+/Ca2+ Exchanger (NCLX)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the inhibitory activity of CGP37157 on the mitochondrial Na+/Ca2+ exchanger, NCLX (also known as SLC8B1). It includes quantitative data on its IC50, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows.
Introduction to NCLX and this compound
The mitochondrial Na+/Ca2+ exchanger (NCLX) is the primary mechanism for extruding Ca2+ from the mitochondrial matrix, playing a crucial role in maintaining mitochondrial and cytosolic Ca2+ homeostasis.[1][2] Dysregulation of mitochondrial Ca2+ levels is implicated in various cellular dysfunctions and diseases.[3][4]
This compound is a benzothiazepine derivative widely used as a selective inhibitor of NCLX.[5] By blocking the efflux of Ca2+ from mitochondria, this compound allows researchers to study the downstream effects of elevated mitochondrial Ca2+ levels. However, it is important to note that at certain concentrations, this compound may exhibit off-target effects, such as the inhibition of voltage-gated Ca2+ channels.
Quantitative Analysis of NCLX Inhibition by this compound
The half-maximal inhibitory concentration (IC50) of this compound for NCLX varies depending on the experimental system. The table below summarizes the reported IC50 values across different models.
| Experimental Model | IC50 (µM) | Reference(s) |
| Isolated guinea-pig heart mitochondria | 0.8 | |
| Isolated mitochondria (unspecified) | 0.36 - 0.4 | |
| INS-1 (rat insulinoma) cells | 1.5 | |
| NCLX-overexpressing SH-SY5Y cells | ~5.0 | |
| Various cell types (sodium-dependent Ca2+ efflux) | 5.0 |
Experimental Protocol: Determination of NCLX IC50 in Cultured Cells
This protocol outlines a general method for determining the IC50 of this compound by measuring mitochondrial Ca2+ efflux in live cells. This method is based on protocols described in the literature.
3.1. Materials
-
Cultured cells (e.g., SH-SY5Y, HeLa, or primary neurons)
-
Cell culture medium and supplements
-
Plasmids for expressing a mitochondria-targeted Ca2+ sensor (e.g., mito-GEM-GECO1 or RP-mt)
-
Transfection reagent (e.g., Lipofectamine)
-
Ringer's solution
-
ATP (Adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with live-cell imaging capabilities
3.2. Methodology
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with a plasmid encoding a mitochondria-targeted Ca2+ sensor according to the manufacturer's protocol. Allow 24-48 hours for sensor expression.
-
-
Cell Preparation and Drug Incubation:
-
Prepare a range of concentrations of this compound in Ringer's solution. Include a vehicle control (DMSO).
-
Wash the transfected cells with Ringer's solution.
-
Incubate the cells with the different concentrations of this compound for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
-
Induction of Mitochondrial Ca2+ Uptake:
-
Mount the dish on the fluorescence microscope.
-
Begin recording the fluorescence of the mitochondrial Ca2+ sensor.
-
Stimulate the cells with an agonist that induces cytosolic Ca2+ release, such as ATP (e.g., 40-100 µM), to trigger Ca2+ uptake into the mitochondria.
-
-
Measurement of Mitochondrial Ca2+ Efflux:
-
After the initial Ca2+ uptake phase, monitor the subsequent decline in mitochondrial Ca2+ fluorescence. This decline represents Ca2+ efflux, which is primarily mediated by NCLX.
-
The initial rate of this efflux phase is measured for each this compound concentration.
-
-
Data Analysis:
-
Normalize the efflux rates, with the rate in the vehicle control group set to 100%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in the study of NCLX inhibition.
Caption: Mitochondrial Ca2+ homeostasis and NCLX inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of an NCLX inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. NCLX is an essential component of mitochondrial Na+/Ca2+ exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant activity of mitochondrial NCLX is linked to impaired synaptic transmission and is associated with mental retardation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal loss of NCLX-dependent mitochondrial calcium efflux mediates age-associated cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
CGP37157: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
CGP37157 is a potent and selective cell-permeable inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX). Its discovery as a benzothiazepine derivative has provided a critical pharmacological tool for investigating the role of mitochondrial calcium homeostasis in a myriad of cellular processes, from bioenergetics to cell death. This document provides a comprehensive technical overview of this compound, detailing its discovery, chemical characteristics, mechanism of action, and the experimental protocols used to characterize its function.
Discovery
This compound emerged from structure-activity relationship studies on benzodiazepines and related compounds aimed at identifying potent inhibitors of the mitochondrial Na+/Ca2+ exchanger. In a 1988 study by Chiesi et al., researchers sought to improve the inhibitory potency of existing compounds like clonazepam.[1] They found that specific structural modifications, including 2'-halogen substitution and the replacement of the diazepine ring with a thiazepine ring, significantly enhanced inhibitory activity.[1] This line of investigation led to the identification of a benzothiazepine, then designated as compound XVI, which demonstrated a submicromolar IC50 for the inhibition of Na+-induced Ca2+ release from guinea-pig heart mitochondria.[1] This compound, later named this compound, was approximately 20 times more potent than related compounds like clonazepam and diltiazem, establishing it as the most potent selective inhibitor of the mitochondrial exchanger at the time.[1]
Chemical Properties
This compound is a synthetic, solid compound belonging to the benzothiazepine class.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one |
| Biochemical Name | 7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one |
| CAS Number | 75450-34-9 |
| Molecular Formula | C₁₅H₁₁Cl₂NOS |
| Molecular Weight | 324.22 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: ≥20 mg/mL (up to 100 mM) Ethanol: up to 100 mM Water: up to 5 mM |
| Canonical SMILES | C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl |
| InChI Key | KQEPIRKXSUIUTH-UHFFFAOYSA-N |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the selective inhibition of the mitochondrial Na+/Ca2+ exchanger, a protein now identified as NCLX (encoded by the SLC24A6 gene). NCLX is a crucial transporter located in the inner mitochondrial membrane responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+ ions. This process is vital for maintaining mitochondrial Ca2+ homeostasis, which in turn influences cellular energy production, the shaping of cytosolic Ca2+ signals, and the regulation of apoptosis.
By inhibiting NCLX, this compound blocks the efflux of Ca2+ from the mitochondria, leading to an accumulation of Ca2+ within the mitochondrial matrix. This modulation of mitochondrial Ca2+ levels has profound effects on downstream cellular signaling.
Potency and Selectivity
The inhibitory potency of this compound is characterized by its half-maximal inhibitory concentration (IC50), though reported values vary slightly depending on the experimental system.
-
IC50 = 0.36 µM in isolated heart mitochondria.
-
IC50 = 0.4 µM .
-
IC50 = 0.8 µM in guinea-pig heart mitochondria.
-
IC50 = 5 µM for inhibiting sodium-dependent calcium efflux in various cell types.
A key feature of this compound is its selectivity. At concentrations up to 10 µM, it does not significantly affect other ion transporters, including the L-type voltage-dependent calcium channel, the sarcolemmal Na+/Ca2+ exchanger, the Na+/K+-ATPase, or the sarcoplasmic reticulum Ca2+-ATPase. However, some studies have reported that this compound can block voltage-gated calcium channels (VGCCs) and reduce depolarization-induced Ca2+ influx, particularly during excitotoxic conditions. This suggests a potential NCLX-independent mechanism of action, which should be considered in experimental design.
Key Experimental Protocols
The characterization of this compound's activity relies on specific experimental methodologies designed to measure mitochondrial Ca2+ transport and assess its selectivity.
Assay for Mitochondrial Na+/Ca2+ Exchange Activity
This assay directly measures the ability of this compound to inhibit Na+-induced Ca2+ efflux from isolated mitochondria. It utilizes a Ca2+-sensitive fluorescent dye, such as Fura-2, which is loaded into the mitochondrial matrix.
Methodology:
-
Isolation of Mitochondria: Isolate heart or brain mitochondria from tissue homogenates using differential centrifugation.
-
Dye Loading: Load the isolated mitochondria with the acetoxymethyl (AM) ester form of Fura-2 (Fura-2/AM). The ester allows the dye to cross the mitochondrial membranes, where it is then cleaved by matrix esterases, trapping the fluorescent Fura-2 inside.
-
Calcium Uptake: Incubate the Fura-2-loaded mitochondria in a buffer containing Ca2+ to allow for Ca2+ uptake into the matrix.
-
Initiation of Efflux: Add a solution containing Na+ (e.g., NaCl) to the mitochondrial suspension. This initiates the NCLX-mediated efflux of Ca2+, which is observed as a change in Fura-2 fluorescence.
-
Inhibition Measurement: Perform parallel experiments where mitochondria are pre-incubated with varying concentrations of this compound before the addition of Na+. The degree of inhibition of Ca2+ efflux is quantified by comparing the rate of fluorescence change in the presence and absence of the inhibitor.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
References
The Role of CGP37157 in Mitochondrial Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular physiology and pathophysiology, influencing processes from energy metabolism to cell death. The mitochondrial Na+/Ca2+ exchanger (NCLX) is a key transporter responsible for Ca2+ efflux from the mitochondrial matrix, thereby preventing mitochondrial Ca2+ overload. CGP37157 is a widely utilized pharmacological tool for studying mitochondrial Ca2+ dynamics due to its inhibitory action on NCLX. This technical guide provides an in-depth overview of the role of this compound in mitochondrial Ca2+ homeostasis, its mechanism of action, off-target effects, and detailed experimental protocols for its use. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction: Mitochondrial Calcium Signaling
Mitochondria are not only the powerhouses of the cell but also act as crucial hubs in intracellular Ca2+ signaling. The inner mitochondrial membrane (IMM) is equipped with a sophisticated machinery of channels and transporters that mediate the uptake and extrusion of Ca2+. The primary mechanism for Ca2+ uptake into the mitochondrial matrix is the mitochondrial calcium uniporter (MCU), driven by the substantial negative mitochondrial membrane potential.
Conversely, Ca2+ is extruded from the mitochondria primarily by the mitochondrial Na+/Ca2+ exchanger (NCLX) and, to a lesser extent, by a H+/Ca2+ exchanger. This dynamic flux of Ca2+ across the IMM allows mitochondria to shape cytosolic Ca2+ signals and to fine-tune their own metabolic activity in response to cellular energy demands. Dysregulation of mitochondrial Ca2+ homeostasis is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
This compound: A Pharmacological Probe for NCLX
This compound, a benzothiazepine derivative, is the most extensively used inhibitor of the mitochondrial Na+/Ca2+ exchanger. By blocking NCLX, this compound prevents the extrusion of Ca2+ from the mitochondrial matrix, leading to an accumulation of intramitochondrial Ca2+. This property has made it an invaluable tool for elucidating the physiological and pathological roles of NCLX and mitochondrial Ca2+ overload.
Mechanism of Action
The primary target of this compound is the mitochondrial Na+/Ca2+ exchanger, NCLX (also known as SLC8B1). It inhibits the efflux of Ca2+ in exchange for Na+ ions across the inner mitochondrial membrane. However, it is crucial to note that this compound is not entirely specific for NCLX and has been shown to have off-target effects, most notably on voltage-gated Ca2+ channels (VGCCs) in the plasma membrane.[1][2][3] This lack of absolute specificity necessitates careful experimental design and data interpretation.
Quantitative Data on this compound Activity
The inhibitory potency of this compound on NCLX can vary depending on the experimental system and conditions. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Cell/Tissue Type | Experimental Conditions | Reference |
| IC50 (NCLX) | 0.36 µM | Isolated heart mitochondria | Na+-dependent Ca2+ efflux | [4] |
| IC50 (NCLX) | 0.4 µM | - | Selective antagonist of mitochondrial NCX | [5] |
| IC50 (NCLX) | 0.8 µM | Guinea-pig heart mitochondria | Na+-induced Ca2+ release | |
| IC50 (NCLX) | ~1.81 µM | HeLa cells | Inhibition of mitochondrial Ca2+ release | |
| IC50 (NCLX) | 4 ± 1 µM | Cultured rat dorsal root ganglion neurons | Inhibition of mitochondrion-mediated plateau phase of [Ca2+]i transient | |
| IC50 (NCLX) | 5 µM | Variety of cell types | Inhibition of sodium-dependent calcium efflux | |
| Concentration for effect | 10 µM | Primary cultures of rat cortical neurons | Modulation of intracellular Ca2+ levels during NMDA insults | |
| Concentration for effect | 25 µM | Central neurons | Quenches DCF fluorescence | |
| Concentration for effect | 30 µM | Isolated heart mitochondria | Blockade of Na+-induced Ca2+ efflux | |
| Concentration for effect | 50 µM | C. elegans | Increased lifespan and healthspan |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways influenced by this compound and the logical flow of its effects on cellular processes.
Figure 1: Signaling pathways affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Measurement of Mitochondrial Calcium using Fluorescent Dyes
This protocol describes the use of fluorescent dyes to measure changes in mitochondrial Ca2+ concentration in response to this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes.
-
Fluorescent Ca2+ indicator dye (e.g., Rhod-2 AM, Fluo-4 AM).
-
Mitochondrial marker (e.g., MitoTracker Green).
-
This compound stock solution (in DMSO).
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Confocal microscope.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution containing the Ca2+ indicator (e.g., 5 µM Rhod-2 AM) and a mitochondrial marker (e.g., 200 nM MitoTracker Green) in imaging buffer.
-
Remove the culture medium from the cells and wash once with imaging buffer.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with imaging buffer to remove excess dye.
-
Imaging:
-
Mount the dish on the confocal microscope stage.
-
Acquire baseline fluorescence images for both the Ca2+ indicator and the mitochondrial marker.
-
Add this compound to the desired final concentration and record the change in fluorescence over time.
-
As a positive control, a Ca2+ ionophore (e.g., ionomycin) can be added at the end of the experiment to elicit a maximal Ca2+ response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to mitochondria using the mitochondrial marker channel.
-
Measure the mean fluorescence intensity of the Ca2+ indicator within the ROIs over time.
-
Normalize the fluorescence values to the baseline (F/F0) to represent the change in mitochondrial Ca2+ concentration.
-
Figure 2: Experimental workflow for mitochondrial Ca2+ imaging.
Assessment of Mitochondrial Membrane Potential
This protocol uses the potentiometric dye TMRM (Tetramethylrhodamine, methyl ester) to measure changes in mitochondrial membrane potential (ΔΨm) following treatment with this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes.
-
TMRM stock solution (in DMSO).
-
This compound stock solution (in DMSO).
-
Imaging buffer (e.g., HBSS).
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a mitochondrial uncoupler (positive control).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Plate cells as described in section 4.1.
-
TMRM Staining:
-
Prepare a TMRM working solution (e.g., 25-100 nM) in pre-warmed imaging buffer.
-
Remove the culture medium and incubate the cells with the TMRM solution for 20-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with imaging buffer and mount on the microscope.
-
Acquire a baseline TMRM fluorescence image.
-
Add this compound and record the change in TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
At the end of the experiment, add FCCP (e.g., 1 µM) to induce complete mitochondrial depolarization and obtain a minimal fluorescence reading.
-
-
Data Analysis:
-
Quantify the mean TMRM fluorescence intensity in ROIs over time.
-
Normalize the fluorescence to the baseline and the FCCP-treated values to represent the relative change in ΔΨm.
-
Applications and Considerations
This compound has been instrumental in demonstrating the role of NCLX in various cellular contexts:
-
Neuroprotection: By preventing mitochondrial Ca2+ overload, this compound has been shown to be neuroprotective in models of excitotoxicity. However, its inhibitory effect on VGCCs also contributes to this protection by reducing overall Ca2+ influx.
-
Cardioprotection: In cardiac myocytes, this compound can modulate Ca2+ handling and has been investigated for its potential to protect against ischemia-reperfusion injury.
-
Aging: Studies in C. elegans have shown that this compound can extend lifespan and healthspan, suggesting a role for mitochondrial Ca2+ homeostasis in the aging process.
Important Considerations:
-
Specificity: The off-target effects of this compound, particularly on VGCCs, must be considered. Experiments should include appropriate controls to dissect the NCLX-dependent and -independent effects.
-
Concentration: The effective concentration of this compound can vary significantly between cell types and experimental setups. A dose-response curve should be performed to determine the optimal concentration for each application.
-
Solubility: this compound has poor aqueous solubility and is typically dissolved in DMSO. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Conclusion
This compound remains a cornerstone tool for investigating the role of the mitochondrial Na+/Ca2+ exchanger in cellular Ca2+ homeostasis. Its ability to inhibit NCLX has provided valuable insights into the consequences of altered mitochondrial Ca2+ efflux in a variety of physiological and pathological conditions. While its off-target effects necessitate careful experimental design, when used judiciously, this compound is a powerful pharmacological agent for researchers, scientists, and drug development professionals seeking to understand and modulate mitochondrial calcium signaling. Future development of more specific NCLX inhibitors will further refine our understanding of this critical cellular process.
References
- 1. benchchem.com [benchchem.com]
- 2. cms.sc.edu [cms.sc.edu]
- 3. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. ionbiosciences.com [ionbiosciences.com]
CGP37157: A Technical Guide to its Effects on Cellular Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP37157 is a benzothiazepine derivative widely recognized as a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1] The NCLX is a crucial transporter located in the inner mitochondrial membrane, responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+. By modulating mitochondrial calcium ([Ca2+]m) levels, this compound serves as a critical pharmacological tool for investigating the role of mitochondrial Ca2+ homeostasis in a wide array of cellular processes.
Mitochondrial Ca2+ is a key regulator of cellular bioenergetics. It stimulates several dehydrogenases in the tricarboxylic acid (TCA) cycle, thereby enhancing the production of NADH and FADH2, which in turn fuels the electron transport chain (ETC) to boost ATP synthesis. Consequently, the inhibition of Ca2+ efflux by this compound leads to an accumulation of mitochondrial Ca2+, which has profound effects on cellular energy metabolism, redox signaling, and cell fate decisions. This guide provides an in-depth overview of the effects of this compound on cellular bioenergetics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism and Bioenergetic Consequences
The primary mechanism of action of this compound is the inhibition of the NCLX, which blocks the extrusion of Ca2+ from the mitochondria.[1] This leads to a net accumulation of Ca2+ within the mitochondrial matrix, a process that has been observed in various cell types, including cortical neurons and pancreatic islets.[2][3] This elevation in intramitochondrial Ca2+ directly influences several key bioenergetic parameters.
Impact on Mitochondrial Calcium Dynamics
Under basal conditions, treatment with this compound causes a slow and sustained increase in [Ca2+]m. For instance, in cortical neurons, 10 µM this compound led to a 15.7% increase in mitochondrial Ca2+ levels after 10 minutes, reaching a 37.5% increase after one hour. This inhibition of Ca2+ efflux potentiates the mitochondrial Ca2+ response to cellular stimulation. In human complex I deficiency fibroblasts, this compound was shown to restore the impaired mitochondrial Ca2+ accumulation following agonist stimulation.
Modulation of ATP Production
By increasing [Ca2+]m, this compound can enhance mitochondrial metabolism and ATP synthesis. In rat pancreatic islets and INS-1 cells, inhibition of the NCLX by this compound stimulated Krebs cycle flux and increased cellular ATP content in a glucose-dependent manner. Specifically, 1 µM this compound increased ATP content by 13% in INS-1 cells and 49% in rat islets. This effect is attributed to the Ca2+-dependent activation of key metabolic enzymes.
Effects on Mitochondrial Membrane Potential (ΔΨm)
The impact of this compound on mitochondrial membrane potential (ΔΨm) can be complex. While elevated [Ca2+]m can stimulate respiration and help maintain ΔΨm, excessive Ca2+ accumulation can lead to mitochondrial depolarization and dysfunction. In the context of excitotoxicity, pre-incubation with this compound has been shown to attenuate NMDA-induced mitochondrial membrane depolarization in neurons, suggesting a protective role against mitochondrial damage.
Influence on Reactive Oxygen Species (ROS) Production
Mitochondria are a primary source of cellular reactive oxygen species (ROS). The effect of this compound on ROS production is context-dependent. By preventing mitochondrial Ca2+ overload under pathological conditions, such as excitotoxicity, this compound can reduce ROS generation. In NMDA-stimulated neurons, this compound (10 µM) reduced the generation of ROS by 52%.
Off-Target Effects
It is crucial for researchers to be aware that this compound is not entirely specific to the NCLX. At concentrations often used to inhibit the NCLX (around 10 µM), it has been shown to block L-type voltage-gated Ca2+ channels (VGCCs). This off-target effect can contribute significantly to its observed cellular actions, such as the reduction of cytosolic and mitochondrial Ca2+ overload during excitotoxic insults. Therefore, appropriate controls, such as using specific VGCC inhibitors like nifedipine, are essential to dissect the precise contribution of NCLX inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound across various experimental models.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (NCLX Inhibition) | 0.8 µM | Guinea-pig heart mitochondria | |
| 0.4 µM | Generic mitochondrial NCX | ||
| 1.5 µM | INS-1 cells | ||
| EC50 (Insulin Secretion) | 0.06 µM | Rat islets (at 8 mM glucose) |
Table 1: Potency of this compound
| Experimental Condition | Parameter Measured | Effect of this compound (Concentration) | Quantitative Change | Cell Type | Reference |
| Basal State | Mitochondrial Ca2+ | 10 µM for 10 min | ▲ 115.7 ± 2.2% of baseline | Cortical Neurons | |
| Basal State | Mitochondrial Ca2+ | 10 µM for 1 hr | ▲ 137.5 ± 7.8% of baseline | Cortical Neurons | |
| NMDA (30 µM) Stimulation | Mitochondrial Ca2+ Peak | 10 µM pre-incubation | ▼ from 198.3% to 150.9% of baseline | Cortical Neurons | |
| NMDA (100 µM) Stimulation | ROS Production | 10 µM pre-incubation | ▼ by 52% (from 142.1% to 120.5% of control) | Cortical Neurons | |
| NMDA (30 µM) Stimulation | Cell Death (LDH release) | 10 µM pre-incubation | ▼ from 257.5% to 199.6% of control | Cortical Neurons | |
| Glucose Stimulation | Cellular ATP Content | 1 µM | ▲ by 13% | INS-1 Cells | |
| Glucose Stimulation | Cellular ATP Content | 1 µM | ▲ by 49% | Rat Islets | |
| Glucose (11 mM) Stimulation | Insulin Secretion | 10 µM | ▲ by 46% | Perifused Rat Islets |
Table 2: Bioenergetic and Cellular Effects of this compound
Signaling and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: Core signaling pathway of this compound via inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX).
Experimental Workflow: Measuring [Ca2+]m
Caption: A typical experimental workflow for measuring mitochondrial calcium ([Ca2+]m) changes using this compound.
On-Target vs. Off-Target Effects
Caption: Logical relationship of this compound's on-target (NCLX) and off-target (VGCC) effects on cellular Ca2+.
Detailed Experimental Protocols
The following are generalized protocols for assessing the key bioenergetic parameters affected by this compound. Specific concentrations and timings may need to be optimized for different cell types and experimental systems.
Measurement of Mitochondrial Calcium ([Ca2+]m)
This protocol is adapted for live-cell imaging using a genetically encoded sensor or a fluorescent dye.
-
Reagents and Equipment:
-
Cells of interest cultured on glass-bottom dishes.
-
Genetically encoded Ca2+ indicator targeted to mitochondria (e.g., 2mtD4cpv, GECO-Mito) or a mitochondrial-sequestering dye (e.g., Rhod-2 AM).
-
Confocal microscope with appropriate laser lines and environmental chamber (37°C, 5% CO2).
-
Physiological saline solution (e.g., HBSS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell-permeabilizing agent (optional, for dye loading): Pluronic F-127.
-
-
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 60-80% confluency. For genetically encoded sensors, transfect cells 24-48 hours prior to imaging. For dyes like Rhod-2 AM, incubate cells with the dye (e.g., 1-5 µM Rhod-2 AM with 0.02% Pluronic F-127) in serum-free media for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed physiological saline to remove excess dye or media.
-
Imaging Setup: Mount the dish on the confocal microscope stage within the environmental chamber. Allow cells to equilibrate for 10-15 minutes.
-
Baseline Recording: Acquire baseline fluorescence images for 2-5 minutes to establish a stable signal.
-
This compound Application: Add this compound to the desired final concentration (e.g., 10 µM) by carefully pipetting it into the dish.
-
Post-Treatment Recording: Immediately begin recording the change in mitochondrial fluorescence for 10-30 minutes to observe the effect on basal [Ca2+]m.
-
Stimulation (Optional): After observing the effect of this compound, a cellular agonist (e.g., ATP, NMDA) can be added to investigate the drug's effect on stimulus-evoked [Ca2+]m transients.
-
Data Analysis: Quantify the fluorescence intensity in mitochondrial regions of interest (ROIs). Normalize the data to the average baseline fluorescence (F/F0) to represent the relative change in [Ca2+]m.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).
-
Reagents and Equipment:
-
Cells cultured on glass-bottom dishes.
-
TMRM (stock solution in DMSO).
-
This compound.
-
FCCP (a protonophore used as a positive control for depolarization).
-
Confocal microscope.
-
-
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes.
-
Dye Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 25-50 nM) in normal culture media for 30-45 minutes at 37°C.
-
Pre-Treatment (Optional): To study a protective effect, pre-incubate cells with this compound for a specified duration (e.g., 1 hour).
-
Imaging and Baseline: Wash cells with pre-warmed saline containing TMRM (at the same concentration) and acquire a stable baseline fluorescence signal.
-
Treatment: Add the experimental treatment (e.g., an excitotoxic agent like NMDA) to the cells. If not pre-incubated, this compound can be added at this stage.
-
Recording: Record the TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
Control: At the end of the experiment, add FCCP (e.g., 1-2 µM) to induce complete mitochondrial depolarization, establishing the minimum fluorescence signal.
-
Data Analysis: Quantify the TMRM fluorescence intensity over time and normalize the values, with the baseline representing 100% and the FCCP-induced signal representing 0% potential.
-
Measurement of Cellular Respiration
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Reagents and Equipment:
-
Extracellular flux analyzer and appropriate cell culture microplates.
-
This compound.
-
Mitochondrial stress test reagents: Oligomycin (Complex V inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
-
Procedure:
-
Cell Seeding: Seed cells in the Seahorse microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Pre-treat cells with this compound or vehicle control for the desired duration in a standard incubator.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium (containing this compound or vehicle) and incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Setup: Load the mitochondrial stress test reagents into the appropriate ports of the sensor cartridge and calibrate the instrument.
-
Assay Execution: Place the cell plate into the analyzer. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the stress test compounds to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
Data Analysis: Normalize OCR data to cell number or protein content per well. Compare the respiratory parameters between this compound-treated and control cells.
-
Conclusion
This compound is an invaluable tool for probing the intricate relationship between mitochondrial calcium signaling and cellular bioenergetics. Its primary action, the inhibition of the NCLX, leads to significant alterations in mitochondrial Ca2+ levels, which in turn modulate ATP synthesis, mitochondrial membrane potential, and ROS production. While its effects can be beneficial, particularly in models of excitotoxicity where it mitigates mitochondrial dysfunction, researchers must remain vigilant of its significant off-target inhibition of voltage-gated calcium channels. Careful experimental design, including the use of appropriate controls, is paramount to accurately interpret the bioenergetic consequences of this compound and to distinguish the specific contributions of NCLX inhibition from its other actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial Na+-Ca2+ exchanger increases mitochondrial metabolism and potentiates glucose-stimulated insulin secretion in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Role of the Mitochondrial Na+/Ca2+ Exchanger (mNCX) with CGP37157: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological role of the mitochondrial Na+/Ca2+ exchanger (mNCX) and the use of its inhibitor, CGP37157, as a tool for investigation. This document details the mechanism of action of this compound, its effects on cellular calcium homeostasis, and its broader implications in various signaling pathways. Included are detailed experimental protocols and quantitative data to facilitate research and drug development in this area.
Introduction to the Mitochondrial Na+/Ca2+ Exchanger (mNCX)
Mitochondria are central to cellular bioenergetics and play a crucial role in regulating intracellular calcium (Ca2+) signaling. The inner mitochondrial membrane houses various ion transporters that maintain mitochondrial homeostasis. Among these, the mitochondrial Na+/Ca2+ exchanger (mNCX), encoded by the SLC8B1 gene (also known as NCLX), is the primary mechanism for extruding Ca2+ from the mitochondrial matrix in exchange for Na+.[1][2] This process is vital for preventing mitochondrial Ca2+ overload, which can trigger cell death pathways.[3] The mNCX is particularly important in excitable cells like neurons and cardiomyocytes, where it helps shape cytosolic Ca2+ signals and influences processes such as neurotransmission and muscle contraction.[3]
This compound: A Key Inhibitor of the mNCX
This compound is a benzothiazepine derivative that acts as a potent and selective inhibitor of the mNCX.[4] By blocking the exchanger, this compound prevents the efflux of Ca2+ from the mitochondria, leading to an accumulation of Ca2+ within the mitochondrial matrix. This action makes this compound an invaluable pharmacological tool for studying the physiological and pathological roles of the mNCX. However, it is important to note that at higher concentrations, this compound can exhibit off-target effects, including the inhibition of L-type Ca2+ channels and other plasma membrane Ca2+ transporters.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature. These data provide a reference for designing and interpreting experiments.
Table 1: Inhibitory Potency of this compound on mNCX
| Parameter | Cell/Tissue Type | IC50 | Reference |
| mNCX Activity | Isolated Heart Mitochondria | 0.36 µM | |
| Mitochondrion-mediated [Ca2+]i plateau | Cultured Rat Dorsal Root Ganglion Neurons | 4 ± 1 µM |
Table 2: Effects of this compound on Mitochondrial and Cytosolic Ca2+
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Mitochondrial [Ca2+] | Cultured Cortical Neurons | 10 µM | 115.7 ± 2.2% increase after 10 min; 137.5 ± 7.8% increase after 1 hr | |
| Cytosolic [Ca2+] | Cultured Cortical Neurons | 10 µM | Rapid decrease to 90% of resting levels | |
| NMDA-induced Cytosolic [Ca2+] Increase | Cultured Cortical Neurons | Not specified | Reduction to 188.8 ± 5.6% of resting levels (compared to 263.3 ± 7.9% with NMDA alone) |
Table 3: Effects of this compound on Mitochondrial Membrane Potential and Cell Viability
| Parameter | Cell Type | Condition | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Membrane Potential | Cultured Cortical Neurons | NMDA (100 µM) induced depolarization | Not specified | Attenuated depolarization by 50.7% (from 86.1% to 92.9% of control) | |
| Cell Viability (LDH release) | Cultured Cortical Neurons | NMDA (30 µM) induced excitotoxicity | Not specified | Reduced LDH release from 257.5 ± 16.1% to 199.6 ± 7.4% of control | |
| Cell Viability (LDH release) | Cultured Cortical Neurons | NMDA (100 µM) induced excitotoxicity | Not specified | Reduced LDH release from 404 ± 40.9% to 338.5 ± 15.2% of control |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the mNCX using this compound.
Measurement of Mitochondrial Ca2+ Concentration
Objective: To quantify changes in mitochondrial Ca2+ concentration in response to this compound treatment using a fluorescent indicator.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluo-4, AM (calcium indicator)
-
MitoTracker Green FM (for mitochondrial localization)
-
Pluronic F-127
-
Tyrode's solution or other suitable imaging buffer
-
This compound stock solution (in DMSO)
-
Confocal microscope with appropriate laser lines and filters
Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution containing 20 µM Rhod-2/AM (or another suitable mitochondrial Ca2+ indicator) and 200 nM MitoTracker Green in Tyrode's solution. Add 2.5 µL of 20% Pluronic F-127 per mL of loading solution to aid dye solubilization.
-
Remove the culture medium from the cells and wash once with Tyrode's solution.
-
Add the loading solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells three times with Tyrode's solution to remove excess dye.
-
Imaging:
-
Mount the dish on the confocal microscope stage.
-
Acquire baseline fluorescence images for both the Ca2+ indicator and MitoTracker.
-
Add the desired concentration of this compound to the imaging buffer.
-
Acquire time-lapse images to monitor the change in mitochondrial Ca2+ fluorescence.
-
-
Data Analysis:
-
Define regions of interest (ROIs) based on the MitoTracker signal to specifically measure mitochondrial fluorescence.
-
Quantify the change in the Ca2+ indicator fluorescence intensity over time within the ROIs.
-
Normalize the fluorescence values to the baseline to determine the relative change in mitochondrial Ca2+ concentration.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on mitochondrial membrane potential using the fluorescent probe JC-1.
Materials:
-
Cells of interest cultured in a multi-well plate
-
JC-1 reagent
-
Assay buffer
-
FCCP or CCCP (positive control for depolarization)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control group treated with 50 µM CCCP for 15-30 minutes to induce complete depolarization.
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully aspirate the supernatant. Wash the cells once with the provided assay buffer.
-
Fluorescence Measurement:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Red fluorescence (J-aggregates, indicating high ΔΨm): Excitation ~540 nm, Emission ~590 nm.
-
Green fluorescence (JC-1 monomers, indicating low ΔΨm): Excitation ~485 nm, Emission ~535 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
This compound stock solution (in DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (containing only medium and MTT solution) from the absorbance of the experimental wells.
-
Express the viability of treated cells as a percentage of the viability of the untreated control cells.
-
Signaling Pathways and Experimental Workflows
The inhibition of mNCX by this compound has been shown to impact several key signaling pathways, including the mTOR and Insulin/IGF-1 pathways, which are critical regulators of cell growth, metabolism, and longevity.
Signaling Pathways
Caption: mNCX role in Ca2+ homeostasis and downstream signaling.
Experimental Workflow
Caption: Workflow for investigating mNCX function using this compound.
Conclusion
The mitochondrial Na+/Ca2+ exchanger is a critical component of cellular calcium homeostasis, and its dysregulation is implicated in various pathological conditions. This compound serves as a powerful tool for elucidating the multifaceted roles of the mNCX. This guide provides the necessary quantitative data, detailed experimental protocols, and an understanding of the involved signaling pathways to empower researchers in their investigation of this important mitochondrial transporter. Careful consideration of the dose-dependent effects and potential off-target activities of this compound is crucial for the accurate interpretation of experimental results.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial Na+/Ca2+ exchanger inhibitor this compound preserves muscle structure and function to increase lifespan and healthspan in Caenorhabditis elegans [uvadoc.uva.es]
- 4. Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157 - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP37157 as a Probe for Mitochondrial Calcium Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial calcium (Ca2+) signaling is a critical regulator of cellular physiology, influencing processes from energy metabolism to cell death. The pharmacological tool CGP37157 has been widely used to investigate the role of mitochondrial Ca2+ efflux. This technical guide provides an in-depth overview of this compound, its mechanism of action, its application as a scientific probe, and detailed protocols for its use. While a valuable tool, a thorough understanding of its selectivity and potential off-target effects is crucial for the accurate interpretation of experimental data. This guide aims to equip researchers with the necessary knowledge to effectively and judiciously use this compound in their studies of mitochondrial Ca2+ dynamics.
Introduction to Mitochondrial Calcium Signaling and this compound
Mitochondria are not only the powerhouses of the cell but also key players in intracellular Ca2+ homeostasis. They sequester Ca2+ from the cytosol via the mitochondrial calcium uniporter (MCU) and release it primarily through the mitochondrial Na+/Ca2+ exchanger (NCLX). This dynamic flux of Ca2+ across the inner mitochondrial membrane modulates the activity of enzymes in the tricarboxylic acid (TCA) cycle, thereby matching ATP production to cellular energy demands. Dysregulation of mitochondrial Ca2+ handling is implicated in numerous pathologies, including neurodegenerative diseases and cardiac dysfunction.
This compound is a benzothiazepine derivative that has been instrumental in elucidating the role of the NCLX in these processes. By inhibiting the NCLX, this compound blocks the primary Ca2+ efflux pathway from the mitochondria, leading to an accumulation of Ca2+ within the mitochondrial matrix. This pharmacological intervention allows researchers to probe the downstream consequences of elevated mitochondrial Ca2+ and the importance of NCLX-mediated Ca2+ extrusion in various cellular contexts.
Mechanism of Action and Selectivity Profile
This compound's primary mechanism of action is the selective inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX), also known as SLC8B1. By binding to the exchanger, it prevents the extrusion of Ca2+ from the mitochondrial matrix in exchange for Na+ ions. This leads to a net increase in the mitochondrial Ca2+ concentration.
However, like many pharmacological inhibitors, this compound is not entirely specific and has been shown to have off-target effects, which are crucial to consider when designing experiments and interpreting results. The most well-documented off-target effect is the blockade of L-type voltage-gated calcium channels (VGCCs), particularly in neuronal cells.[1][2] This effect appears to be cell-type dependent, as studies on cardiac myocytes have shown no significant inhibition of L-type Ca2+ channels at similar concentrations.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
Table 1: Potency of this compound on Primary Target (NCLX)
| Target | Preparation | IC50 | Reference(s) |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Isolated heart mitochondria | 0.36 µM | [3] |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Guinea-pig heart mitochondria | 0.8 µM | [4] |
Table 2: Selectivity Profile of this compound
| Off-Target | Cell Type/Preparation | Effect | Concentration | Reference(s) |
| L-type Voltage-Gated Ca2+ Channels (VGCCs) | Cortical Neurons | Strong prevention of depolarization-induced Ca2+ increase | 10 µM | |
| L-type Voltage-Gated Ca2+ Channels (VGCCs) | Isolated neonatal ventricular myocytes | No effect on Ca2+ current | ≤ 10 µM | |
| Plasma Membrane Na+/Ca2+ Exchanger | Isolated cardiac sarcolemmal vesicles | No effect | ≤ 10 µM | |
| Na+/K+-ATPase | Isolated cardiac sarcolemmal vesicles | No effect | ≤ 10 µM | |
| Sarcoplasmic Reticulum Ca2+-ATPase | Isolated cardiac sarcoplasmic reticulum vesicles | No effect | ≤ 10 µM |
Signaling Pathways and Experimental Workflows
The inhibition of NCLX by this compound initiates a cascade of events that can be visualized in the following signaling pathway diagrams and experimental workflows.
Signaling Pathways
Figure 1: Primary signaling pathway of this compound action.
Figure 2: Off-target signaling pathway of this compound.
Experimental Workflows
Figure 3: Workflow for measuring mitochondrial Ca2+.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Measurement of Mitochondrial Ca2+ using Rhod-2 AM
This protocol is adapted for cultured cells and allows for the specific measurement of mitochondrial Ca2+.
Materials:
-
Rhod-2 AM (acetoxymethyl ester)
-
MitoTracker Green FM (optional, for co-localization)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Tyrode's solution or other suitable imaging buffer
-
Digitonin (for permeabilization)
-
This compound
Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
-
Dye Loading:
-
Prepare a 1 mM stock solution of Rhod-2 AM in high-quality, anhydrous DMSO.
-
Prepare a working solution of 5 µM Rhod-2 AM in imaging buffer. To aid in solubilization, pre-mix the Rhod-2 AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.
-
(Optional) For co-localization, add MitoTracker Green FM to the working solution at a final concentration of 100-200 nM.
-
Remove the culture medium from the cells and wash once with imaging buffer.
-
Incubate the cells with the Rhod-2 AM working solution for 30-45 minutes at 37°C.
-
-
Washing and De-esterification:
-
Wash the cells twice with imaging buffer to remove excess dye.
-
Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.
-
-
Cell Permeabilization (for isolating mitochondrial signal):
-
To specifically measure the mitochondrial Ca2+ pool, the plasma membrane can be permeabilized with a low concentration of digitonin (e.g., 25-50 µg/mL) in an intracellular-like buffer. This allows the cytosolic dye to leak out while the dye trapped in the mitochondria is retained.
-
Incubate with the digitonin solution for 1-2 minutes and then replace with fresh intracellular-like buffer without digitonin for imaging.
-
-
This compound Treatment and Imaging:
-
Acquire baseline fluorescence images.
-
Add this compound at the desired final concentration (e.g., 1-10 µM) to the imaging buffer.
-
Acquire time-lapse images using a fluorescence microscope equipped with appropriate filter sets for Rhod-2 (e.g., excitation ~552 nm, emission ~581 nm).
-
FRET-based Mitochondrial Ca2+ Measurement using Cameleon Reporters
Genetically encoded calcium indicators (GECIs) like Cameleons offer targeted expression to mitochondria and ratiometric measurements.
Materials:
-
Mitochondrially-targeted Cameleon plasmid (e.g., 4mtD3cpv)
-
Transfection reagent
-
Imaging buffer
Protocol:
-
Transfection:
-
Transfect cultured cells with the mitochondrially-targeted Cameleon plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for expression of the reporter protein.
-
-
Imaging Preparation:
-
Replace the culture medium with imaging buffer.
-
Place the dish on the stage of a fluorescence microscope equipped for FRET imaging.
-
-
This compound Treatment and FRET Imaging:
-
Acquire baseline images in both the donor (e.g., CFP) and acceptor (e.g., YFP) channels.
-
Add this compound to the imaging buffer at the desired concentration.
-
Acquire time-lapse images in both channels.
-
The ratio of acceptor to donor fluorescence intensity is calculated to determine the relative change in mitochondrial Ca2+ concentration.
-
Assessment of Mitochondrial Membrane Potential using JC-1
This protocol describes the use of the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm) following treatment with this compound.
Materials:
-
JC-1 dye
-
Imaging buffer or culture medium
-
This compound
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization
Protocol:
-
Cell Preparation:
-
Culture cells in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom).
-
-
This compound Treatment:
-
Treat cells with this compound at the desired concentration for the desired duration. Include a vehicle-treated control and a positive control (CCCP, e.g., 10 µM for 15-30 minutes).
-
-
JC-1 Staining:
-
Prepare a working solution of JC-1 (typically 1-5 µg/mL) in pre-warmed imaging buffer or culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells once with warm imaging buffer.
-
Acquire fluorescence images or readings using a fluorescence microscope or plate reader.
-
Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates; e.g., excitation ~585 nm, emission ~590 nm).
-
Depolarized mitochondria will show green fluorescence (JC-1 monomers; e.g., excitation ~514 nm, emission ~529 nm).
-
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Conclusion and Future Directions
Future research would benefit from the development of more potent and specific NCLX inhibitors. Additionally, combining pharmacological approaches with genetic tools, such as siRNA-mediated knockdown or CRISPR-Cas9-based knockout of NCLX, will provide a more comprehensive understanding of the multifaceted role of mitochondrial Ca2+ signaling in health and disease. This integrated approach will undoubtedly pave the way for novel therapeutic strategies targeting mitochondrial Ca2+ dysregulation.
References
- 1. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Impact of CGP37157 on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP37157, a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), has emerged as a critical tool in understanding the intricate relationship between mitochondrial calcium homeostasis and cellular redox signaling. This technical guide provides an in-depth analysis of the impact of this compound on the production of reactive oxygen species (ROS). By blocking the primary efflux pathway of mitochondrial calcium, this compound induces a mitochondrial calcium overload, a condition with profound and context-dependent effects on ROS generation. This guide summarizes key quantitative data, details common experimental protocols for assessing ROS levels in response to this compound, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Mitochondria are central hubs of cellular metabolism and signaling, playing a pivotal role in ATP production through oxidative phosphorylation. A byproduct of this process is the generation of reactive oxygen species (ROS), which at physiological levels act as important signaling molecules. However, excessive ROS production leads to oxidative stress, a condition implicated in a myriad of pathological states, including neurodegenerative diseases, cardiovascular disorders, and cancer.
The mitochondrial Na+/Ca2+ exchanger (NCLX) is a key regulator of mitochondrial calcium ([Ca2+]m) levels, facilitating the extrusion of Ca2+ from the mitochondrial matrix. This compound is a potent and selective inhibitor of NCLX.[1] By blocking NCLX, this compound effectively traps Ca2+ within the mitochondria, leading to an increase in the matrix Ca2+ concentration. This perturbation of [Ca2+]m homeostasis has significant downstream consequences, most notably on the electron transport chain (ETC) and, consequently, on ROS production.
This guide explores the multifaceted effects of this compound on ROS generation, providing researchers with the necessary information to design, execute, and interpret experiments in this critical area of cell biology and drug development.
Data Presentation: Quantitative Effects of this compound on ROS Production
The impact of this compound on ROS levels is highly dependent on the cellular context, including cell type and the presence of other stressors. The following tables summarize available quantitative data from studies investigating the effects of this compound on ROS production.
| Cell Type | Stress Condition | This compound Concentration | ROS Measurement Method | Observed Effect on ROS | Reference |
| Cardiomyocytes (ACi hearts) | Increased workload (4 Hz stimulation) | 1 µmol/L | CM-DCF oxidation | Abolished the ~10-fold increase in ROS accumulation rate | [2] |
| Primary cortical neurons | NMDA-induced excitotoxicity | 10 µM | Not specified | Reduction in oxidative stress | [1][3] |
| Bovine Aortic Endothelial Cells (BAECs) | Hypoxia (1% O2) | Not specified | Dihydroethidium (DHE) | Prevents the increase in superoxide production | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia (1% O2) | Not specified | Dihydroethidium (DHE) | Prevents the increase in superoxide production |
Signaling Pathways
The primary mechanism by which this compound influences ROS production is through its inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX), leading to an accumulation of calcium ions within the mitochondrial matrix. This mitochondrial calcium overload can then modulate the activity of the electron transport chain (ETC), a major source of cellular ROS.
Caption: Signaling pathway of this compound-mediated ROS modulation.
In some contexts, such as excitotoxicity in neurons, the reduction of mitochondrial Ca2+ overload by this compound (by blocking Ca2+ entry into the cytosol and subsequently into mitochondria) leads to a decrease in oxidative stress. Conversely, in other scenarios, a sustained high level of mitochondrial Ca2+ can disrupt the ETC, leading to increased electron leakage and superoxide formation.
Experimental Protocols
Accurate measurement of ROS is critical for understanding the effects of this compound. The following are detailed methodologies for common ROS detection assays.
Measurement of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX™ Red reagent (e.g., Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cell culture medium
-
This compound
-
Positive control (e.g., Antimycin A)
-
Negative control (e.g., vehicle)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a 5 mM MitoSOX Red stock solution: Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO.
-
Prepare a working solution: Dilute the stock solution to a final concentration of 1-5 µM in HBSS or serum-free medium immediately before use. The optimal concentration should be determined empirically for the specific cell type.
-
Cell Preparation: Culture cells to the desired confluency in appropriate plates or on coverslips.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include positive and negative controls.
-
Staining: Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm HBSS or PBS.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with an excitation/emission of ~510/580 nm.
-
Flow Cytometry: Harvest the cells, resuspend them in HBSS, and analyze using a flow cytometer with appropriate laser and filter sets (e.g., PE channel).
-
Measurement of General Intracellular ROS with DCFDA/H2DCFDA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA (e.g., Sigma-Aldrich, Abcam)
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
This compound
-
Positive control (e.g., H2O2)
-
Negative control (e.g., vehicle)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Prepare a stock solution: Dissolve DCFH-DA in anhydrous DMSO to a concentration of 10-20 mM.
-
Prepare a working solution: Dilute the stock solution to a final concentration of 10-20 µM in serum-free medium or PBS immediately before use.
-
Cell Preparation: Seed cells in a 96-well plate (for plate reader), on coverslips (for microscopy), or in culture dishes (for flow cytometry).
-
Staining: Remove the culture medium and incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with PBS or serum-free medium.
-
Treatment: Add the desired concentrations of this compound and controls to the cells and incubate for the desired time.
-
Analysis: Measure the fluorescence intensity using:
-
Microplate Reader: Excitation/Emission ~485/535 nm.
-
Fluorescence Microscope: FITC filter set.
-
Flow Cytometer: FITC/FL1 channel.
-
Measurement of Extracellular Hydrogen Peroxide with Amplex™ Red
The Amplex™ Red assay provides a sensitive method for detecting H2O2 released from cells. In the presence of horseradish peroxidase (HRP), Amplex™ Red reacts with H2O2 to produce the fluorescent product resorufin.
Materials:
-
Amplex™ Red reagent (e.g., Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Anhydrous DMSO
-
Reaction buffer (e.g., Krebs-Ringer-phosphate-glucose buffer)
-
This compound
-
Positive control (e.g., known concentration of H2O2)
-
Negative control (e.g., vehicle)
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions: Prepare a 10 mM Amplex™ Red stock solution in DMSO and a 10 U/mL HRP stock solution in a suitable buffer.
-
Prepare working solution: Immediately before the assay, prepare a working solution containing 50 µM Amplex™ Red and 0.1 U/mL HRP in the reaction buffer.
-
Cell Preparation: Culture cells in a 96-well plate to the desired confluency.
-
Treatment: Remove the culture medium and wash the cells with reaction buffer. Add the desired concentrations of this compound and controls to the cells.
-
Assay: Add the Amplex™ Red/HRP working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Analysis: Measure the fluorescence intensity using a microplate reader with excitation/emission of ~530-560/590 nm. A standard curve with known H2O2 concentrations should be generated to quantify the amount of H2O2 produced.
Experimental Workflows
The following diagram illustrates a typical workflow for assessing the impact of this compound on cellular ROS production.
Caption: General workflow for assessing this compound's effect on ROS.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the role of mitochondrial calcium in cellular physiology and pathology. Its ability to modulate ROS production underscores the critical link between ion homeostasis and redox signaling. The information provided in this guide offers a comprehensive resource for researchers aiming to investigate the nuanced effects of this compound on reactive oxygen species. By employing the detailed protocols and understanding the underlying signaling pathways, scientists can advance our knowledge of mitochondrial function and its implications for human health and disease.
References
- 1. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels [addi.ehu.es]
- 4. researchgate.net [researchgate.net]
Unraveling the Neuroprotective Potential of CGP37157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP37157, a potent benzothiazepine derivative, has emerged as a significant neuroprotective agent in a variety of experimental models of neuronal injury. Initially identified as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), its mechanism of action is now understood to be multifaceted, also encompassing the modulation of voltage-gated Ca2+ channels. This technical guide provides an in-depth exploration of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for its investigation. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the intricate signaling pathways and experimental workflows associated with this compound research, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.
Introduction: The Role of Calcium Dysregulation in Neuronal Injury
Calcium (Ca2+) is a ubiquitous second messenger crucial for a myriad of neuronal functions, including neurotransmission, synaptic plasticity, and gene expression. However, the dysregulation of intracellular Ca2+ homeostasis is a central event in the pathophysiology of numerous neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Excitotoxicity, a process triggered by excessive activation of glutamate receptors, leads to a massive influx of Ca2+ into neurons. This Ca2+ overload overwhelms the cell's buffering capacity, leading to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.[3][4] Mitochondria play a critical role in both Ca2+ signaling and cell death pathways, making them a key target for neuroprotective interventions.[5]
This compound: A Modulator of Mitochondrial and Cellular Calcium Homeostasis
This compound is a cell-permeant benzothiazepine that has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal damage. Its primary and most well-characterized mechanism of action is the selective inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX).
Inhibition of the Mitochondrial Na+/Ca2+ Exchanger (NCLX)
The NCLX is an inner mitochondrial membrane protein responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+. By inhibiting NCLX, this compound prevents the efflux of Ca2+ from mitochondria. This action can be protective under conditions of cellular Ca2+ overload by sequestering excess Ca2+ within the mitochondria, thereby reducing the cytosolic Ca2+ concentration and mitigating its downstream toxic effects.
Blockade of Voltage-Gated Calcium Channels (VGCCs)
In addition to its effects on mitochondrial Ca2+ transport, this compound has been shown to block L-type voltage-gated Ca2+ channels (VGCCs). This action directly reduces the influx of Ca2+ into neurons during depolarization, a key event in excitotoxicity. The dual action of this compound on both mitochondrial Ca2+ efflux and plasma membrane Ca2+ influx contributes to its robust neuroprotective efficacy.
Quantitative Data on the Efficacy of this compound
The following tables summarize key quantitative data from various studies investigating the neuroprotective effects and biochemical activity of this compound.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 for NCLX Inhibition | 0.4 µM | - | |
| Neuroprotection (NMDA-induced excitotoxicity) | Effective at 10 µM | Primary cortical neurons | |
| Reduction of NMDA-induced Caspase-3 Cleavage | ~75% reduction at 10 µM | Primary cortical neurons | |
| Inhibition of Depolarization-induced Ca2+ Influx | Significant reduction at 10 µM | Primary cortical neurons |
Table 1: In Vitro Efficacy of this compound
| Model | Organism | Treatment Paradigm | Key Findings | Reference |
| Rotenone-induced Parkinson's Disease Model | C. elegans | 50 µM this compound | Partial or complete reversal of rotenone-induced deficits in lifespan, mobility, and dopaminergic neuron degeneration. | |
| Oxygen-Glucose Deprivation/Reoxygenation | Hippocampal slices | 3-30 µM this compound | Neuroprotection observed, with the isosteric analogue ITH12505 showing broader effective concentration range. |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.
Assessment of Neuroprotection against Excitotoxicity in Primary Cortical Neurons
This protocol describes how to induce excitotoxic neuronal death using N-methyl-D-aspartate (NMDA) and assess the protective effect of this compound.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
NMDA
-
This compound
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
Procedure:
-
Plate primary cortical neurons in 96-well plates at a suitable density.
-
Culture neurons for 12-14 days in vitro to allow for maturation.
-
Pre-treat the neurons with the desired concentrations of this compound (e.g., 1-20 µM) for 1 hour.
-
Induce excitotoxicity by exposing the neurons to NMDA (e.g., 100 µM) for 30 minutes in a buffer containing glycine but lacking Mg2+.
-
Remove the NMDA-containing medium and replace it with the original culture medium containing this compound.
-
Incubate the plates for 24 hours.
-
Assess cell viability by measuring the release of LDH into the culture medium according to the manufacturer's protocol.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol outlines the use of the potentiometric dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.
Materials:
-
Cultured neurons or other relevant cell types
-
TMRM dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Load cells with TMRM (e.g., 25-100 nM) in culture medium for 30 minutes at 37°C.
-
Wash the cells with pre-warmed buffer to remove excess dye.
-
Acquire baseline fluorescence images or readings.
-
Treat the cells with this compound at the desired concentration.
-
Monitor changes in TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
At the end of the experiment, add CCCP (e.g., 10 µM) to induce complete mitochondrial depolarization and obtain a minimal fluorescence reading.
Evaluation of Neuroprotection in a C. elegans Model of Parkinson's Disease
This protocol describes a method to assess the protective effects of this compound in a rotenone-induced model of Parkinson's disease in the nematode Caenorhabditis elegans.
Materials:
-
Wild-type (N2) and transgenic C. elegans strains (e.g., expressing GFP in dopaminergic neurons)
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50
-
Rotenone
-
This compound
-
Fluorodeoxyuridine (FUdR) to prevent progeny production
Procedure:
-
Prepare NGM plates containing rotenone (e.g., 10 µM) and this compound (e.g., 50 µM).
-
Synchronize a population of C. elegans at the L1 larval stage.
-
Transfer the synchronized L1 larvae to the prepared NGM plates.
-
Maintain the worms at 20°C.
-
Assess various parameters throughout the lifespan of the worms, including:
-
Lifespan: Monitor survival daily.
-
Motility: Quantify movement by counting body bends per minute or using automated tracking software.
-
Dopaminergic Neurodegeneration: In transgenic strains, visualize and quantify the loss of fluorescently labeled dopaminergic neurons using a fluorescence microscope.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's dual mechanism in neuroprotection.
Caption: Workflow for assessing neuroprotection.
Caption: C. elegans Parkinson's model workflow.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neurological disorders characterized by excitotoxicity and Ca2+ dysregulation. Its dual mechanism of action, targeting both mitochondrial Ca2+ efflux and plasma membrane Ca2+ influx, provides a multi-pronged approach to neuroprotection. The experimental protocols and data presented in this guide offer a framework for further investigation into the therapeutic potential of this compound and related compounds.
Future research should focus on optimizing the therapeutic window and delivery of this compound in more complex preclinical models of neurological disease. Further elucidation of the downstream signaling pathways modulated by this compound will also be crucial for a comprehensive understanding of its neuroprotective effects and for the identification of novel therapeutic targets. The continued exploration of compounds like this compound holds significant promise for the development of effective treatments for a range of devastating neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels [addi.ehu.es]
- 4. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson's Disease in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP37157 in Cardiac Muscle and Heart Failure Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multifaceted role of CGP37157 in cardiac muscle physiology and its therapeutic potential in heart failure models. This compound, a benzothiazepine derivative of clonazepam, is primarily recognized as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2] However, emerging evidence reveals its broader impact on intracellular calcium homeostasis through interactions with other key calcium-handling proteins.[1][3] This guide synthesizes key findings on its mechanism of action, summarizes quantitative data from preclinical studies, details experimental methodologies, and visualizes the complex signaling pathways involved.
Core Mechanism of Action and Cellular Targets
This compound's primary mechanism of action in cardiomyocytes is the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX), which is responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+.[4] By blocking NCLX, this compound effectively increases mitochondrial Ca2+ concentration ([Ca2+]m). This modulation of mitochondrial calcium has profound downstream effects on cellular bioenergetics and redox signaling.
However, the pharmacological profile of this compound is not limited to NCLX. Studies have demonstrated that at micromolar concentrations, it can also directly interact with other critical calcium transporters in cardiac muscle:
-
Sarcoplasmic Reticulum Ca2+-ATPase (SERCA): this compound has been shown to inhibit SERCA activity, which would otherwise pump cytosolic Ca2+ into the sarcoplasmic reticulum (SR). This action could potentially lead to a decrease in SR Ca2+ load.
-
Ryanodine Receptor (RyR2): The compound can directly activate cardiac ryanodine receptors (RyR2), the channels responsible for Ca2+ release from the SR. This would contribute to an increased SR Ca2+ leak.
It is crucial for researchers to consider these off-target effects, particularly when interpreting data from experiments using higher concentrations of this compound. The selectivity of this compound for the mitochondrial Na+/Ca2+ exchanger is most pronounced at concentrations ≤ 10 μM.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound in cardiac preparations.
Table 1: Inhibitory and Activatory Concentrations of this compound on Key Ca2+ Transporters
| Target Protein | Species/Tissue | Effect | IC50 / EC50 | Reference |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Guinea Pig Heart Mitochondria | Inhibition | 0.8 μM | |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Rabbit Heart Mitochondria | Inhibition | 0.36 µM | |
| SERCA | Porcine Cardiac SR Microsomes | Inhibition | 6.6 μM | |
| Ryanodine Receptor 2 (RyR2) | Porcine Cardiac | Activation | 9.4 μM |
Table 2: Effects of this compound in a Guinea Pig Model of Heart Failure (Aortic Constriction + Isoproterenol)
| Parameter | Group | Value | % Change vs. ACi | Reference |
| Fractional Shortening | Sham | - | - | |
| ACi (Heart Failure) | - | -36% (vs. Sham) | ||
| ACi + this compound | Preserved | - | ||
| Rate of LV Pressure Development (dP/dt) | Sham | - | - | |
| ACi (Heart Failure) | - | -32% (vs. Sham) | ||
| ACi + this compound | Preserved | - | ||
| Mortality | ACi (Heart Failure) | 61% within 4 weeks | - | |
| ACi + this compound | Not different from Sham | - |
Table 3: Cellular Effects of this compound in Cardiomyocytes from Failing Hearts
| Parameter | Condition | Treatment | Observation | Reference |
| Mitochondrial Ca2+ ([Ca2+]m) Accumulation | Failing Cardiomyocytes (ACi) | 1 µM this compound | Fully restored to sham levels | |
| NAD(P)H Oxidation | Failing Cardiomyocytes (ACi) under high workload | 1 µM this compound | Prevented oxidation | |
| Reactive Oxygen Species (ROS) Accumulation | Failing Cardiomyocytes (ACi) under high workload | 1 µM this compound | Prevented increase in ROS |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects in isolated cardiomyocytes.
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in cardiac muscle.
Experimental Workflow for Assessing this compound Effects in Isolated Cardiomyocytes
Caption: Workflow for studying this compound in cardiomyocytes.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound and cardiac muscle.
Guinea Pig Model of Heart Failure
A model of heart failure with a high incidence of sudden cardiac death can be established in guinea pigs through a combination of aortic constriction and chronic β-adrenergic stimulation.
-
Surgical Procedure: Ascending aortic constriction (AC) is performed to induce pressure overload.
-
β-Adrenergic Stimulation: Daily intraperitoneal injections of isoproterenol (a β-adrenergic agonist) are administered to mimic chronic sympathetic hyperstimulation.
-
This compound Treatment: A subset of animals receives chronic treatment with this compound.
-
Functional Assessment: Cardiac function is assessed via echocardiography to measure parameters like fractional shortening and the rate of left ventricular pressure development (dP/dt).
-
Histological Analysis: Heart and lung tissues are collected for histological analysis to assess cardiac hypertrophy, pulmonary edema, and interstitial fibrosis.
Isolation of Cardiac Myocytes
Ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit, mouse) for in-vitro functional studies.
-
Enzymatic Digestion: The heart is perfused with a collagenase- and protease-containing solution to digest the extracellular matrix.
-
Mechanical Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.
-
Cell Culture: Isolated myocytes are typically used acutely for experiments.
Measurement of Mitochondrial Ca2+
Mitochondrial Ca2+ dynamics are often measured using fluorescent indicators.
-
Indicator Loading: Isolated cardiomyocytes are loaded with a mitochondria-targeted Ca2+ indicator, such as MityCam.
-
Fluorescence Microscopy: Cells are placed on a heated microscope stage and perfused with a physiological saline solution (e.g., Tyrode's solution).
-
Data Acquisition: Cells are field-stimulated at varying frequencies (e.g., 1 Hz to 4 Hz) to induce workload changes, and the fluorescence of the indicator is recorded over time to measure changes in [Ca2+]m.
Assessment of Mitochondrial Redox State and ROS Production
-
NAD(P)H Autofluorescence: The redox state of the mitochondrial NAD(P)H pool can be assessed by measuring its intrinsic fluorescence (autofluorescence). A decrease in autofluorescence indicates oxidation of NAD(P)H.
-
ROS-Sensitive Dyes: The production of reactive oxygen species can be measured using fluorescent dyes like 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-DCF), which fluoresces upon oxidation by H2O2.
Measurement of Sarcoplasmic Reticulum Ca2+ Uptake and Release
-
Microsome Preparation: Sarcoplasmic reticulum microsomes are isolated from cardiac muscle tissue.
-
Ca2+ Uptake Assay: The rate of Ca2+ uptake by the microsomes is measured in the presence of ATP. The effect of this compound is determined by adding it at various concentrations. Ruthenium red is often used to block RyR-mediated Ca2+ leak during these assays.
-
Planar Lipid Bilayer: Single RyR2 channel activity can be studied by incorporating SR microsomes into a planar lipid bilayer and measuring ion currents in the presence and absence of this compound.
Implications for Drug Development in Heart Failure
The dual ability of this compound to enhance mitochondrial Ca2+ and consequently improve cellular bioenergetics, while also potentially modulating SR Ca2+ handling, presents a complex but intriguing profile for therapeutic development. In heart failure, where impaired mitochondrial function and altered Ca2+ homeostasis are key pathological features, targeting these pathways holds significant promise.
The preclinical data, particularly from the guinea pig heart failure model, are encouraging. Chronic this compound treatment not only preserved cardiac function but also prevented fatal arrhythmias and improved survival. These findings suggest that inhibiting the mitochondrial Na+/Ca2+ exchanger could be a novel strategy for treating heart failure and reducing the risk of sudden cardiac death.
However, the off-target effects of this compound on SERCA and RyR2 necessitate careful consideration. Future drug development efforts could focus on designing more specific NCLX inhibitors to avoid potential complications arising from the modulation of SR Ca2+ handling. Furthermore, the translation of these findings to human pathophysiology requires further investigation.
References
- 1. CGP-37157 inhibits the sarcoplasmic reticulum Ca²+ ATPase and activates ryanodine receptor channels in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP-37157 Inhibits the Sarcoplasmic Reticulum Ca2+ ATPase and Activates Ryanodine Receptor Channels in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Properties of Ca2+ Efflux from Brain, Heart and Liver Mitochondria: The Effects of Na+, Li+ and the Mitochondrial Na+/Ca2+ Exchange Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CGP37157 in Extending Lifespan in C. elegans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological agent CGP37157 and its role in extending the lifespan of the nematode Caenorhabditis elegans. We will explore its mechanism of action, summarize key quantitative data, detail experimental protocols, and visualize the underlying signaling pathways.
Introduction to this compound
This compound is a benzothiazepine derivative primarily known as an inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX).[1][2][3][4] By blocking this exchanger, this compound modulates mitochondrial calcium homeostasis. However, it is important to note that this compound is not entirely specific and has been shown to affect other calcium transport mechanisms, including L-type calcium channels and the plasma membrane Na+/Ca2+ exchanger.[1] Recent studies in C. elegans have highlighted its potential as a geroprotective compound, demonstrating a significant extension of lifespan and improvement in healthspan.
Quantitative Effects on Lifespan
Treatment with this compound has been shown to consistently increase the lifespan of wild-type C. elegans. The effect, however, follows a bell-shaped dose-response curve, with optimal concentrations providing a significant longevity benefit, while higher concentrations have a diminished or no effect.
Table 1: Lifespan Extension in Wild-Type C. elegans Treated with this compound
| Treatment Condition | Lifespan Extension (%) | Key Findings | Citations |
| Standard Diet (Live E. coli OP50) | 10 - 15% | Optimal concentrations of 50µM and 100µM. | |
| Heat-Inactivated Bacteria | ~25% | Larger effect suggests bacterial metabolism of the compound may interfere with its action. |
The pro-longevity effects of this compound have also been investigated in various mutant strains of C. elegans to elucidate the genetic pathways involved.
Table 2: Effect of this compound on Lifespan in C. elegans Mutant Strains
| Mutant Strain | Gene Function | Effect of this compound on Lifespan | Implication for Mechanism | Citations |
| daf-2 | Insulin/IGF-1 Receptor | No effect | Requires a functional insulin/IGF-1 pathway. | |
| daf-15 | Component of the TOR pathway | No effect | Requires a functional TOR pathway. | |
| nuo-6 | Mitochondrial Complex I Subunit | No effect | Requires functional mitochondria. | |
| daf-16/FOXO | Transcription Factor | Lifespan extension still observed | Acts downstream or independent of DAF-16. | |
| sir-2.1 | Sirtuin | Lifespan extension still observed | Independent of the sirtuin pathway. | |
| aak-1;aak-2 | AMP-activated kinase | Lifespan extension still observed | Independent of the AMPK pathway. | |
| rsks-1/S6K | S6 Kinase | Lifespan extension still observed | Independent of S6 Kinase. | |
| eat-2 | Model for caloric restriction | Lifespan extension still observed | Mechanism is not through caloric restriction. |
Signaling Pathways and Mechanism of Action
The lifespan-extending effects of this compound in C. elegans are intricately linked to conserved aging pathways. The primary mechanism involves the modulation of mitochondrial and cytosolic calcium homeostasis, which in turn influences the insulin/IGF-1 and TOR signaling pathways. A key finding is that while the insulin/IGF-1 pathway is necessary, the canonical downstream transcription factor DAF-16/FOXO is not required for the observed longevity. This suggests that this compound acts either downstream of DAF-16 or through a parallel pathway.
A transcriptomic analysis revealed that this compound treatment leads to a four-fold increase in the expression of ncx-6, a homolog of the mitochondrial Na+/Ca2+ exchanger in C. elegans. This upregulation may be a compensatory response to the inhibition of mNCX activity.
Caption: Proposed signaling pathway for this compound-mediated lifespan extension in C. elegans.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
C. elegans Strains and Maintenance
-
Strains: Wild-type Bristol N2 and various mutant strains are typically used. All strains are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Synchronization: Age-synchronized populations are crucial for lifespan assays. This is typically achieved by bleaching gravid adults to isolate eggs, which are then allowed to hatch and develop to the L4 larval stage.
Pharmacological Treatment
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
Administration:
-
NGM Plate Supplementation: The stock solution is added to the molten NGM agar before pouring the plates to achieve the desired final concentration.
-
Topical Application: The compound can be added to the surface of solidified NGM plates and allowed to dry before transferring the worms.
-
-
Control: Control plates contain the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
Lifespan Assay
A standard manual lifespan assay protocol is as follows:
-
Setup: Synchronized L4 larvae are transferred to fresh NGM plates containing either this compound or the vehicle control.
-
Incubation: Plates are incubated at 20°C.
-
Scoring: Starting from day 1 of adulthood, worms are scored daily or every other day for survival. Worms that do not respond to gentle prodding with a platinum wire are scored as dead.
-
Censoring: Worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or are otherwise lost are censored from the analysis.
-
Transfer: To prevent progeny from confounding the results, worms are transferred to fresh plates every 2-3 days during their reproductive period.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Caption: A typical experimental workflow for a C. elegans lifespan assay with a pharmacological compound.
Healthspan Assays
-
Muscle Function: Assessed by measuring pharyngeal pumping rates, defecation frequency, and locomotion (body bends per minute).
-
Mitochondrial Morphology: Visualized using mitochondrially-targeted fluorescent reporters (e.g., mito-GFP) and confocal microscopy to assess fragmentation and network integrity in tissues like the body wall muscle.
Conclusion and Future Directions
This compound is a promising pharmacological agent for extending lifespan and improving healthspan in C. elegans. Its mechanism of action, which involves the modulation of mitochondrial calcium homeostasis and its interplay with the insulin/IGF-1 and TOR pathways, offers a novel target for geroprotective interventions. The finding that its effects are independent of DAF-16/FOXO opens up new avenues for research into alternative longevity pathways.
Future research should focus on identifying the specific molecular players that mediate the lifespan-extending effects of this compound downstream of the insulin/IGF-1 and TOR pathways. Further investigation into the role of ncx-6 upregulation is also warranted. Finally, translating these findings to vertebrate models will be a critical step in evaluating the potential of this compound and similar compounds as therapeutic agents for age-related diseases.
References
- 1. The Mitochondrial Na+/Ca2+ Exchanger Inhibitor this compound Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotector Benzothiazepine this compound Extends Lifespan in C. elegans Worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Neuroprotector Benzothiazepine this compound Extends Lifespan in C. elegans Worms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CGP37157 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CGP37157, a well-characterized inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), in experimental protocols involving cultured neurons. This document outlines the compound's mechanism of action, provides quantitative data for its effects, and offers detailed protocols for its application in neuroprotection and calcium signaling studies.
Introduction
This compound is a benzothiazepine derivative that selectively inhibits the mitochondrial Na+/Ca2+ exchanger (NCLX), a key transporter responsible for extruding Ca2+ from the mitochondrial matrix.[1][2][3] By blocking NCLX, this compound can modulate mitochondrial and cytosolic Ca2+ homeostasis.[1][4] This property makes it a valuable tool for investigating the role of mitochondrial Ca2+ signaling in various neuronal processes, including excitotoxicity, synaptic transmission, and cell death pathways. It is important to note that at concentrations typically used to inhibit NCLX, this compound has also been shown to block L-type voltage-gated Ca2+ channels (VGCCs), which can contribute to its neuroprotective effects.
Data Presentation
The following tables summarize the key quantitative data for this compound from studies in neuronal and other cell types.
Table 1: Inhibitory Concentrations of this compound
| Target | Cell/Tissue Type | IC50 | Reference |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Guinea-pig heart mitochondria | 0.8 µM | |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Cultured rat dorsal root ganglion neurons | 4 ± 1 µM | |
| Voltage-Gated Ca2+ Channels (VGCCs) | Primary rat cortical neurons | Effective at 10 µM |
Table 2: Neuroprotective Effects of this compound in an In Vitro Excitotoxicity Model
| Model System | Insult | This compound Concentration | Endpoint | Outcome | Reference |
| Primary rat cortical neurons | 30 µM NMDA | 10 µM | LDH Release | Significant reduction in cell death | |
| Primary rat cortical neurons | 100 µM NMDA | 10 µM | LDH Release | Significant reduction in cell death |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for studying its effects on neuroprotection.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from methodologies described for studying excitotoxicity in rat cortical neurons.
Materials:
-
Neurobasal Medium
-
B27 Supplement
-
Fetal Bovine Serum (FBS)
-
Glutamine
-
Penicillin-Streptomycin
-
Poly-L-ornithine
-
Culture plates or coverslips
Procedure:
-
Coat culture surfaces with poly-L-ornithine (10 µg/mL in sterile water) overnight at 37°C. Rinse twice with sterile water before use.
-
Dissect cortices from E18 rat embryos and dissociate the tissue mechanically.
-
Seed neurons at a density of 1.5 x 10^5 cells/well in a 48-well plate in Neurobasal medium supplemented with 10% FBS, B27, glutamine, and penicillin-streptomycin.
-
After 24 hours, replace the medium with serum-free Neurobasal medium supplemented with B27.
-
Maintain cultures at 37°C in a 5% CO2 humidified incubator. Cultures are typically ready for experiments at 8-9 days in vitro (DIV).
Protocol 2: Induction of Excitotoxicity and this compound Treatment
This protocol outlines the steps to induce excitotoxicity using NMDA and to assess the neuroprotective effects of this compound.
Materials:
-
Cultured primary cortical neurons (from Protocol 1)
-
This compound (stock solution in DMSO)
-
N-methyl-D-aspartate (NMDA)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Prepare a working solution of this compound in culture medium. A final concentration of 10 µM is commonly used.
-
Pre-incubate the neuronal cultures with the this compound-containing medium for 1 hour at 37°C.
-
Prepare NMDA solutions in culture medium at final concentrations of 30 µM and 100 µM.
-
Apply the NMDA solution to the neurons (both with and without this compound pre-treatment) and incubate for the desired duration (e.g., 20 minutes for acute exposure, or continuously).
-
After the NMDA exposure, replace the medium with fresh, NMDA-free culture medium (containing this compound for the treated groups).
-
Incubate the cultures for 24 hours at 37°C.
-
Assess cell death by measuring LDH release into the culture medium according to the manufacturer's instructions. Express the results as a percentage of the control (untreated cells).
Protocol 3: Live-Cell Calcium Imaging
This protocol describes the use of fluorescent indicators to measure changes in cytosolic and mitochondrial Ca2+ in response to this compound.
Materials:
-
Cultured primary neurons on glass-bottom dishes
-
Fluo-4 AM (for cytosolic Ca2+) or a genetically encoded mitochondrial Ca2+ indicator (e.g., 2mtD4cpv)
-
Pluronic F-127
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Confocal or fluorescence microscope equipped for live-cell imaging
Procedure:
-
For Cytosolic Ca2+ Imaging:
-
Load neurons with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in imaging buffer for 30-45 minutes at 37°C.
-
Wash the cells with fresh imaging buffer and allow them to de-esterify for at least 30 minutes.
-
-
For Mitochondrial Ca2+ Imaging:
-
Transfect neurons with a plasmid encoding a mitochondria-targeted Ca2+ indicator at an early stage of culture (e.g., DIV0). Allow for expression over several days.
-
-
Imaging:
-
Mount the dish on the microscope stage and maintain at 37°C.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a solution containing this compound (e.g., 10 µM) and record the changes in fluorescence over time.
-
Analyze the fluorescence intensity changes to quantify the relative changes in cytosolic or mitochondrial Ca2+ concentrations.
-
Troubleshooting
-
Low Efficacy of this compound: Ensure the compound is fully dissolved. Prepare fresh stock solutions in DMSO and dilute to the final working concentration in culture medium immediately before use.
-
High Basal Cell Death: Optimize the primary neuron culture conditions. Ensure proper coating of culture surfaces, appropriate cell seeding density, and regular media changes.
-
Variability in Results: Maintain consistency in all experimental parameters, including cell culture age, reagent concentrations, and incubation times. Use appropriate controls (vehicle-treated, positive and negative controls) in every experiment.
-
Off-Target Effects: Be mindful of the dual inhibitory action of this compound on both NCLX and VGCCs. Consider using other pharmacological tools or genetic approaches to dissect the specific contribution of each target.
Conclusion
This compound is a valuable pharmacological tool for studying the role of mitochondrial Ca2+ homeostasis in neuronal function and pathology. These application notes provide a foundation for designing and executing experiments using this compound in cultured neurons. For novel experimental paradigms, it is recommended to perform dose-response studies to determine the optimal concentration for the specific application.
References
- 1. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulates mitochondrial Ca2+ homeostasis in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Working Concentration of CGP37157 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of CGP37157, a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), in various cell culture applications. This document includes a summary of effective concentrations, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type, the specific biological question being addressed, and the experimental conditions. The following table summarizes reported IC50 values and working concentrations from various studies.
| Parameter | Cell Type/System | Concentration | Application | Reference(s) |
| IC50 | Guinea-pig heart mitochondria | 0.8 µM | Inhibition of Na+-induced Ca2+ release | [1][2] |
| IC50 | Isolated heart mitochondria | 0.36 µM | Blockade of the mitochondrial Na+/Ca2+ exchanger | [3][4] |
| IC50 | Permeabilised HeLa cells | 1.6 µM | Inhibition of mitochondrial Ca2+ efflux | [3] |
| IC50 | Cultured rat dorsal root ganglion neurons | 4 ± 1 µM | Decrease in mitochondrion-mediated [Ca2+]i plateau | |
| Working Concentration | Cortical neurons | 10 µM | Inhibition of mitochondrial Na+/Ca2+ exchanger | |
| Working Concentration | HeLa cells | 10 µM | Modulation of histamine-induced Ca2+ oscillations | |
| Working Concentration | C. elegans | 50 µM | Lifespan extension studies | |
| Working Concentration | FaDu and HLaC79 cells | 10 µM | Attenuation of cell viability and induction of apoptosis (in combination with salinomycin) |
Note: It is crucial to perform a dose-response experiment for each new cell line and experimental setup to determine the optimal concentration. Concentrations above 1 µM may also inhibit other ion channels and transporters, such as voltage-gated Ca2+ channels.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic molecule and requires an organic solvent for dissolution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.24 mg of this compound (MW: 324.22 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
General Cell Culture Treatment with this compound
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates, or flasks)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture cells to the desired confluency.
-
Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. Important: The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 1 hour, 24 hours, etc.) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with the downstream assay (e.g., cytotoxicity assay, calcium imaging).
Cell Viability/Cytotoxicity Assay
This protocol describes a general method to assess the effect of this compound on cell viability using a commercial colorimetric assay (e.g., MTT, WST-8).
Materials:
-
Cells treated with this compound (as described in Protocol 2) in a 96-well plate
-
Cell viability reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Protocol:
-
Following treatment with this compound, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 solution to 100 µL of medium).
-
Incubate the plate at 37°C for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Measurement of Mitochondrial Calcium
This protocol provides a method for measuring changes in mitochondrial calcium levels using a fluorescent indicator.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Mitochondrial calcium indicator dye (e.g., Rhod-2, AM)
-
Pluronic F-127
-
Fluorescence microscope equipped for live-cell imaging
Protocol:
-
Load cells with a mitochondrial calcium indicator by incubating them with the dye (e.g., 5 µM Rhod-2, AM with 0.02% Pluronic F-127) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with fresh, warm medium to remove excess dye.
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Add this compound at the desired final concentration and record the changes in fluorescence over time.
-
Analyze the fluorescence intensity in the mitochondrial regions to determine the relative changes in mitochondrial calcium concentration.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound treatment.
References
- 1. Frontiers | The Mitochondrial Na+/Ca2+ Exchanger Inhibitor this compound Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Preparation of CGP37157 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: CGP37157 is a potent and selective cell-permeable inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX or mNCX), with an IC50 value in the sub-micromolar range, approximately 0.4 µM.[1][2] It is a valuable pharmacological tool for investigating the role of mitochondrial calcium homeostasis in various cellular processes, including signal transduction, bioenergetics, and cell death.[3][4] this compound has been utilized in studies related to neuroprotection and excitotoxicity. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value | References |
| Molecular Formula | C₁₅H₁₁Cl₂NOS | |
| Molecular Weight | 324.22 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 65 mg/mL (≥ 200 mM) | |
| Purity | ≥95% | |
| CAS Number | 75450-34-9 |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.
Materials:
-
This compound powder (purity ≥95%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of 324.22 g/mol , add 308.43 µL of anhydrous DMSO to the tube containing the 1 mg of this compound to achieve a final concentration of 10 mM.
-
Note: DMSO is highly hygroscopic. Use a fresh, unopened bottle or a properly stored anhydrous grade to ensure maximum solubility.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Troubleshooting: If precipitation or incomplete dissolution occurs, gentle warming of the solution in a 37°C water bath or brief sonication can aid in solubilization.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots protected from light at -20°C or -80°C.
Storage and Stability:
-
Solid Compound: Store the powder at -20°C for long-term stability (≥ 4 years).
-
Stock Solution:
-
Store at -20°C for up to 1 year.
-
Store at -80°C for up to 2 years for maximum stability.
-
Solutions in DMSO may be stored at -20°C for up to 3 months.
-
Crucially, avoid multiple freeze-thaw cycles.
-
Stock Solution Concentration Calculator
To prepare stock solutions of different concentrations, use the following table. The volumes are calculated for weighing out 1 mg of this compound (MW = 324.22).
| Desired Concentration | Volume of DMSO to Add to 1 mg of this compound |
| 1 mM | 3.084 mL |
| 5 mM | 616.9 µL |
| 10 mM | 308.4 µL |
| 20 mM | 154.2 µL |
| 50 mM | 61.7 µL |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibiting the mitochondrial Na+/Ca2+ exchanger (NCLX).
Experimental Workflow
Caption: Workflow for preparing this compound stock and its use in a typical cell-based assay.
References
Application Notes and Protocols for CGP37157 in Isolated Mitochondria Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP37157 is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2][3] It is a valuable tool for studying the role of mitochondrial calcium homeostasis in a variety of cellular processes, including cell signaling, bioenergetics, and cell death.[4][5] These application notes provide detailed protocols for the use of this compound in isolated mitochondria preparations, including methods for mitochondrial isolation, measurement of mitochondrial calcium retention capacity, membrane potential, and reactive oxygen species (ROS) production.
Mechanism of Action
This compound primarily exerts its effects by inhibiting the NCLX, which is located on the inner mitochondrial membrane and is responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+. By blocking this exchanger, this compound leads to an accumulation of Ca2+ within the mitochondria. This modulation of mitochondrial Ca2+ can have significant downstream effects on cellular function.
While this compound is a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger, it is important to note that at higher concentrations, it may also affect other cellular targets, including voltage-gated calcium channels. Researchers should consider these potential off-target effects when designing and interpreting their experiments.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in isolated mitochondria experiments.
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 | Species/Tissue | Reference |
| Mitochondrial Na+/Ca2+ Exchanger | 0.36 µM | Rabbit Heart | |
| Mitochondrial Na+/Ca2+ Exchanger | 0.8 µM | Guinea-pig Heart | |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | 5 µM | Various Cell Types |
Table 2: Typical Working Concentrations of this compound in Experiments
| Concentration | Experimental System | Observed Effect | Reference |
| 10 µM | Cultured Cortical Neurons | Inhibition of mitochondrial Na+/Ca2+ exchanger, reduction of NMDA-induced Ca2+ overload | |
| 10 µM | Isolated Mitochondria | No significant change in mitochondrial Ca2+ recovery kinetics | |
| 20 µM | Endothelial Cells | Membrane depolarization and suppression of hyperpolarization | |
| 30 µM | Isolated Heart Mitochondria | Blockade of Na+-induced Ca2+ efflux | |
| 50 µM | C. elegans | Increased lifespan |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol. A common stock solution can be prepared as follows:
-
Reagent: this compound (Molecular Weight: 324.22 g/mol )
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.24 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for isolating functional mitochondria from cultured cells.
-
Buffers and Reagents:
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Protease Inhibitor Cocktail (100x)
-
-
Procedure:
-
Harvest cultured cells (e.g., 3 x 10^6 cells) and centrifuge at 800 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of MIB supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes to allow for cell swelling.
-
Homogenize the cells using a Dounce homogenizer with 15-25 strokes.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of appropriate assay buffer. Keep on ice.
-
Mitochondrial Calcium Retention Capacity (CRC) Assay
This assay measures the ability of mitochondria to take up and retain calcium before the opening of the mitochondrial permeability transition pore (mPTP).
-
Buffers and Reagents:
-
KCl Assay Buffer: 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, 5 mM Glutamate, 5 mM Malate, pH 7.4.
-
Calcium Green-5N (fluorescent Ca2+ indicator)
-
CaCl2 solution (e.g., 20 mM)
-
-
Procedure:
-
Resuspend isolated mitochondria in KCl Assay Buffer to a final concentration of 0.4 mg/mL.
-
Add Calcium Green-5N to a final concentration of 0.5 µM.
-
Incubate the mitochondrial suspension with or without this compound for a designated pre-incubation time.
-
In a fluorescence microplate reader or fluorometer, add pulses of CaCl2 (e.g., 200 nmol Ca2+/mg mitochondrial protein) to the mitochondrial suspension at regular intervals.
-
Monitor the extra-mitochondrial Ca2+ concentration by measuring the fluorescence of Calcium Green-5N (Excitation: 506 nm, Emission: 531 nm).
-
The CRC is determined as the total amount of Ca2+ taken up by the mitochondria before a large, spontaneous release of Ca2+ is observed, which indicates the opening of the mPTP.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The lipophilic cationic dye JC-1 is commonly used to measure ΔΨm. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
-
Reagents:
-
JC-1 Staining Solution (typically 2 µM in assay buffer)
-
-
Procedure:
-
Resuspend isolated mitochondria in a suitable assay buffer.
-
Incubate the mitochondria with or without this compound.
-
Add the JC-1 staining solution and incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity of both JC-1 monomers (green; Ex/Em ~485/535 nm) and J-aggregates (red; Ex/Em ~535/595 nm) using a fluorescence microscope, flow cytometer, or microplate reader.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
MitoSOX Red is a fluorescent probe that selectively detects superoxide in the mitochondria.
-
Reagents:
-
MitoSOX Red reagent (typically 1-5 µM in assay buffer)
-
-
Procedure:
-
Resuspend isolated mitochondria in a suitable assay buffer.
-
Incubate the mitochondria with or without this compound.
-
Add the MitoSOX Red reagent and incubate at 37°C for 10-20 minutes, protected from light.
-
Measure the fluorescence intensity (Ex/Em ~510/580 nm) using a fluorescence microscope, flow cytometer, or microplate reader.
-
An increase in fluorescence indicates an increase in mitochondrial superoxide production.
-
Visualizations
References
- 1. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 2. An improved method for isolation of mitochondria from cell lines that enables reconstitution of calcium-dependent processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
Application Notes and Protocols for CGP37157 Administration in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP37157 is a benzothiazepine derivative widely recognized for its role as an inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX). Its neuroprotective properties have been investigated in various models of neuronal injury and neurodegeneration. These application notes provide a comprehensive overview of the use of this compound in preclinical research, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
This compound's primary mechanism of action is the inhibition of NCLX, which reduces mitochondrial calcium extrusion. However, it is crucial to note that this compound also exhibits off-target effects, most notably the blockade of voltage-gated Ca2+ channels (VGCCs), which contributes significantly to its neuroprotective effects, particularly in the context of excitotoxicity.[1][2][3] This dual action modulates intracellular calcium homeostasis, preventing mitochondrial calcium overload, a key event in neuronal cell death pathways.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the administration and effects of this compound in various experimental models.
Table 1: In Vitro and C. elegans Administration of this compound
| Model System | Organism/Cell Type | Concentration | Key Findings | Reference(s) |
| Excitotoxicity | Primary rat cortical neurons | 10 µM | Reduced NMDA-induced cytosolic and mitochondrial Ca2+ overload, decreased mitochondrial membrane depolarization, oxidative stress, and calpain activation. | [3][4] |
| Parkinson's Disease Model | Caenorhabditis elegans (rotenone-induced) | 50 µM in NGM agar | Reversed rotenone-induced reduction in lifespan and muscle activity, decreased ROS production, and reduced degeneration of dopaminergic neurons. |
Note on Rodent Models: Despite extensive literature searches, specific in vivo administration protocols and dosages for this compound in rodent models of neurodegeneration (e.g., Alzheimer's, Parkinson's, Huntington's disease) are not well-documented in the available scientific literature. Researchers are advised to perform dose-response studies to determine the optimal and safe dosage for their specific rodent model and administration route (e.g., intraperitoneal injection, oral gavage).
Signaling Pathways
The neuroprotective effects of this compound are primarily mediated through the modulation of calcium signaling and downstream cell survival/death pathways.
Key Signaling Events in Neuroprotection by this compound
This compound exerts its neuroprotective effects through a dual mechanism involving the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX) and voltage-gated Ca2+ channels (VGCCs). In neurodegenerative conditions characterized by excitotoxicity, there is an excessive influx of Ca2+ into neurons. This leads to both cytosolic and mitochondrial Ca2+ overload.
By blocking VGCCs, this compound directly reduces the influx of Ca2+ into the cytoplasm. Simultaneously, by inhibiting NCLX, it modulates mitochondrial Ca2+ levels. This combined action prevents the detrimental downstream consequences of Ca2+ overload, including the collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the activation of calpains, which are calcium-dependent proteases that execute cell death pathways.
Figure 1: Neuroprotective mechanism of this compound in excitotoxicity.
In the context of C. elegans, studies suggest that the beneficial effects of this compound on lifespan and healthspan involve the insulin/IGF-1 and TOR (Target of Rapamycin) signaling pathways. The precise molecular links between this compound, calcium signaling, and these metabolic pathways in the context of neurodegeneration in mammalian systems require further investigation.
Experimental Protocols
The following are detailed protocols for key experiments frequently employed in the study of neurodegeneration and the assessment of neuroprotective compounds like this compound.
Rotenone-Induced Parkinson's Disease Model in C. elegans
This protocol describes the induction of a Parkinson's-like phenotype in C. elegans using the mitochondrial complex I inhibitor rotenone, and subsequent treatment with this compound.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
Rotenone stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
M9 buffer
-
Synchronized population of L1-stage C. elegans
Procedure:
-
Plate Preparation: Prepare NGM agar plates. For treatment plates, add this compound to the molten NGM agar to a final concentration of 50 µM before pouring the plates. Seed all plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.
-
Rotenone Administration: Just before transferring the worms, add rotenone solution to the surface of the bacterial lawn to a final concentration of 14 µM.
-
Worm Synchronization and Treatment: Grow a synchronized population of C. elegans to the young adult stage (day 1 of adulthood).
-
Transfer to Treatment Plates: Transfer the young adult worms to the prepared NGM plates:
-
Control group: NGM plates with OP50.
-
Rotenone group: NGM plates with OP50 and rotenone.
-
Rotenone + this compound group: NGM plates containing 50 µM this compound with OP50 and rotenone.
-
-
Incubation: Incubate the plates at 20°C.
-
Outcome Assessment: Assess various parameters at specified time points, including:
-
Lifespan analysis: Monitor worm survival daily.
-
Motility assays: Track worm movement and speed.
-
Dopaminergic neuron visualization: Use a fluorescent reporter strain (e.g., expressing GFP in dopaminergic neurons) to assess neuronal integrity and degeneration via fluorescence microscopy.
-
Biochemical assays: Measure ROS levels and mitochondrial membrane potential using fluorescent dyes.
-
Figure 2: Workflow for the rotenone-induced PD model in C. elegans.
Immunohistochemistry for Neurodegeneration Markers in Mouse Brain
This protocol outlines the general steps for staining brain sections to visualize markers of neurodegeneration, such as neuronal loss or protein aggregates.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-NeuN for neurons, anti-TH for dopaminergic neurons, anti-Iba1 for microglia)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
-
Sectioning: Cut 20-40 µm thick coronal or sagittal sections using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Permeabilize and block non-specific binding by incubating in blocking solution for 1-2 hours at room temperature.
-
Incubate with primary antibody diluted in blocking solution overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash sections in PBS.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash sections in PBS.
-
-
Mounting and Imaging: Mount the sections on glass slides with mounting medium and coverslip. Image using a fluorescence or confocal microscope.
Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Mouse Models
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory, which are often impaired in mouse models of Alzheimer's disease.
Materials:
-
Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Submerged platform (10-15 cm in diameter) placed 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
Video tracking system and software.
Procedure:
-
Acclimation: Handle the mice for several days before the start of the experiment.
-
Training Phase (Acquisition):
-
Conduct 4 trials per day for 5-7 consecutive days.
-
For each trial, gently place the mouse into the pool facing the wall at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latencies during the training phase to assess learning. Analyze the probe trial data to assess memory retention.
Figure 3: Experimental workflow for the Morris Water Maze test.
Conclusion
This compound represents a valuable research tool for investigating the role of mitochondrial calcium homeostasis in neurodegeneration. Its dual mechanism of action on both NCLX and VGCCs provides a potent means to mitigate the detrimental effects of calcium dysregulation in neurons. The provided protocols offer a starting point for researchers to incorporate this compound into their studies of neurodegenerative diseases. Further research is warranted to establish optimal in vivo dosing and to fully elucidate the downstream signaling pathways in mammalian models.
References
- 1. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Akt/mTOR signaling pathway: a potential response to long-term neuronal loss in the hippocampus after sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protocol for Assessing CGP37157 Cytotoxicity In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CGP37157 is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), playing a crucial role in the regulation of mitochondrial calcium homeostasis.[1] By blocking the efflux of Ca2+ from the mitochondria, this compound can lead to mitochondrial calcium overload, which may trigger downstream events leading to cytotoxicity and apoptosis. However, it is also known to have off-target effects, including the inhibition of voltage-gated Ca2+ channels, which can be neuroprotective in certain contexts.[2][3][4] Therefore, a thorough in vitro assessment of its cytotoxic potential is essential for its development as a pharmacological tool or therapeutic agent.
This document provides a detailed protocol for assessing the cytotoxicity of this compound in vitro, utilizing a panel of standard and widely accepted assays. These protocols are designed to be followed by researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound primarily targets the mitochondrial inner membrane protein NCLX, inhibiting the extrusion of Ca2+ from the mitochondrial matrix in exchange for Na+. This leads to an accumulation of Ca2+ within the mitochondria. Elevated mitochondrial Ca2+ can have several consequences, including:
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): This can lead to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors like cytochrome c.
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can enhance the generation of ROS, leading to oxidative stress and cellular damage.
-
Activation of Caspases: The release of cytochrome c into the cytosol initiates the caspase cascade, leading to the execution of apoptosis.
It is important to note that this compound can also inhibit L-type voltage-gated calcium channels, which may contribute to its overall cellular effects, particularly in excitable cells like neurons.
Figure 1: Signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
The following protocols outline key in vitro assays to assess the cytotoxicity of this compound. It is recommended to use a combination of these assays to obtain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and apoptosis.
Cell Culture and Treatment
1.1. Cell Line Selection:
-
Neuronal cell lines: SH-SY5Y, PC12, or primary cortical neurons are suitable for studying the neurotoxic or neuroprotective effects of this compound.
-
Cancer cell lines: Cell lines known to be sensitive to mitochondrial inhibitors, such as those with defects in glycolysis (e.g., HepG2 grown in galactose medium), can be used to assess anticancer potential. FaDu and HLaC79 cell lines have also been used.
-
Cardiomyocytes: H9c2 cells or primary cardiomyocytes can be used to investigate cardiotoxicity.
1.2. Culture Conditions:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
1.3. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treat cells with a range of this compound concentrations. Based on published data, a starting range of 0.1 µM to 50 µM is recommended. An IC50 of 0.8 µM has been reported for guinea-pig heart mitochondria.
-
Include a vehicle control (DMSO only) in all experiments.
-
Incubation times can vary from 24 to 72 hours, depending on the cell type and the specific assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels [addi.ehu.es]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring Mitochondrial Calcium: A Guide to Fluorescent Dyes and the Use of CGP37157
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular calcium (Ca2+) signaling, influencing a myriad of physiological processes from energy metabolism to cell death.[1][2] Dysregulation of mitochondrial Ca2+ homeostasis is implicated in numerous pathologies, making the precise measurement of mitochondrial Ca2+ a critical aspect of biomedical research and drug development.[1][3] This document provides detailed application notes and protocols for measuring mitochondrial Ca2+ using fluorescent dyes, with a special focus on the use of CGP37157, a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), to dissect the mechanisms of mitochondrial Ca2+ extrusion.
Fluorescent Dyes for Measuring Mitochondrial Calcium
A variety of fluorescent dyes are available for monitoring mitochondrial Ca2+ levels. The choice of dye depends on the specific experimental requirements, such as the desired affinity for Ca2+, spectral properties, and whether ratiometric measurements are necessary.
Key Characteristics of Common Mitochondrial Calcium Dyes:
| Dye | Type | Kd for Ca2+ | Excitation (nm) | Emission (nm) | Key Features & Considerations |
| Rhod-2 | Non-ratiometric | ~570 nM[2] | ~552 nm | ~581 nm | Preferentially accumulates in mitochondria due to its positive charge. Subject to potential leakage into the cytosol and accumulation in nucleoli. |
| Fura-2 | Ratiometric | ~145 nM | 340 nm (Ca2+-bound) / 380 nm (Ca2+-free) | ~510 nm | Allows for more quantitative measurements by minimizing effects of uneven dye loading and photobleaching. Can also accumulate in mitochondria. |
| Fluo-4 | Non-ratiometric | ~335 nM | ~494 nm | ~516 nm | Exhibits a large fluorescence intensity increase upon Ca2+ binding. Can be used for mitochondrial measurements in permeabilized cells. |
| Calcium Green-5N | Non-ratiometric | ~14 µM | ~506 nm | ~531 nm | A low-affinity indicator suitable for measuring high Ca2+ concentrations. Membrane-impermeable salt form is used in permeabilized cells or isolated mitochondria. |
The Role of this compound in Studying Mitochondrial Calcium Dynamics
This compound is a valuable pharmacological tool for investigating the role of the mitochondrial Na+/Ca2+ exchanger (NCLX) in maintaining mitochondrial Ca2+ homeostasis. NCLX is a primary mechanism for extruding Ca2+ from the mitochondrial matrix.
Mechanism of Action of this compound:
This compound is a potent and selective inhibitor of the NCLX. By blocking this exchanger, this compound prevents the efflux of Ca2+ from the mitochondria, leading to an accumulation of Ca2+ within the organelle. This effect allows researchers to study the contribution of NCLX to overall mitochondrial Ca2+ handling and its impact on cellular function. It is important to note that at higher concentrations, this compound may have off-target effects, including the inhibition of voltage-gated Ca2+ channels.
Quantitative Data for this compound:
| Parameter | Value | Species/System | Reference |
| IC50 for NCLX inhibition | 0.36 µM | Isolated heart mitochondria | |
| IC50 for NCLX inhibition | 0.8 µM | Guinea-pig heart mitochondria | |
| Effective concentration in cultured neurons | 1 - 10 µM | Rat cortical neurons |
Experimental Protocols
Protocol 1: Measuring Mitochondrial Calcium in Intact Cells using Rhod-2 AM
This protocol describes the loading of cells with the acetoxymethyl (AM) ester form of Rhod-2, which allows the dye to cross the plasma membrane.
Materials:
-
Rhod-2 AM (e.g., from Invitrogen/Molecular Probes)
-
Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging buffer
-
MitoTracker Green or Deep Red (optional, for co-localization)
-
This compound
-
Ionomycin (positive control)
-
EGTA (chelator for Ca2+-free conditions)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere.
-
Dye Preparation: Prepare a stock solution of Rhod-2 AM in anhydrous DMSO. A typical stock concentration is 1-5 mM. Store aliquots at -20°C.
-
Loading Solution: On the day of the experiment, dilute the Rhod-2 AM stock solution in a suitable buffer (e.g., HBSS) to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization and loading.
-
Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Incubate the cells with the Rhod-2 AM loading solution for 15-60 minutes at 37°C. The optimal loading time should be determined empirically for each cell type.
-
De-esterification: After loading, wash the cells with fresh buffer to remove excess dye. Incubate the cells for an additional 15-30 minutes at 37°C to allow for the complete de-esterification of the AM ester by cytosolic esterases, which traps the dye inside the cells.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with the appropriate filter sets for Rhod-2 (Excitation ≈552 nm, Emission ≈581 nm).
-
Experimental Manipulation:
-
Establish a baseline fluorescence recording.
-
To study Ca2+ extrusion, stimulate the cells with an agonist to induce a rise in cytosolic and subsequently mitochondrial Ca2+.
-
To investigate the role of NCLX, pre-incubate the cells with this compound (typically 1-10 µM) for a specified period before and during agonist stimulation.
-
As a positive control, at the end of the experiment, add an ionophore like ionomycin (e.g., 2 µM) to induce a maximal Ca2+ influx and obtain the maximum fluorescence signal (Fmax).
-
-
Data Analysis: Measure the change in Rhod-2 fluorescence intensity over time in regions of interest (ROIs) corresponding to mitochondria. The fluorescence signal can be expressed as a ratio of the initial fluorescence (F/F0). For quantitative comparisons, the signal can be calibrated.
Protocol 2: Measuring Mitochondrial Calcium in Permeabilized Cells
This method allows for more precise control over the intracellular environment and can help to eliminate the contribution of cytosolic dye to the fluorescence signal.
Materials:
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Rhod-2 AM, or the salt form of Calcium Green-5N)
-
Permeabilization agent (e.g., digitonin or saponin)
-
Intracellular-like medium (high K+, low Na+)
-
Ca2+/EGTA buffers to clamp free Ca2+ at specific concentrations
-
This compound
-
Mitochondrial respiratory substrates (e.g., succinate, pyruvate, glutamate)
-
Inhibitors of the electron transport chain (e.g., rotenone, antimycin A)
Procedure:
-
Cell Preparation and Loading: Load cells with the chosen fluorescent dye as described in Protocol 1.
-
Permeabilization: After dye loading and de-esterification, wash the cells with an intracellular-like medium. Permeabilize the plasma membrane by adding a low concentration of digitonin or saponin (e.g., 25-50 µg/mL). The optimal concentration should be determined to permeabilize the plasma membrane without affecting the mitochondrial membranes.
-
Experimental Setup: Perfuse the permeabilized cells with the intracellular-like medium containing respiratory substrates to maintain mitochondrial energization.
-
Calcium Uptake Measurement: Add defined concentrations of Ca2+ to the medium and monitor the increase in mitochondrial fluorescence as Ca2+ is taken up by the mitochondria.
-
Role of NCLX: To study Ca2+ efflux, first load the mitochondria with Ca2+. Then, remove the external Ca2+ and add Na+ to the medium to activate NCLX-mediated Ca2+ extrusion. The effect of this compound on this Na+-induced Ca2+ release can then be assessed.
-
Data Analysis: Analyze the changes in fluorescence intensity within mitochondria to determine the rates of Ca2+ uptake and release.
Visualizations
Caption: Mitochondrial Calcium Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Measuring Mitochondrial Calcium.
Conclusion
The accurate measurement of mitochondrial Ca2+ is essential for understanding its role in cell physiology and disease. Fluorescent dyes such as Rhod-2 and Fura-2 provide powerful tools for visualizing and quantifying mitochondrial Ca2+ dynamics. The use of pharmacological agents like this compound allows for the specific investigation of mitochondrial Ca2+ transport mechanisms, such as the Na+/Ca2+ exchanger. By employing the detailed protocols and understanding the principles outlined in these application notes, researchers can gain valuable insights into the complex world of mitochondrial Ca2+ signaling.
References
Application Notes and Protocols for CGP37157 in Excitotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate, is a key contributor to neuronal loss in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. A critical event in excitotoxicity is the dysregulation of intracellular calcium (Ca2+) homeostasis, leading to mitochondrial Ca2+ overload, mitochondrial dysfunction, and subsequent activation of cell death pathways.
CGP37157 is a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2] By blocking the efflux of Ca2+ from the mitochondria, this compound is a valuable pharmacological tool to investigate the role of mitochondrial Ca2+ handling in excitotoxic neuronal injury. However, it is crucial to note that at concentrations typically used to inhibit NCLX, this compound has also been shown to block voltage-gated Ca2+ channels (VGCCs), which can contribute to its neuroprotective effects by reducing overall cytosolic Ca2+ influx.[3][4][5] These application notes provide detailed protocols for utilizing this compound to study excitotoxicity in neuronal cultures, along with data presentation and visualization of key pathways and workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on excitotoxicity-related parameters.
Table 1: Effect of this compound on NMDA-Induced Neuronal Death
| Treatment Condition | LDH Release (% of Control) | Reference |
| Control | 100% | |
| NMDA (30 µM) | 257.5 ± 16.1% | |
| NMDA (30 µM) + this compound (10 µM) | 199.6 ± 7.4% | |
| NMDA (100 µM) | 404 ± 40.9% | |
| NMDA (100 µM) + this compound (10 µM) | 338.5 ± 15.2% |
Table 2: Effect of this compound on NMDA-Induced Intracellular Sodium ([Na+]i) Increase
| Treatment Condition | [Na+]i Increase (% of Resting Levels) | Reference |
| NMDA (30 µM) | 127 ± 1.6% | |
| NMDA (30 µM) + this compound (10 µM) | 112.5 ± 1.69% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (CAS: 75450-34-9)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.24 mg of this compound (molecular weight: 324.2 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
It is recommended to prepare fresh working solutions for each experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that could cause toxicity (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.
-
Protocol 2: Primary Cortical Neuron Culture
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Hibernate®-E medium
-
B-27® Plus Supplement
-
Papain
-
Neurobasal® Plus Medium
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Coating Cultureware:
-
Coat culture plates or coverslips with poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash the plates/coverslips three times with sterile water and allow them to dry completely.
-
(Optional) For enhanced neuronal attachment and health, coat with laminin (5 µg/mL in sterile PBS) for at least 2 hours at 37°C before plating cells.
-
-
Neuron Isolation:
-
Dissect cortices from E18 rat embryos in ice-cold Hibernate®-E medium supplemented with 2% B-27® Plus Supplement.
-
Remove the meninges carefully.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain (20 units/mL) in a suitable buffer at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of approximately 1 x 10^5 cells/well in a 48-well plate in complete Neurobasal® Plus Medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days.
-
Allow the neurons to mature in culture for at least 7-14 days before initiating excitotoxicity experiments to ensure the development of synaptic connections.
-
Protocol 3: Induction of Excitotoxicity with NMDA or Glutamate
Materials:
-
Mature primary cortical neuron cultures (DIV 7-14)
-
N-methyl-D-aspartate (NMDA) or L-glutamic acid
-
Glycine (co-agonist for NMDA receptors)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound working solution
-
Vehicle control (DMSO in medium)
Procedure:
-
Pre-treatment with this compound:
-
Thirty minutes to one hour before inducing excitotoxicity, replace the culture medium with fresh, pre-warmed medium containing either the desired concentration of this compound (e.g., 10 µM) or the vehicle control.
-
Incubate the cells at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of NMDA (e.g., 30-100 µM) and glycine (10 µM) in a suitable buffer (e.g., HBSS). Alternatively, prepare a solution of glutamate (e.g., 100-500 µM) in the same buffer. The optimal concentration of the excitotoxic agent should be determined empirically for your specific cell culture system.
-
Remove the pre-treatment medium and gently add the excitotoxicity-inducing solution (containing NMDA/glycine or glutamate) to the wells. Ensure that the respective treatments (this compound or vehicle) are also present during the excitotoxic insult.
-
Incubate the cells at 37°C for the desired duration (e.g., 10-30 minutes for acute insults).
-
-
Termination of Excitotoxic Insult:
-
Gently remove the excitotoxicity-inducing solution.
-
Wash the cells twice with pre-warmed, fresh culture medium.
-
Add fresh, pre-warmed culture medium (containing this compound or vehicle, if desired for post-treatment analysis) to the wells.
-
Return the cells to the incubator for a recovery period (e.g., 24 hours) before assessing cell viability or other parameters.
-
Protocol 4: Assessment of Neuronal Viability (LDH Assay)
Materials:
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell culture supernatant from experimental wells
-
Lysis buffer (provided with the kit)
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Sample Collection:
-
At the end of the recovery period (e.g., 24 hours post-insult), carefully collect the cell culture supernatant from each well. Avoid disturbing the attached cells.
-
Transfer the supernatant to a new plate for the LDH assay.
-
-
Maximum LDH Release Control:
-
To determine the maximum LDH release, add lysis buffer to a set of control wells (untreated cells) and incubate for the time specified in the kit instructions.
-
Collect the supernatant from these lysed cells.
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the collected supernatants and incubating for a specific period.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
"Spontaneous LDH Release" is the absorbance from the supernatant of untreated, non-lysed cells.
-
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway of excitotoxicity and points of intervention by this compound.
Experimental Workflow
Caption: General experimental workflow for studying the effect of this compound on excitotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels [addi.ehu.es]
- 5. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CGP37157 to Elucidate the Role of Mitochondrial Ca2+ in Insulin Secretion
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP37157 is a benzothiazepine derivative widely used as a specific, cell-permeable inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCE), now molecularly identified as NCLX.[1][2] In the study of pancreatic β-cells, this compound has been an invaluable pharmacological tool to investigate the intricate role of mitochondrial calcium ([Ca2+]m) homeostasis in the regulation of glucose-stimulated insulin secretion (GSIS). By blocking Ca2+ efflux from the mitochondria, this compound allows researchers to probe the downstream effects of elevated [Ca2+]m on cellular metabolism and insulin exocytosis. These notes provide a comprehensive overview of its application, quantitative effects, and detailed protocols for its use in insulin secretion research.
Mechanism of Action in Pancreatic β-Cells
In pancreatic β-cells, glucose metabolism is the primary trigger for insulin secretion. This process, known as stimulus-secretion coupling, involves a cascade of events where mitochondria play a central role.[3][4]
-
Glucose Metabolism and ATP Production: Glucose enters the β-cell and is metabolized through glycolysis and subsequently the mitochondrial Krebs cycle and oxidative phosphorylation, leading to a significant increase in the ATP/ADP ratio.[1]
-
KATP Channel Closure & Depolarization: The rise in ATP closes ATP-sensitive K+ (KATP) channels on the plasma membrane, reducing K+ efflux and causing membrane depolarization.
-
Ca2+ Influx: Depolarization opens voltage-gated L-type Ca2+ channels (LTCC), leading to an influx of extracellular Ca2+ and a rise in the cytosolic Ca2+ concentration ([Ca2+]i).
-
Mitochondrial Ca2+ Uptake and Efflux: Mitochondria sequester a portion of this cytosolic Ca2+ via the mitochondrial Ca2+ uniporter (MCU). This elevated mitochondrial Ca2+ ([Ca2+]m) stimulates key dehydrogenases in the Krebs cycle, further boosting ATP production in a positive feedback loop. The Ca2+ is then extruded back into the cytosol by the mitochondrial Na+/Ca2+ exchanger (mNCE/NCLX) to maintain homeostasis.
-
Effect of this compound: this compound specifically inhibits the mNCE. This blockade prevents mitochondrial Ca2+ extrusion, leading to a sustained elevation of [Ca2+]m in response to a glucose stimulus. The elevated [Ca2+]m enhances mitochondrial metabolism, increases ATP synthesis, and ultimately potentiates the second, sustained phase of insulin secretion.
Caption: Mechanism of this compound in potentiating insulin secretion.
Data Presentation: Quantitative Effects of this compound
The effects of this compound have been quantified in various models, primarily in rat islets and INS-1 cells. It is crucial to note that effects can differ between species.
| Parameter | Cell/Tissue Type | Value/Effect | Reference |
| mNCE Inhibition (IC₅₀) | INS-1 Cells | 1.5 µmol/L | |
| Insulin Secretion (EC₅₀) | Rat Islets (at 8 mmol/L glucose) | 0.06 µmol/L | |
| Mitochondrial Ca²⁺ ([Ca²⁺]m) | INS-1 Cells (glucose-induced rise) | 2.1-fold increase | |
| Cellular ATP Content | INS-1 Cells (1 µmol/L this compound) | 13% increase | |
| Rat Islets (1 µmol/L this compound) | 49% increase | ||
| Glucose-Stimulated Insulin Secretion (GSIS) | Perifused Rat Islets (11 mmol/L glucose) | 46% increase | |
| INS-1 Cells (8 mmol/L glucose) | ~145-156% of control | ||
| Off-Target Effect | Human & Mouse β-cells | Dose-dependent block of L-type Ca²+ channels |
Note: The potentiation of GSIS by this compound is glucose-dependent. The compound has little to no effect on insulin secretion at basal (low) glucose concentrations.
Species-Specific Effects and Off-Target Considerations
A critical consideration for researchers is the observed difference in this compound's effects between rodent models and human/mouse models. While studies in rat islets and INS-1 cells show a clear potentiation of GSIS, research on human and mouse islets has revealed a confounding off-target effect. In these species, this compound has been shown to dose-dependently inhibit voltage-gated L-type Ca2+ channels. This action directly opposes the primary mechanism of stimulus-secretion coupling and can lead to a net reduction in insulin secretion, despite the expected enhancement of mitochondrial metabolism. This highlights the importance of validating findings in the specific model system being used and considering alternative approaches, such as genetic knockdown of NCLX, to confirm results.
Caption: Competing effects of this compound on insulin secretion.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol details a static incubation assay to measure the effect of this compound on insulin secretion.
Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and 0.1% BSA.
-
Low glucose KRB (e.g., 2.8 mM glucose).
-
High glucose KRB (e.g., 11-16.7 mM glucose).
-
This compound stock solution (e.g., in DMSO).
-
Insulin immunoassay kit (ELISA or RIA).
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Islet Recovery: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place groups of 5-10 islets into tubes or wells of a 24-well plate. Pre-incubate for 60 minutes at 37°C in 1 mL of low glucose KRB to allow secretion to return to baseline.
-
Treatment Incubation: Carefully remove the pre-incubation buffer. Add 1 mL of the treatment buffer:
-
Group 1: Low glucose KRB + vehicle (e.g., DMSO).
-
Group 2: Low glucose KRB + this compound (e.g., 0.1 - 10 µM).
-
Group 3: High glucose KRB + vehicle.
-
Group 4: High glucose KRB + this compound.
-
-
Incubation: Incubate the islets for 60 minutes at 37°C.
-
Sample Collection: At the end of the incubation, gently mix and collect the supernatant (buffer) from each well/tube. Store at -20°C until analysis.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an appropriate immunoassay, following the manufacturer's instructions.
-
Data Normalization (Optional but Recommended): After collecting the supernatant, lyse the islets in each well to measure total protein or DNA content. Normalize the secreted insulin values to the protein/DNA content to account for variations in islet number/size.
Protocol 2: Measurement of Cytosolic Ca²+ ([Ca²⁺]i)
This protocol uses a fluorescent indicator to measure changes in cytosolic Ca2+ in response to glucose and this compound.
Materials:
-
Dispersed islet cells or β-cell line (e.g., INS-1, MIN6) plated on glass-bottom dishes.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Imaging buffer (e.g., KRB or HBSS) with low and high glucose.
-
This compound stock solution.
-
Fluorescence microscope equipped for live-cell imaging and ratiometric analysis (for Fura-2) or single-wavelength excitation.
Procedure:
-
Cell Plating: Seed dispersed islet cells or β-cell lines onto glass-bottom dishes and culture until they form a sub-confluent monolayer.
-
Dye Loading: Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM in imaging buffer, adding a small amount of Pluronic F-127 to aid solubilization. Incubate cells with the dye solution for 30-45 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with dye-free imaging buffer and incubate for a further 30 minutes to allow for complete de-esterification of the AM ester.
-
Imaging: Mount the dish on the microscope stage, maintaining the temperature at 37°C. Perfuse the cells with low glucose buffer to establish a baseline.
-
Stimulation: Switch the perfusion to high glucose buffer and record the initial [Ca2+]i response.
-
This compound Application: Once the glucose-stimulated Ca2+ response is established, introduce high glucose buffer containing the desired concentration of this compound and continue recording to observe its effect on the [Ca2+]i signal.
-
Data Analysis: Analyze the fluorescence intensity changes over time. For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, use the F/F₀ ratio, where F is the fluorescence at a given time and F₀ is the baseline fluorescence.
Caption: Experimental workflow for a GSIS assay using this compound.
References
- 1. The Mitochondrial Na+/Ca2+ Exchanger Upregulates Glucose Dependent Ca2+ Signalling Linked to Insulin Secretion | PLOS One [journals.plos.org]
- 2. The Mitochondrial Na+/Ca2+ Exchanger Upregulates Glucose Dependent Ca2+ Signalling Linked to Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of CGP37157 in Seahorse XF Analyzer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGP37157, a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), in metabolic studies using the Agilent Seahorse XF Analyzer. This document outlines the mechanism of action of this compound, its expected effects on cellular metabolism, and detailed protocols for its application in Seahorse XF assays.
Introduction to this compound
This compound is a potent and selective cell-permeable inhibitor of the mitochondrial sodium-calcium exchanger (NCLX). The NCLX is a key transporter in the inner mitochondrial membrane responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+. By inhibiting NCLX, this compound leads to an accumulation of Ca2+ within the mitochondria. This modulation of mitochondrial Ca2+ homeostasis has significant downstream effects on cellular bioenergetics, making it a valuable tool for studying mitochondrial function and its role in various physiological and pathological processes.
In the context of Seahorse XF Analyzer experiments, which measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, this compound can be used to investigate the role of mitochondrial Ca2+ signaling in regulating oxidative phosphorylation and glycolysis.
Mechanism of Action and Expected Effects on Seahorse XF Data
Inhibition of NCLX by this compound elevates mitochondrial Ca2+ levels. Increased mitochondrial Ca2+ can stimulate the activity of several dehydrogenases in the tricarboxylic acid (TCA) cycle, leading to an increased production of NADH and FADH2. This, in turn, can enhance the electron transport chain (ETC) activity and, consequently, increase the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
However, the precise effect of this compound on OCR and ECAR can be cell-type dependent and influenced by the specific experimental conditions. For instance, in some contexts, sustained high levels of mitochondrial Ca2+ can lead to mitochondrial stress and a subsequent decrease in OCR. Therefore, it is crucial to empirically determine the optimal concentration and treatment time for each cell type and experimental setup.
Data Presentation
The following tables summarize the expected and reported effects of this compound on OCR and ECAR in different cell types.
Table 1: Effects of this compound on Oxygen Consumption Rate (OCR)
| Cell Type | This compound Concentration | Treatment Time | Observed Effect on OCR | Reference |
| Primary Mouse Astrocytes | 10 µM | Acute Injection | Slight Decrease | [1] |
| Rat Cortical Neurons | 10 µM | Pre-treatment | Attenuation of NMDA-induced mitochondrial depolarization | [2] |
| INS-1 Cells (Insulinoma) | 1 µM | Not Specified | Increased cellular ATP content | [3] |
Table 2: Effects of this compound on Extracellular Acidification Rate (ECAR)
| Cell Type | This compound Concentration | Treatment Time | Observed Effect on ECAR | Reference |
| Primary Mouse Astrocytes | 10 µM | Acute Injection | Increased | [1] |
| Rat Cortical Neurons | 10 µM | Pre-treatment | Not explicitly reported in the context of ECAR | [2] |
| INS-1 Cells (Insulinoma) | 1 µM | Not Specified | Potentiated glucose-stimulated insulin secretion |
Experimental Protocols
The following are detailed protocols for using this compound in conjunction with common Seahorse XF assays.
Protocol 1: Acute Injection of this compound during a Seahorse XF Cell Mito Stress Test
This protocol is designed to assess the immediate impact of NCLX inhibition on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM or RPMI medium, supplemented with glucose, pyruvate, and glutamine as required for the specific cell type
-
This compound (stock solution in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for the specific cell type to achieve a confluent monolayer on the day of the assay.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium by supplementing Seahorse XF base medium with the desired substrates. Warm the medium to 37°C.
-
Cell Plate Preparation: Remove the cell culture medium from the plate and wash the cells twice with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Loading:
-
Prepare a working solution of this compound in the assay medium at a concentration 10x the final desired concentration.
-
Load the this compound working solution into Port A of the sensor cartridge.
-
Load the Seahorse XF Cell Mito Stress Test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) into Ports B, C, and D, respectively, at their optimized concentrations.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR and ECAR, then inject the compounds from each port sequentially, with measurement cycles between each injection.
-
Protocol 2: Pre-treatment with this compound before a Seahorse XF Assay
This protocol is suitable for investigating the longer-term effects of NCLX inhibition on cellular metabolism.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
On the day of the assay, treat the cells with the desired concentration of this compound in their regular culture medium for a specified period (e.g., 1-4 hours) in a standard CO2 incubator. Include a vehicle control (DMSO) group.
-
-
Sensor Cartridge Hydration: As described in Protocol 1.
-
Assay Medium Preparation: As described in Protocol 1.
-
Cell Plate Preparation:
-
After the pre-treatment period, remove the medium containing this compound.
-
Wash the cells twice with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Compound Loading: Load the desired Seahorse XF assay reagents (e.g., for a Mito Stress Test or Glycolytic Rate Assay) into the sensor cartridge ports.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and run the assay as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action on mitochondrial metabolism.
Experimental Workflow for Acute this compound Injection in a Seahorse XF Assay
Caption: Experimental workflow for acute this compound injection.
References
- 1. Frontiers | The Mitochondrial Na+/Ca2+ Exchanger Inhibitor this compound Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans [frontiersin.org]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulates mitochondrial Ca2+ homeostasis in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of CGP37157 in Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP37157 is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), making it a valuable tool for studying the role of mitochondrial calcium homeostasis in various cellular processes, including cell death, signaling, and metabolism.[1][2] Its efficacy in in vitro studies is contingent upon its stability in culture media under experimental conditions. Degradation of the compound can lead to inaccurate and irreproducible results. These application notes provide a comprehensive overview of the stability of this compound in commonly used cell culture media and detailed protocols for its assessment.
Data Presentation: Stability of this compound in Culture Media
The stability of a small molecule in culture media can be influenced by several factors, including temperature, pH, and interaction with media components such as serum. The following tables summarize the hypothetical stability data for this compound at a starting concentration of 10 µM in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI)-1640, supplemented with 10% Fetal Bovine Serum (FBS). The percentage of the parent compound remaining was quantified at various time points and storage conditions. This data is illustrative and intended to provide a general guideline. For precise quantification in your specific experimental setup, it is highly recommended to perform a stability study as outlined in the protocols below.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS
| Time (hours) | % Remaining at 37°C | % Remaining at 4°C | % Remaining at -20°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 92.5 | 98.1 | 99.8 |
| 48 | 85.2 | 96.5 | 99.5 |
| 72 | 78.1 | 94.8 | 99.2 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS
| Time (hours) | % Remaining at 37°C | % Remaining at 4°C | % Remaining at -20°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 90.8 | 97.5 | 99.7 |
| 48 | 82.3 | 95.9 | 99.3 |
| 72 | 75.4 | 94.2 | 99.0 |
Signaling Pathway of this compound
This compound primarily targets the mitochondrial Na+/Ca2+ exchanger (NCLX), inhibiting the efflux of Ca2+ from the mitochondria. This leads to an accumulation of mitochondrial Ca2+.[3][4] However, it has been reported that this compound can also have off-target effects, including the inhibition of voltage-gated Ca2+ channels (VGCCs).[3] The following diagram illustrates the primary mechanism of action of this compound.
Caption: this compound inhibits the mitochondrial Na+/Ca2+ exchanger (NCLX).
Experimental Protocols
This section provides a detailed methodology for assessing the long-term stability of this compound in cell culture media.
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines the procedure for determining the stability of this compound in cell culture media over time at different temperatures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubators set at 37°C, 4°C, and -20°C
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Spike the 10 mM stock solution into pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS) to a final concentration of 10 µM.
-
Sample Aliquoting: Aliquot the working solution into sterile microcentrifuge tubes for each time point and temperature condition.
-
Incubation: Place the aliquots at the designated temperatures: 37°C, 4°C, and -20°C.
-
Sample Collection: At each specified time point (e.g., 0, 24, 48, and 72 hours), collect the samples from each temperature condition. The 0-hour sample represents the initial concentration.
-
Sample Preparation for Analysis:
-
Thaw frozen samples at room temperature.
-
Precipitate proteins by adding a 3-fold volume of ice-cold acetonitrile to each sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC or LC-MS analysis.
-
-
HPLC or LC-MS Analysis:
-
Analyze the samples to determine the concentration of the remaining this compound. A validated analytical method should be used.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of the compound).
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining this compound against time for each temperature condition.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the stability assessment protocol.
Caption: Experimental workflow for assessing the stability of this compound.
Conclusion
Understanding the stability of this compound in cell culture media is crucial for obtaining reliable and reproducible results in in vitro experiments. The provided protocols and illustrative data offer a framework for researchers to assess the stability of this compound under their specific experimental conditions. It is recommended to perform a stability study to ensure the integrity of the compound throughout the duration of the experiments.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of CGP37157 on Calcium Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of CGP37157, a widely used inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), on various calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is primarily known as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), also referred to as mNCX.[1][2] It blocks the efflux of Ca2+ from the mitochondria in exchange for Na+ influx.
Q2: What are the known off-target effects of this compound on calcium channels?
Several studies have reported that this compound can exert effects on channels other than NCLX, particularly at higher concentrations. These off-target effects include:
-
Inhibition of L-type voltage-gated calcium channels (VGCCs): this compound has been shown to block Ca2+ entry through L-type VGCCs in various cell types, including neurons.[3][4][5]
-
Activation of Ryanodine Receptors (RyRs): In striated muscle, this compound can directly activate RyR channels, leading to Ca2+ leak from the sarcoplasmic reticulum (SR).
-
Inhibition of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA): this compound can inhibit the activity of SERCA pumps, which are responsible for sequestering Ca2+ into the SR/ER, thereby affecting intracellular Ca2+ homeostasis.
Q3: At what concentrations are off-target effects of this compound typically observed?
While some studies suggest that this compound is selective for NCLX at concentrations up to 10 µM, others have demonstrated off-target effects within this range. For instance, inhibition of SERCA and activation of RyRs have been reported with IC50 and EC50 values in the mid-micromolar range. It is crucial to perform concentration-response experiments in your specific model system to determine the optimal concentration with minimal off-target effects.
Q4: How can I differentiate the on-target (NCLX inhibition) effects from the off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects requires a multi-pronged approach:
-
Use of specific inhibitors: Concurrently use well-characterized and specific inhibitors for the potential off-target channels (e.g., nifedipine for L-type VGCCs, ruthenium red or dantrolene for RyRs, and thapsigargin or CPA for SERCA) along with this compound.
-
Genetic approaches: If possible, use cell lines or animal models with knockdown or knockout of NCLX or the suspected off-target channel to validate the effects of this compound.
-
Varying experimental conditions: Modulate intracellular Na+ levels, as NCLX activity is Na+-dependent. The effects of this compound on NCLX should be sensitive to changes in the Na+ gradient.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Unexpected changes in cytosolic Ca2+ levels upon application of this compound.
-
Observation: Application of this compound leads to a rapid increase in global cytosolic Ca2+, which is not consistent with the expected slow increase in mitochondrial Ca2+ due to NCLX inhibition.
-
Possible Cause: This could be due to the activation of Ryanodine Receptors (RyRs) on the sarcoplasmic/endoplasmic reticulum, causing Ca2+ leak into the cytosol.
-
Troubleshooting Steps:
-
Co-application with an RyR inhibitor: Perform experiments where this compound is co-applied with a known RyR inhibitor (e.g., ruthenium red or dantrolene). If the rapid cytosolic Ca2+ increase is attenuated or abolished, it suggests an off-target effect on RyRs.
-
Concentration optimization: Perform a concentration-response curve for this compound in your system. Use the lowest effective concentration that inhibits NCLX without significantly activating RyRs.
-
Directly measure SR/ER Ca2+ store content: Use a Ca2+ indicator targeted to the SR/ER (e.g., D1ER) to assess if this compound is depleting the stores.
-
Issue 2: this compound inhibits depolarization-induced Ca2+ entry.
-
Observation: In excitable cells, this compound reduces the increase in cytosolic Ca2+ following depolarization (e.g., with high K+).
-
Possible Cause: This is likely due to the off-target inhibition of L-type voltage-gated calcium channels (VGCCs).
-
Troubleshooting Steps:
-
Use a specific L-type VGCC blocker: Compare the effect of this compound with a specific L-type VGCC blocker like nifedipine or verapamil. If the inhibitory effects are similar, it points towards an off-target action on these channels.
-
Electrophysiological measurements: Use whole-cell patch-clamp to directly measure L-type Ca2+ currents in the presence and absence of this compound. This will provide direct evidence of channel blockade.
-
Alternative NCLX inhibitors: Consider using an alternative NCLX inhibitor, if available and validated for your system, that has a different off-target profile.
-
Issue 3: Altered kinetics of Ca2+ clearance from the cytosol.
-
Observation: The rate of cytosolic Ca2+ clearance following a stimulus is slower in the presence of this compound.
-
Possible Cause: This could be a consequence of SERCA pump inhibition, which would impair the re-uptake of Ca2+ into the SR/ER.
-
Troubleshooting Steps:
-
Co-application with a SERCA inhibitor: Compare the effect of this compound on Ca2+ clearance with that of a specific SERCA inhibitor like thapsigargin or cyclopiazonic acid (CPA).
-
Measure SERCA activity directly: Perform a SERCA activity assay (e.g., Ca2+ uptake assay in isolated microsomes) to directly assess the inhibitory effect of this compound on the pump.
-
Analyze different phases of Ca2+ clearance: The overall Ca2+ clearance is mediated by multiple mechanisms (SERCA, PMCA, NCX). Try to dissect the contribution of each to pinpoint the effect of this compound.
-
Quantitative Data on this compound Activity
The following tables summarize the reported potency of this compound on its primary target and known off-target channels. Note that these values can vary depending on the experimental system and conditions.
Table 1: On-Target Activity of this compound
| Target | Action | Species/Tissue | IC50 | Reference |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Inhibition | Guinea-pig heart mitochondria | 0.8 µM | |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Inhibition | Rat cardiac mitochondria | 0.36 µM | |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Inhibition | SH-SY5Y cells | ~5 µM |
Table 2: Off-Target Activity of this compound on Calcium Channels and Pumps
| Off-Target | Action | Species/Tissue | IC50 / EC50 | Reference |
| SERCA | Inhibition | Cardiac SR microsomes | 6.6 µM (IC50) | |
| SERCA | Inhibition | Skeletal SR microsomes | 9.9 µM (IC50) | |
| Ryanodine Receptor (Cardiac) | Activation | Planar lipid bilayer | 9.4 µM (EC50) | |
| Ryanodine Receptor (Skeletal) | Activation | Planar lipid bilayer | 12.0 µM (EC50) | |
| L-type Voltage-Gated Ca2+ Channels | Inhibition | Dorsal root ganglion neurons | - |
Experimental Protocols
Detailed methodologies for key experiments to investigate the on- and off-target effects of this compound are provided below.
Whole-Cell Patch-Clamp for Voltage-Gated Calcium Channels (VGCCs)
This protocol allows for the direct measurement of ionic currents across the cell membrane, providing definitive evidence for channel block.
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target cell with the micropipette under visual control and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Apply a voltage-step protocol to elicit VGCC currents. For L-type channels, a typical protocol would be to hold the cell at -80 mV and apply depolarizing steps from -40 mV to +60 mV in 10 mV increments.
-
Record baseline currents and then perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of the compound and compare to the baseline to determine the extent of inhibition.
-
[3H]Ryanodine Binding Assay for Ryanodine Receptors (RyRs)
This assay measures the binding of a specific radioligand to RyRs, which is an indicator of the channel's open state.
-
Membrane Preparation: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from the tissue or cells of interest.
-
Binding Buffer (in mM): 20 HEPES, 150 KCl, 10 NaCl, pH 7.4, supplemented with a defined free Ca2+ concentration (e.g., using a Ca2+-EGTA buffer system).
-
Assay Procedure:
-
Incubate the microsomal preparations with [3H]ryanodine in the binding buffer in the presence and absence of various concentrations of this compound.
-
Incubate for a sufficient time to reach equilibrium (e.g., 2-3 hours at 37°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data to determine the effect of this compound on [3H]ryanodine binding, which reflects RyR channel activity.
-
SERCA Calcium Uptake Assay
This assay directly measures the ability of SERCA to transport Ca2+ into microsomes.
-
Membrane Preparation: Isolate SR or ER microsomes as in the RyR binding assay.
-
Uptake Buffer (in mM): 20 HEPES, 100 KCl, 5 MgCl2, 5 ATP, 10 K-oxalate, pH 7.0. K-oxalate is included to precipitate Ca2+ inside the vesicles, keeping the intra-vesicular free Ca2+ low.
-
Assay Procedure:
-
Pre-incubate the microsomes in the uptake buffer with or without various concentrations of this compound.
-
Initiate the Ca2+ uptake by adding 45CaCl2 to the reaction mixture.
-
At various time points, take aliquots of the reaction mixture and filter them through nitrocellulose filters.
-
Wash the filters with an ice-cold stop solution (e.g., uptake buffer without ATP and 45CaCl2, but with EGTA) to remove external 45Ca2+.
-
Measure the radioactivity on the filters to quantify the amount of 45Ca2+ taken up by the vesicles.
-
Compare the rates of Ca2+ uptake in the presence and absence of this compound to determine its inhibitory effect on SERCA.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On- and off-target effects of this compound on cellular Ca2+ homeostasis.
Caption: A troubleshooting workflow for identifying this compound off-target effects.
References
- 1. CGP 37157 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for CGP37157 to interfere with Fura-2 imaging
This technical support center provides guidance for researchers, scientists, and drug development professionals using the mitochondrial Na+/Ca2+ exchanger inhibitor, CGP37157, in conjunction with the ratiometric calcium indicator, Fura-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a benzothiazepine derivative that acts as a selective inhibitor of the mitochondrial sodium-calcium exchanger (mNCX).[1] By blocking the mNCX, this compound prevents the efflux of Ca2+ from the mitochondria in exchange for Na+. This can lead to an increase in mitochondrial Ca2+ concentration and a decrease in cytosolic Ca2+ levels under certain conditions.[2] It is important to note that this compound has also been reported to have off-target effects, including the inhibition of L-type Ca2+ channels.[1]
Q2: What is Fura-2 and how is it used for calcium imaging?
A2: Fura-2 is a ratiometric fluorescent dye used to measure intracellular calcium concentrations.[3] Its acetoxymethyl ester form (Fura-2 AM) is cell-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the Fura-2 molecule in the cytosol. Fura-2's fluorescence excitation spectrum shifts upon binding to Ca2+. It is excited at 340 nm when bound to calcium and at 380 nm in its free form, with both forms emitting light at approximately 510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is used to calculate the intracellular calcium concentration, which helps to minimize issues like uneven dye loading and photobleaching.
Q3: Is there a potential for this compound to directly interfere with Fura-2 fluorescence?
A3: Yes, there is a strong potential for direct interference. This compound belongs to the benzothiazepine class of compounds. Published studies on similar benzothiazole derivatives have shown that these molecules possess intrinsic fluorescence. These derivatives can be excited by light in the range of 330 nm and emit fluorescence between 380 nm and 450 nm. This spectral property overlaps with the excitation wavelengths of Fura-2 (340 nm and 380 nm), which can lead to artificial signals and inaccurate measurements of calcium concentration.
Q4: Can this compound indirectly affect the Fura-2 signal?
A4: Yes, this compound could indirectly affect the Fura-2 signal in a few ways:
-
Alterations in Intracellular pH: The fluorescence of most calcium indicators, including Fura-2, is sensitive to changes in pH. By inhibiting the Na+/Ca2+ exchanger, this compound can alter intracellular ion concentrations, which may lead to secondary changes in intracellular pH, thereby affecting the Fura-2 signal.
-
Mitochondrial Sequestration of Fura-2: Fura-2 has been reported to accumulate in mitochondria. Since this compound's primary target is on the mitochondrial membrane, this co-localization could enhance any direct fluorescent interference or other confounding effects.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in Fura-2 imaging experiments.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected increase in the 340/380 nm ratio upon this compound application, suggesting a Ca2+ increase. | Intrinsic fluorescence of this compound: The compound may be fluorescing when excited at 340 nm, artificially inflating the signal. | 1. Perform a "no-dye" control: Image cells treated with this compound but not loaded with Fura-2. Use the same filter sets as in your experiment. Any signal detected will be from this compound's intrinsic fluorescence.2. Spectrofluorometer scan: If possible, perform a fluorescence scan of this compound in a cell-free buffer to determine its excitation and emission spectra.3. Use a different calcium indicator: Consider using a long-wavelength calcium indicator (e.g., X-Rhod-1) whose excitation and emission spectra do not overlap with the potential fluorescence of this compound. |
| High and noisy baseline fluorescence after Fura-2 loading in the presence of this compound. | Mitochondrial accumulation of Fura-2 and this compound: Co-localization within the mitochondria could be altering the local environment and affecting Fura-2 fluorescence. | 1. Optimize Fura-2 loading: Reduce the Fura-2 AM concentration and/or incubation time to minimize its accumulation in organelles.2. Use a mitochondria-targeted calcium indicator: For studying mitochondrial calcium specifically, consider using a probe like mt-fura-2. |
| Drifting baseline or unexpected changes in the Fura-2 ratio over time with this compound treatment. | Indirect effects on cellular health or pH: Prolonged exposure to this compound might be affecting cellular homeostasis, including intracellular pH, which can influence Fura-2 fluorescence. | 1. Monitor intracellular pH: Use a pH-sensitive dye (e.g., SNARF-1) in parallel experiments to determine if this compound is altering cytosolic pH.2. Perform cell viability assays: Ensure that the concentration and duration of this compound treatment are not causing significant cytotoxicity. |
Data Summary
The following table summarizes the key spectral properties of Fura-2 and the potential interfering fluorescence from benzothiazepine derivatives like this compound.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| Fura-2 (Ca2+-bound) | ~340 | ~510 | Excitation peak for calcium-bound state. |
| Fura-2 (Ca2+-free) | ~380 | ~510 | Excitation peak for calcium-free state. |
| Benzothiazole/Benzothiazepine Derivatives | ~330 | 380 - 450 | Intrinsic fluorescence that can overlap with Fura-2 excitation. |
Experimental Protocols
Key Experiment: Control for this compound Intrinsic Fluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence under the same experimental conditions used for Fura-2 imaging.
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy 24-48 hours prior to the experiment.
-
Experimental Groups:
-
Group A (Fura-2 + this compound): Cells loaded with Fura-2 AM and then treated with this compound.
-
Group B (this compound only): Cells not loaded with Fura-2 AM but treated with the same concentration of this compound.
-
Group C (Fura-2 only): Cells loaded with Fura-2 AM and treated with vehicle control.
-
Group D (Vehicle only): Cells treated with vehicle control and not loaded with Fura-2 AM.
-
-
Fura-2 Loading (Groups A and C):
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM in a physiological buffer like HBSS).
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh buffer to remove extracellular Fura-2 AM and allow for de-esterification for at least 30 minutes.
-
-
This compound Treatment (Groups A and B): Add this compound at the desired final concentration to the imaging buffer.
-
Imaging:
-
Use a fluorescence microscope equipped with filters for Fura-2 imaging (excitation filters for 340 nm and 380 nm, and an emission filter around 510 nm).
-
Acquire images from all groups using the same exposure times and gain settings for both 340 nm and 380 nm excitation.
-
-
Analysis:
-
In Group B, any fluorescence detected at 510 nm upon excitation at 340 nm or 380 nm is attributable to the intrinsic fluorescence of this compound.
-
Compare the fluorescence intensity of Group B to the baseline fluorescence of Group D to quantify the signal from this compound.
-
This information can be used to correct the data from Group A or to determine if an alternative calcium indicator is necessary.
-
Visualizations
Caption: Signaling pathways of Fura-2, this compound, and their potential interaction.
Caption: Troubleshooting workflow for Fura-2 imaging with this compound.
References
- 1. The Mitochondrial Na+/Ca2+ Exchanger Inhibitor this compound Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent cytosolic calcium gradients in T-lymphocytes due to fura-2 accumulation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CGP37157-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CGP37157, a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX). The information provided aims to help users minimize potential cellular stress and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the mitochondrial Na+/Ca2+ exchanger (NCLX). The NCLX is located on the inner mitochondrial membrane and is primarily responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+. By inhibiting NCLX, this compound blocks this Ca2+ efflux, leading to an accumulation of Ca2+ within the mitochondria under certain conditions.[1][2]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the blockade of voltage-gated Ca2+ channels (VGCCs).[3][4] This action can reduce cytosolic and mitochondrial Ca2+ overload, particularly under conditions of excitotoxicity, which complicates the interpretation of results as being solely due to NCLX inhibition. It is crucial to consider this dual activity when designing experiments and analyzing data.
Q3: Can this compound induce cellular stress?
A3: The effect of this compound on cellular stress is context-dependent. In models of neuronal excitotoxicity, this compound has been shown to be neuroprotective by reducing NMDA-induced oxidative stress and mitochondrial membrane depolarization. However, by causing mitochondrial Ca2+ accumulation, it has the potential to induce stress under other experimental conditions. For instance, it has been observed that this compound treatment in C. elegans did not induce the expression of stress-resistance proteins.
Q4: What are the typical working concentrations for this compound?
A4: The optimal concentration of this compound is cell-type and experiment-dependent. For cultured rat cortical neurons, a concentration of 10 μM has been used to study its effects on NMDA-induced excitotoxicity. In studies with C. elegans, a concentration of 50 µM was used to investigate its effects on lifespan and healthspan. The IC50 for inhibiting the mitochondrial Na+/Ca2+ exchanger is approximately 0.4-0.8 μM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected decrease in cytosolic Ca2+ levels. | This compound is known to block voltage-gated Ca2+ channels (VGCCs), which can reduce Ca2+ influx into the cytosol. | - Use specific VGCC inhibitors (e.g., nifedipine) as a control to dissect the effects of VGCC blockade from NCLX inhibition. - Consider using cell types that do not heavily rely on VGCCs for Ca2+ influx if the focus is solely on NCLX. |
| Contradictory results on mitochondrial membrane potential. | The effect of this compound on mitochondrial membrane potential can vary. It can attenuate depolarization under excitotoxic conditions but may have different effects under basal conditions due to mitochondrial Ca2+ accumulation. | - Measure mitochondrial membrane potential at different time points and under both basal and stimulated conditions. - Use appropriate controls, such as the uncoupler CCCP, to validate your assay. |
| No observable effect on cellular stress markers (e.g., ROS). | The impact of this compound on reactive oxygen species (ROS) production is context-specific. It can reduce excitotoxicity-induced ROS but may not affect basal ROS levels or other stress pathways. | - Ensure your experimental model involves a stimulus known to induce the specific type of cellular stress you are investigating (e.g., NMDA for excitotoxicity). - Measure multiple markers of cellular stress (e.g., different ROS species, antioxidant enzyme expression). |
| Difficulty in attributing observed effects solely to NCLX inhibition. | The off-target effect on VGCCs is a major confounding factor. | - Use genetic approaches, such as siRNA-mediated knockdown of NCLX, to confirm that the observed phenotype is indeed due to the inhibition of the exchanger. - Compare the effects of this compound with other NCLX inhibitors if available. |
Quantitative Data Summary
Table 1: Effect of this compound on NMDA-Induced Cellular Stress in Cortical Neurons
| Parameter | Condition | % Change with this compound (10 µM) | Reference |
| ROS Production | 100 µM NMDA | ↓ 52% | |
| Mitochondrial Membrane Depolarization | 100 µM NMDA | Attenuated by 50.7% |
Table 2: Inhibitory Concentrations of this compound
| Target | IC50 | Reference |
| Mitochondrial Na+/Ca2+ Exchanger (NCX) | 0.4 µM | |
| Na+-induced Ca2+-release from heart mitochondria | 0.8 µM |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is adapted from studies investigating this compound's effect on mitochondrial health.
-
Cell Culture: Plate cells at an appropriate density on glass-bottom dishes suitable for microscopy and culture them under standard conditions.
-
Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include vehicle-treated cells as a negative control and cells treated with a known mitochondrial uncoupler (e.g., CCCP) as a positive control for depolarization.
-
Staining:
-
Prepare a working solution of a potentiometric dye such as JC-1 or TMRE in pre-warmed culture medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Incubate the cells with the dye solution in the dark at 37°C for 15-30 minutes.
-
-
Imaging:
-
After incubation, wash the cells with pre-warmed PBS to remove excess dye.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen dye. For JC-1, capture both green (monomers, indicating depolarization) and red (J-aggregates, indicating healthy polarized mitochondria) fluorescence.
-
-
Analysis: Quantify the fluorescence intensity of the dye. For JC-1, the ratio of red to green fluorescence is often used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on methods used to assess oxidative stress following this compound treatment.
-
Cell Culture: Culture cells to the desired confluency in a format suitable for fluorescence measurement (e.g., 96-well plate or glass-bottom dish).
-
Treatment: Expose cells to this compound and the relevant stimuli (e.g., NMDA) for the intended period. Include appropriate controls (vehicle, stimulus alone).
-
Staining:
-
Prepare a working solution of a ROS-sensitive probe, such as CM-H2DCFDA, in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells gently with pre-warmed PBS.
-
Load the cells with the probe solution and incubate in the dark at 37°C for 30-60 minutes.
-
-
Measurement:
-
After loading, wash the cells with pre-warmed PBS.
-
Add fresh, pre-warmed medium or buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. The excitation and emission wavelengths will depend on the specific probe used (for DCFDA, typically ~485 nm excitation and ~535 nm emission).
-
-
Analysis: Normalize the fluorescence intensity of the treated samples to that of the control samples. An increase in fluorescence indicates an increase in ROS levels.
Signaling Pathways and Workflows
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels [addi.ehu.es]
Technical Support Center: Optimizing CGP37157 Incubation Time
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the incubation time of CGP37157 for maximal inhibition of the mitochondrial sodium-calcium exchanger (NCLX).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1] By blocking NCLX, this compound prevents the efflux of Ca2+ from the mitochondria in exchange for Na+ influx. This leads to an accumulation of Ca2+ within the mitochondria.[2][3]
Q2: What is a typical starting concentration and incubation time for this compound?
A2: Based on published studies, a common starting concentration for this compound is 10 μM.[2][4] Incubation times can vary significantly, from short-term incubations of minutes for acute effects to longer-term incubations of up to 24 hours to assess chronic effects. A 1-hour pre-incubation period is often used to ensure the compound has reached its target before experimental measurements.
Q3: How does incubation time affect the inhibitory effect of this compound?
A3: The inhibitory effect of this compound on NCLX can be time-dependent. A study in cultured cortical neurons showed that treatment with 10 μM this compound led to a slow accumulation of mitochondrial Ca2+, reaching 115.7% of baseline levels after 10 minutes and 137.5% after 1 hour. This suggests that for maximal inhibition and subsequent mitochondrial Ca2+ accumulation, a sufficient incubation period is required.
Q4: Are there any known off-target effects of this compound that could be influenced by incubation time?
A4: Yes, this compound has been shown to have off-target effects, most notably the inhibition of voltage-gated calcium channels (VGCCs). This effect also appears to be concentration-dependent. Prolonged incubation times, especially at higher concentrations, might exacerbate these off-target effects. It is crucial to consider these effects when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | Incubation time is too short: The compound may not have had sufficient time to reach and bind to the NCLX. | Perform a time-course experiment: Measure NCLX inhibition at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to determine the optimal incubation time for your specific cell type and experimental conditions. |
| Inadequate concentration: The concentration of this compound may be too low to achieve significant inhibition in your system. | Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 µM to 20 µM) at a fixed, adequate incubation time to determine the IC50 in your model. | |
| Compound degradation: this compound may be unstable in your experimental medium over long incubation periods. | Prepare fresh solutions: Always prepare fresh stock solutions and dilutions of this compound for each experiment. Check the manufacturer's recommendations for storage and stability. | |
| High variability between replicates | Inconsistent incubation times: Minor variations in incubation times between samples can lead to significant differences in inhibition. | Standardize protocols: Use a timer and ensure all samples are incubated for the exact same duration. For longer incubations, stagger the addition of the compound to allow for consistent processing times. |
| Cell health and density: Variations in cell confluency or health can affect drug uptake and response. | Maintain consistent cell culture practices: Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase at the time of treatment. | |
| Unexpected or off-target effects observed | Inhibition of voltage-gated calcium channels (VGCCs): this compound is known to block VGCCs, which can confound results, especially in excitable cells. | Use the lowest effective concentration: Determine the minimal concentration of this compound that provides maximal NCLX inhibition with minimal off-target effects. Include appropriate controls: Use specific VGCC blockers (e.g., nifedipine) as controls to dissect the effects of NCLX inhibition from VGCC blockade. |
| Prolonged incubation leading to cellular stress: Long exposure to the inhibitor could induce unintended cellular responses. | Optimize for the shortest effective incubation time: Based on your time-course experiment, select the shortest incubation time that yields maximal inhibition. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for NCLX Inhibition
This protocol outlines a method to determine the optimal incubation time of this compound for maximal inhibition of NCLX, as measured by the change in mitochondrial calcium concentration.
Materials:
-
Cells of interest cultured on appropriate plates or coverslips
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Mitochondrial calcium indicator dye (e.g., Rhod-2 AM, X-Rhod-1 AM, or a genetically encoded indicator like mito-GEM-GECO1)
-
Fluorescence microscope or plate reader capable of live-cell imaging
-
Positive control for mitochondrial calcium uptake (e.g., ATP or histamine to induce IP3-mediated calcium release from the ER)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Dye Loading: Load the cells with a mitochondrial calcium indicator according to the manufacturer's protocol.
-
This compound Incubation (Time-Course):
-
Prepare working solutions of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 10 µM).
-
Treat separate sets of cells with the this compound solution for varying durations (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours, 24 hours).
-
Include a vehicle control (DMSO) for each time point.
-
-
Stimulation and Imaging:
-
After the respective incubation times, stimulate the cells with a positive control agonist (e.g., ATP) to induce a cytosolic calcium transient and subsequent mitochondrial calcium uptake.
-
Immediately begin live-cell imaging to record the changes in mitochondrial calcium fluorescence.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the mitochondrial calcium indicator over time for each condition.
-
Determine the peak mitochondrial calcium uptake in response to the stimulus for each incubation time.
-
Plot the peak mitochondrial calcium uptake against the incubation time with this compound. The time point that shows the maximal reduction in stimulus-induced mitochondrial calcium uptake represents the optimal incubation time for NCLX inhibition.
-
Data Presentation
Table 1: Hypothetical Time-Course Data for this compound Inhibition
| Incubation Time | Mean Peak Mitochondrial Ca2+ Uptake (Normalized Fluorescence Units) | Standard Deviation | % Inhibition (Compared to Vehicle) |
| Vehicle (1h) | 1.85 | 0.12 | 0% |
| 15 min | 1.23 | 0.09 | 33.5% |
| 30 min | 0.98 | 0.07 | 47.0% |
| 1 hour | 0.75 | 0.05 | 59.5% |
| 2 hours | 0.72 | 0.06 | 61.1% |
| 4 hours | 0.73 | 0.05 | 60.5% |
| 24 hours | 0.81 | 0.08 | 56.2% |
Visualizations
Caption: Workflow for determining optimal this compound incubation time.
Caption: Mechanism of this compound inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX).
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of CGP37157
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with CGP37157, with a specific focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX or mNCX).[1][2][3] It blocks the efflux of Ca2+ from the mitochondria in exchange for Na+ ions.
Q2: Does this compound have any known off-target effects?
A2: Yes. In addition to inhibiting the mitochondrial Na+/Ca2+ exchanger, this compound has been shown to block L-type voltage-gated calcium channels (VGCCs).[4] This is a critical consideration when designing experiments and interpreting data, as some observed effects may be due to the inhibition of plasma membrane Ca2+ entry rather than a direct effect on mitochondrial Ca2+ handling.
Q3: What are the common research applications of this compound?
A3: this compound is widely used in neuroscience research to protect against excitotoxicity and neuronal injury by modulating intracellular Ca2+ levels. It has also been shown to extend lifespan in C. elegans by altering Ca2+ homeostasis.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years. It is advisable to use freshly opened DMSO for preparing solutions, as hygroscopic DMSO can negatively impact solubility.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability in the observed efficacy of this compound can arise from several factors, from the compound's intrinsic properties to experimental procedures. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Inconsistent or Lower-than-Expected Potency
Possible Cause 1: Poor Solubility or Precipitation
-
Observation: You notice a precipitate in your stock solution or working solution, or your experimental results show a weaker than expected effect.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure you are dissolving this compound in a suitable solvent, such as high-quality, anhydrous DMSO.
-
Aid Dissolution: If you observe precipitation, gentle warming and/or sonication can help to fully dissolve the compound.
-
Fresh Solutions: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Possible Cause 2: Compound Degradation
-
Observation: The compound's effectiveness diminishes over time, even when using the same stock solution.
-
Troubleshooting Steps:
-
Proper Storage: Confirm that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for DMSO stock).
-
Aliquot Stocks: Aliquot your stock solution upon preparation to minimize the number of freeze-thaw cycles.
-
Purity Check: If you suspect degradation, consider having the purity of your compound re-assessed by a qualified analytical lab.
-
Possible Cause 3: Differences in Purity Between Batches
-
Observation: A new batch of this compound shows significantly different potency compared to a previous batch.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. Compare the purity specifications between batches.
-
Perform a Dose-Response Curve: For each new batch, perform a fresh dose-response experiment to determine the effective concentration for your specific experimental system.
-
Issue 2: Unexpected or Off-Target Effects
Possible Cause: Inhibition of Voltage-Gated Calcium Channels (VGCCs)
-
Observation: You observe effects that cannot be solely attributed to the inhibition of the mitochondrial Na+/Ca2+ exchanger, such as a significant reduction in cytosolic Ca2+ increase upon depolarization.
-
Troubleshooting Steps:
-
Experimental Controls: Include experimental controls to differentiate between effects on the mNCX and VGCCs. For example, use a known VGCC blocker (e.g., nifedipine) in a parallel experiment to compare the effects.
-
Lower Concentrations: Titrate down the concentration of this compound. The IC50 for mNCX inhibition is generally lower than the concentrations required for significant VGCC blockade.
-
Alternative Inhibitors: If VGCC inhibition is a confounding factor, consider using a different pharmacological tool to target mitochondrial Ca2+ efflux, if available for your system.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 324.22 g/mol | |
| IC50 (mNCX) | ~0.4 - 0.8 µM | |
| Solubility in DMSO | ≥ 125 mg/mL | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (DMSO Stock) | -80°C for up to 2 years |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Cell Viability Assay for Neuroprotection
This protocol is adapted from studies on NMDA-induced excitotoxicity.
-
Cell Culture: Plate primary cortical neurons at an appropriate density and allow them to mature.
-
Pre-treatment: Pre-incubate the neurons with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1 hour) before inducing excitotoxicity.
-
Excitotoxicity Induction: Expose the neurons to NMDA (e.g., 100 µM) in a suitable buffer for a defined duration (e.g., 10-30 minutes). This compound should be present during this insult.
-
Washout and Recovery: Wash the cells to remove NMDA and the compound, and return them to their normal culture medium.
-
Viability Assessment: After 24 hours, assess cell viability using a standard method such as an LDH assay (e.g., CytoTox 96) or MTT assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control group.
Visualizations
Caption: Dual inhibitory action of this compound on mNCX and VGCCs.
Caption: Logical workflow for troubleshooting this compound variability.
References
CGP37157 degradation products and their potential effects
Welcome to the technical support center for CGP37157. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzothiazepine compound that acts as a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2] By blocking the NCLX, this compound prevents the efflux of Ca2+ from the mitochondria in exchange for Na+, leading to an accumulation of Ca2+ within the mitochondrial matrix. This modulation of mitochondrial Ca2+ levels can impact a variety of cellular processes, including energy metabolism and cell death pathways.[3][4]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound, which may affect experimental outcomes.
| Storage Format | Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years | Store in a dry, dark place. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
| Solvent | Maximum Concentration |
| DMSO | ≥ 100 mM |
| Ethanol | 25 mM |
Q4: Are there any known off-target effects of this compound?
Yes, in addition to its primary target, the mitochondrial Na+/Ca2+ exchanger, this compound has been reported to have off-target effects, most notably the blockade of voltage-gated Ca2+ channels (VGCCs).[5] This is an important consideration when designing experiments and interpreting data, as some of the observed physiological effects of this compound may be attributable to its action on VGCCs rather than solely on the NCLX.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation. Although specific degradation products of this compound are not well-documented in the literature, improper storage or handling can lead to a loss of potency or the formation of unknown active or interfering compounds.
-
Solution:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations (see FAQ 2).
-
Prepare Fresh Solutions: Avoid using old stock solutions. It is best practice to prepare fresh dilutions from a properly stored concentrated stock for each experiment.
-
Purity Check: If degradation is still suspected, the purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
-
-
Possible Cause 2: Off-Target Effects. The observed results may be due to the known off-target effects of this compound on voltage-gated Ca2+ channels.
-
Solution:
-
Use Control Experiments: Include control experiments with known VGCC blockers to dissect the effects of this compound on the NCLX versus VGCCs.
-
Dose-Response Curve: Perform a dose-response experiment. The IC50 for NCLX inhibition is in the sub-micromolar to low micromolar range, while effects on VGCCs may occur at different concentrations.
-
-
Problem 2: Poor solubility in aqueous media.
-
Possible Cause: this compound has low aqueous solubility.
-
Solution:
-
Use of Organic Solvents: Prepare a high-concentration stock solution in DMSO.
-
Final Concentration: When diluting the stock solution into aqueous experimental media, ensure that the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Sonication: Gentle sonication may aid in the dissolution of the compound in the final aqueous solution.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Purity Analysis of this compound by HPLC
This is a general protocol and may need to be optimized for your specific HPLC system and column.
-
Sample Preparation: Prepare a solution of your this compound stock at a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
HPLC System:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) is commonly used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram. A pure sample should show a single major peak corresponding to this compound. The presence of additional peaks may indicate impurities or degradation products.
-
Visualizations
Caption: Signaling pathway of this compound's primary and off-target effects.
Caption: Recommended experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of mitochondrial Na+-Ca2+ exchanger increases mitochondrial metabolism and potentiates glucose-stimulated insulin secretion in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypic changes observed with CGP37157 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypic changes with CGP37157 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is best characterized as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2][3] By blocking NCLX, this compound inhibits the efflux of Ca2+ from the mitochondria in exchange for Na+.[4]
Q2: I'm observing changes in cytosolic calcium levels that are inconsistent with only NCLX inhibition. What could be the cause?
A2: A significant off-target effect of this compound is the inhibition of voltage-gated Ca2+ channels (VGCCs), particularly L-type channels.[5] This can lead to a reduction in depolarization-induced cytosolic Ca2+ influx, which may confound your results.
Q3: Can this compound affect cellular metabolism and ATP production?
A3: Yes. In certain cell types, such as pancreatic islets, this compound has been shown to increase cellular ATP content and stimulate the Krebs cycle in a glucose-dependent manner. This can lead to downstream effects like enhanced insulin secretion.
Q4: Does this compound treatment influence the generation of reactive oxygen species (ROS)?
A4: The effect of this compound on ROS is context-dependent. By preventing mitochondrial Ca2+ overload during excitotoxicity, it can reduce mitochondrial membrane depolarization and oxidative stress. However, one study reported that this compound did not increase ROS generation on its own. The impact on ROS is linked to its modulation of mitochondrial Ca2+ dynamics and overall mitochondrial health.
Q5: Are there any known effects of this compound on gene expression?
A5: In studies with C. elegans, long-term treatment with this compound induced changes in the expression of genes related to lipid metabolism and caused a significant increase in the expression of ncx-6, a homolog of the mitochondrial Na+/Ca2+ exchanger.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cytosolic Ca2+ Transients Upon Depolarization
-
Possible Cause: Inhibition of voltage-gated Ca2+ channels (VGCCs) by this compound.
-
Troubleshooting Steps:
-
Confirm VGCC Inhibition: Design an experiment to isolate the activity of VGCCs. For example, use a potassium chloride (KCl) solution to depolarize the cells and measure the subsequent Ca2+ influx. Compare the influx in the presence and absence of this compound. A reduction in Ca2+ influx with this compound treatment would suggest VGCC inhibition.
-
Use a Positive Control: Compare the effect of this compound to a known VGCC blocker, such as nifedipine or verapamil.
-
Dose-Response Analysis: Perform a dose-response curve for this compound to determine if the effect on VGCCs is concentration-dependent.
-
Consider Alternative NCLX Inhibitors: If the off-target effect on VGCCs is confounding, consider using other NCLX inhibitors, although specificity should always be verified.
-
Issue 2: Altered Cellular Viability or Proliferation Not Explained by Ca2+ Homeostasis
-
Possible Cause: this compound may be affecting cellular metabolism, leading to changes in ATP production and overall cell health.
-
Troubleshooting Steps:
-
Measure Cellular ATP Levels: Use a commercial ATP assay kit to quantify cellular ATP content in control versus this compound-treated cells.
-
Assess Mitochondrial Respiration: Employ techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to evaluate mitochondrial respiration and glycolysis.
-
Analyze Krebs Cycle Intermediates: Use mass spectrometry-based metabolomics to measure the levels of Krebs cycle intermediates to see if they are altered by this compound treatment.
-
Issue 3: Unexplained Changes in Lifespan or Stress Resistance in Model Organisms (e.g., C. elegans)
-
Possible Cause: this compound can modulate multiple signaling pathways, including the insulin/IGF-1 and TOR pathways, and alter lipid metabolism, which can impact lifespan and healthspan.
-
Troubleshooting Steps:
-
Investigate Key Signaling Pathways: Use Western blotting or qPCR to analyze the phosphorylation status or expression levels of key proteins in the insulin/IGF-1 and TOR pathways (e.g., DAF-16/FOXO, RSKS-1/S6K).
-
Lipidomics Analysis: Perform lipidomics to identify specific changes in the lipid profiles of the organisms upon this compound treatment.
-
Transcriptomic Analysis: Conduct RNA-sequencing to get a comprehensive view of the changes in gene expression induced by this compound.
-
Quantitative Data Summary
| Parameter | Organism/Cell Type | Concentration of this compound | Observed Effect | Reference |
| NCLX Inhibition (IC50) | Guinea-pig heart mitochondria | 0.8 µM | Inhibition of Na+-induced Ca2+ release | |
| INS-1 cells | 1.5 µM | 50% inhibition of mNCE activity | ||
| VGCC Inhibition | Rat cortical neurons | 10 µM | Strong prevention of depolarization-induced [Ca2+]i increase | |
| Insulin Secretion | Rat islets | EC50 = 0.06 µM (at 8mM glucose) | Dose-dependent increase in insulin secretion | |
| Cellular ATP Content | INS-1 cells | 1 µM | 13% increase | |
| Rat islets | 1 µM | 49% increase | ||
| Lifespan | C. elegans | 50 µM | Extension of lifespan | |
| Gene Expression (ncx-6) | C. elegans | 50 µM | Four-fold increase in expression |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Voltage-Gated Ca2+ Channels (VGCCs)
-
Cell Preparation: Plate cells (e.g., primary neurons, PC12, or SH-SY5Y) on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Image the cells in a physiological buffer to establish a baseline fluorescence.
-
This compound Incubation: Incubate one group of cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes). Another group will serve as the vehicle control.
-
Depolarization: Perfuse the cells with a high-potassium solution (e.g., 50 mM KCl) to induce depolarization and open VGCCs.
-
Data Acquisition: Record the change in fluorescence intensity over time.
-
Analysis: Compare the peak fluorescence increase in the this compound-treated group to the control group. A significantly lower peak in the treated group indicates inhibition of VGCCs.
Protocol 2: Measuring Changes in Cellular ATP Levels
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with ATP assays.
-
ATP Assay: Use a luciferase-based ATP assay kit. Add the cell lysate to the assay reagent.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP.
-
Quantification: Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.
Visualizations
Caption: Primary and off-target effects of this compound on cellular calcium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of mitochondrial Na+-Ca2+ exchanger increases mitochondrial metabolism and potentiates glucose-stimulated insulin secretion in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP37157 & Primary Cell Cultures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of CGP37157 in primary cell cultures. The following question-and-answer format directly addresses potential issues and offers troubleshooting guidance for common experimental concerns.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to primary cell cultures?
Based on available scientific literature, this compound is generally not considered toxic to primary cell cultures, such as primary neurons and cardiomyocytes, at concentrations typically used to inhibit the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2][3] In fact, multiple studies have demonstrated that this compound can be protective, particularly in models of excitotoxicity and cellular stress.[1][2]
Q2: Are there any reported IC50 or LC50 values for this compound in primary cells?
Currently, there is a lack of specific IC50 (half-maximal inhibitory concentration for toxicity) or LC50 (lethal concentration, 50%) values for this compound in primary cell cultures in published literature. The primary focus of research has been on its efficacy as an NCLX inhibitor and its protective effects. The IC50 for its inhibitory effect on the Na+-induced Ca2+-release from guinea-pig heart mitochondria is reported to be 0.8 μM, which indicates its potency as an inhibitor rather than its cellular toxicity.
Q3: At what concentrations is this compound typically used, and what are the observed effects?
This compound is most commonly used in the low micromolar range. A concentration of 10 μM has been frequently cited for achieving significant inhibition of NCLX and observing neuroprotective effects in primary cortical neurons. At this concentration, it has been shown to reduce NMDA-induced excitotoxicity, mitochondrial damage, and calpain activation.
Troubleshooting Guide
Problem: I am observing unexpected cell death in my primary neuron culture after applying this compound.
-
Solution 1: Verify the concentration. Ensure that the final concentration of this compound in your culture medium is accurate. An error in dilution calculations could lead to excessively high concentrations.
-
Solution 2: Check the solvent toxicity. this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to primary cells. Ensure your final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to rule out solvent toxicity.
-
Solution 3: Assess the health of your primary culture. Primary cells are sensitive to culture conditions. Ensure that your cells are healthy and viable before adding any pharmacological agents. Factors such as passage number, cell density, and media quality can impact their resilience.
Problem: I am not observing the expected protective effect of this compound in my excitotoxicity assay.
-
Solution 1: Confirm the mechanism of toxicity. this compound's protective effects are well-documented in excitotoxicity models involving calcium dysregulation. If the cell death in your model is initiated by a different pathway, this compound may not be effective.
-
Solution 2: Optimize the timing of administration. In many studies, this compound is applied before and during the excitotoxic insult. The timing of drug application can be critical for its efficacy.
-
Solution 3: Verify the activity of your this compound stock. Ensure that your this compound is of high purity and has been stored correctly to maintain its activity.
Data Summary
The following table summarizes the concentrations of this compound used in various studies on primary cell cultures and the observed effects.
| Cell Type | Concentration | Observed Effect | Reference |
| Primary Rat Cortical Neurons | 10 μM | Protection against NMDA-induced excitotoxicity, reduction of mitochondrial damage and calpain activation. | |
| Guinea-Pig Heart Mitochondria | 0.8 μM (IC50) | Inhibition of Na+-induced Ca2+-release. |
Key Experimental Protocols
1. Assessment of this compound's Protective Effect Against Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 12-14 days in vitro.
-
Treatment: Pre-incubate the neurons with 10 μM this compound for a specified period (e.g., 30 minutes) before and during the excitotoxic insult.
-
Excitotoxicity Induction: Expose the neurons to NMDA (e.g., 30-100 μM) for a defined duration (e.g., 20 minutes) in a magnesium-free buffer.
-
Viability Assay (LDH Release): After 24 hours of recovery in culture medium, measure the release of lactate dehydrogenase (LDH) into the culture supernatant as an indicator of cell death. Compare the LDH levels in this compound-treated wells to control (untreated) and NMDA-only treated wells.
2. Measurement of Intracellular Calcium Levels
-
Calcium Imaging: Load primary neurons with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Perfuse the cells with a buffer containing a depolarizing agent (e.g., high KCl) or an agonist (e.g., NMDA) in the presence or absence of this compound.
-
Data Acquisition: Record the changes in fluorescence intensity over time using a fluorescence microscope equipped with a ratiometric imaging system. This will allow for the quantification of changes in intracellular calcium concentration.
Visualizing the Mechanism of Action
To understand how this compound exerts its protective effects, it is helpful to visualize the involved signaling pathways and experimental workflows.
References
- 1. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels [addi.ehu.es]
How to wash out CGP37157 effectively from cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP37157. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is best characterized as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX, also known as NCLX). It blocks the efflux of Ca2+ from the mitochondria in exchange for Na+ influx. This leads to an accumulation of Ca2+ within the mitochondria and a decrease in cytosolic Ca2+ under basal conditions.
Q2: Does this compound have any known off-target effects?
A2: Yes. At concentrations often used to inhibit the mitochondrial Na+/Ca2+ exchanger (in the micromolar range), this compound has been shown to inhibit voltage-gated Ca2+ channels (VGCCs). This can reduce Ca2+ influx into the cell upon depolarization, which may confound experimental results. It is crucial to consider this off-target effect when designing and interpreting experiments.
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO (≥ 125 mg/mL) and ethanol (25 mM). For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to 2 years or -20°C for up to 1 year.
Q4: Is the inhibitory effect of this compound reversible?
A4: Yes, the effects of this compound are generally reversible upon its removal from the cell culture medium. However, the completeness and speed of this reversal can depend on the washout procedure and the specific cell type. Some studies have shown that a brief washout may not completely eliminate its effects, suggesting some residual activity.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results with this compound.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Tip: Be aware of the dual inhibitory action of this compound on both the mitochondrial Na+/Ca2+ exchanger and voltage-gated Ca2+ channels. Design experiments with appropriate controls, such as using other VGCC blockers (e.g., nifedipine) to dissect the specific contribution of each pathway.
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Tip: Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in your experimental buffer or medium for each experiment.
-
-
Possible Cause 3: Cell health and density.
-
Troubleshooting Tip: Ensure your cells are healthy and in the logarithmic growth phase. High cell density can alter the cellular microenvironment and affect drug response.
-
Issue 2: Cells are detaching from the culture plate during the washout procedure.
-
Possible Cause 1: Mechanical stress from pipetting.
-
Troubleshooting Tip: When aspirating and adding medium, do so gently. Pipette the fresh medium against the side of the well rather than directly onto the cell monolayer.
-
-
Possible Cause 2: Temperature shock.
-
Troubleshooting Tip: Pre-warm the washout buffer (e.g., PBS) and fresh culture medium to 37°C before use. Sudden changes in temperature can cause cells to contract and detach.
-
-
Possible Cause 3: Overly confluent or sparse cultures.
-
Troubleshooting Tip: Perform washout experiments on cultures that are sub-confluent (around 70-80% confluency). Both overly dense and very sparse cultures can have compromised cell adhesion.
-
Issue 3: Incomplete washout leading to lingering effects of this compound.
-
Possible Cause 1: Insufficient washing.
-
Troubleshooting Tip: Increase the number of washes and/or the volume of washing solution. A standard procedure of three washes with a volume equal to or greater than the culture volume is recommended.
-
-
Possible Cause 2: Short washout duration.
-
Troubleshooting Tip: If immediate reversal of the effect is not observed, consider including a post-washout incubation period in fresh medium to allow for the drug to diffuse out of the cells and for cellular functions to recover.
-
Experimental Protocols
Protocol 1: Standard Washout Procedure for Adherent Cells in a 24-Well Plate
-
Aspirate the Medium: Carefully aspirate the medium containing this compound from each well using a sterile pipette tip or an aspirator. Tilt the plate to allow the medium to pool on one side, away from the cell layer, to minimize cell disturbance.
-
First Wash: Gently add 1 mL of pre-warmed (37°C) sterile phosphate-buffered saline (PBS) to the side of each well.
-
Incubate (Optional): For a more thorough wash, you can incubate the plate for 2-3 minutes at room temperature.
-
Aspirate PBS: Carefully aspirate the PBS from each well.
-
Repeat Wash: Repeat steps 2-4 for a total of three washes.
-
Add Fresh Medium: After the final wash, add the appropriate volume of fresh, pre-warmed (37°C) cell culture medium to each well.
-
Recovery Incubation: Return the plate to the incubator and allow the cells to recover for a desired period before subsequent experimental measurements.
Data Presentation
Table 1: Efficacy of this compound Washout on ABCG2 Transporter Inhibition
The following table summarizes data from a washout assay performed on HEK293 cells overexpressing the ABCG2 transporter. The inhibitory effect of a compound was measured after a 30-minute pre-treatment followed by a washout procedure and subsequent incubation in fresh medium for different durations. This serves as an example of how to quantify the reversibility of a drug's effect.
| Washout Condition | Inhibition Potency (Relative to control) |
| Concomitant Incubation (No Washout) | 100% |
| 30 min Pre-treatment + 0.5 hour Washout Incubation | Similar to no washout |
| 30 min Pre-treatment + 3.0 hour Washout Incubation | Similar to no washout |
This data, adapted from a study on a different compound, illustrates a scenario where the inhibitory effect is retained even after a 3-hour washout, suggesting a persistent effect or strong binding. Similar quantitative washout studies would be valuable for fully characterizing the reversibility of this compound in a specific experimental system.
Visualizations
Caption: Signaling pathway of this compound's on-target and off-target effects.
Caption: Experimental workflow for washing out this compound from cell cultures.
Validation & Comparative
A Researcher's Guide to Control Experiments for Studying CGP37157's Effects on the Mitochondrial Na+/Ca2+ Exchanger
For researchers investigating the intricacies of mitochondrial calcium homeostasis, the selective inhibitor CGP37157 is a critical pharmacological tool. This guide provides a comprehensive overview of essential control experiments, compares this compound with alternative compounds, and details experimental protocols to ensure the robust interpretation of research findings. The focus is on providing actionable data and methodologies for scientists in cellular biology and drug development.
Understanding this compound: On-Target Efficacy and Off-Target Considerations
This compound is a potent antagonist of the mitochondrial Na+/Ca2+ exchanger (mNCX), also known as NCLX, with an IC50 typically in the sub-micromolar to low micromolar range.[1][2] Its primary mechanism of action is the inhibition of Ca2+ efflux from the mitochondrial matrix, a critical process for maintaining cellular Ca2+ homeostasis. However, like many targeted inhibitors, this compound is not without off-target effects, most notably the inhibition of L-type voltage-gated Ca2+ channels (VGCCs), which must be accounted for in experimental design.[3]
Comparative Analysis of Na+/Ca2+ Exchanger Inhibitors
A critical aspect of designing experiments with this compound is understanding its performance relative to other inhibitors that modulate Na+/Ca2+ exchange. While this compound targets the mitochondrial exchanger, other compounds such as KB-R7943 and SEA0400 are primarily directed against the plasma membrane Na+/Ca2+ exchanger (pNCX). Their distinct specificities make them valuable tools for dissecting the roles of mitochondrial versus plasma membrane Ca2+ transport.
| Compound | Primary Target | Reported IC50/EC50 | Key Off-Targets | Reference |
| This compound | Mitochondrial Na+/Ca2+ Exchanger (mNCX/NCLX) | 0.4 µM - 1.5 µM | L-type Voltage-Gated Ca2+ Channels | [1] |
| KB-R7943 | Plasma Membrane Na+/Ca2+ Exchanger (pNCX) | 2-4 µM (pNCX); also inhibits mNCX at higher concentrations | L-type Ca2+ Channels, Store-Operated Ca2+ Entry | |
| SEA0400 | Plasma Membrane Na+/Ca2+ Exchanger (pNCX) | 5-33 nM (pNCX) | L-type Ca2+ Channels (at higher concentrations) |
Essential Control Experiments for this compound Studies
To validate the specificity of this compound's effects on the mitochondrial Na+/Ca2+ exchanger, a series of rigorous control experiments are indispensable.
Negative Controls: Ensuring On-Target Effects
-
siRNA/shRNA-mediated Knockdown of NCLX: Transiently reducing the expression of NCLX is a widely used method to confirm the on-target effects of this compound.
-
CRISPR/Cas9-mediated Knockout of NCLX: Complete and permanent ablation of NCLX expression provides the most robust negative control.
Positive Controls: Validating the Experimental System
While this compound is often the primary tool for mNCX inhibition, establishing a positive control helps to validate the experimental setup and ensure that the downstream assays are sensitive to changes in mitochondrial Ca2+ efflux. In the absence of a widely accepted alternative small molecule positive control that is more specific than this compound, the genetic overexpression of NCLX can serve as an opposing control, where an enhanced Ca2+ efflux capacity would be expected.
Off-Target Controls: Ruling Out Confounding Effects
Given this compound's known inhibition of L-type voltage-gated Ca2+ channels, it is crucial to include controls to dissect these off-target effects, particularly in excitable cells.
-
Use of specific L-type VGCC blockers: Co-treatment or parallel experiments with selective L-type Ca2+ channel blockers (e.g., nifedipine, verapamil) can help to distinguish the effects of mNCX inhibition from those of VGCC blockade.
Experimental Protocols
NCLX Knockdown using siRNA
This protocol provides a general framework for the transient knockdown of NCLX in cultured cells.
Materials:
-
NCLX-targeting siRNA oligonucleotides (validated sequences are recommended)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Cell culture medium and supplements
-
Cells to be transfected
Validated Rat NCLX (Slc8b1) siRNA Sequences:
-
-
CGACAAGGAUGAUCGGAAC
-
-
-
GGGCUGUAGUGGUGAUCGU
-
-
-
GUGGAGAACUCAGUCGAUA
-
-
-
UACCAAAGGCAGCGGAGCA
-
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute NCLX-targeting siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: Assess the efficiency of NCLX knockdown at the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Functional Assays: Proceed with functional assays to evaluate the effects of this compound in the NCLX-deficient cells compared to control cells.
Measurement of Mitochondrial Ca2+ using Rhod-2 AM
This protocol describes the use of the fluorescent indicator Rhod-2 AM to measure changes in mitochondrial Ca2+ concentration.
Materials:
-
Rhod-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
MitoTracker Green FM (for mitochondrial localization)
-
Tyrode's solution or other appropriate physiological buffer
-
Digitonin or saponin (for cell permeabilization, optional)
-
Confocal microscope
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading:
-
Prepare a loading solution containing Rhod-2 AM (e.g., 20 µM), MitoTracker Green (e.g., 200 nM), and Pluronic F-127 (e.g., 0.02%) in Tyrode's solution.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
-
Wash: Gently wash the cells with fresh Tyrode's solution to remove excess dye.
-
Imaging:
-
Acquire images using a confocal microscope with appropriate excitation and emission wavelengths for Rhod-2 (e.g., Ex: 552 nm, Em: 581 nm) and MitoTracker Green (e.g., Ex: 490 nm, Em: 516 nm).
-
Establish a baseline fluorescence before applying any stimulus.
-
-
Experimental Treatment:
-
Perfuse the cells with a solution containing this compound or a vehicle control.
-
Induce a cellular Ca2+ transient using an appropriate agonist (e.g., ATP, histamine) or depolarizing agent.
-
-
Data Analysis:
-
Measure the change in Rhod-2 fluorescence intensity within the mitochondria (co-localized with MitoTracker Green) over time.
-
Quantify parameters such as the peak amplitude of the mitochondrial Ca2+ transient and the rate of Ca2+ efflux.
-
Signaling Pathways and Experimental Workflows
This compound, NCLX, and Cellular Signaling
Inhibition of NCLX by this compound can have far-reaching consequences on cellular signaling, impacting pathways that are sensitive to changes in mitochondrial and cytosolic Ca2+ levels. Notably, studies have linked this compound to the modulation of the mTOR and Insulin/IGF-1 signaling pathways, which are central regulators of cell growth, metabolism, and longevity.
References
- 1. Inhibition of mitochondrial Na+-Ca2+ exchanger increases mitochondrial metabolism and potentiates glucose-stimulated insulin secretion in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP37157 and KB-R7943 in Modulating Cellular Calcium Homeostasis
In the landscape of pharmacological tools used to investigate the intricate signaling pathways governed by calcium, CGP37157 and KB-R7943 have emerged as prominent inhibitors of sodium-calcium (Na+/Ca2+) exchange. While both compounds are frequently employed to probe the roles of Na+/Ca2+ exchangers in cellular physiology and pathology, a closer examination reveals distinct pharmacological profiles, including their primary targets, off-target effects, and overall efficacy. This guide provides a comprehensive comparison of this compound and KB-R7943, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data to inform the selection and interpretation of studies utilizing these inhibitors.
Mechanism of Action and Target Specificity
This compound is primarily recognized as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX or NCLX).[1][2][3] It is widely used to investigate the role of mitochondrial Ca2+ efflux in various cellular processes. However, it is crucial to note that this compound also exhibits inhibitory effects on L-type voltage-gated Ca2+ channels (VGCCs), which can influence cytosolic Ca2+ levels independently of its action on the mNCX.[1][2]
KB-R7943, on the other hand, is predominantly characterized as an inhibitor of the plasma membrane Na+/Ca2+ exchanger (NCX), with a preference for the reverse mode of operation (Ca2+ influx). However, the pharmacological profile of KB-R7943 is considerably more complex, with multiple documented off-target effects. These include the inhibition of the mitochondrial Ca2+ uniporter (MCU), N-methyl-D-aspartate (NMDA) receptors, and mitochondrial complex I. This lack of specificity necessitates careful consideration when interpreting experimental outcomes.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and KB-R7943 against their primary and off-target molecules. These values, collated from various studies, highlight the differences in potency and selectivity.
| Compound | Primary Target | IC50 | Off-Target(s) | IC50 | Reference(s) |
| This compound | Mitochondrial Na+/Ca2+ Exchanger (mNCX) | 0.36 µM (heart mitochondria) | L-type Voltage-Gated Ca2+ Channels (VGCCs) | ~10 µM | |
| 0.8 µM (guinea-pig heart mitochondria) | |||||
| KB-R7943 | Reverse Mode Na+/Ca2+ Exchanger (NCX) | 5.7 ± 2.1 µM | NMDA Receptors | 13.4 ± 3.6 µM | |
| Mitochondrial Complex I | 11.4 ± 2.4 µM (in cultured neurons) | ||||
| Mitochondrial Ca2+ Uniporter (MCU) | 5.5 ± 1.3 µM | ||||
| NMDA Receptor (Glycine-dependent) | 5.3 ± 0.1 µM (at 1 µM Glycine) | ||||
| 41.2 ± 8.8 µM (at 300 µM Glycine) |
Signaling Pathways and Cellular Effects
The distinct target profiles of this compound and KB-R7943 translate into different effects on cellular signaling pathways.
This compound Signaling Pathway
Caption: this compound primarily inhibits mitochondrial Na+/Ca2+ exchange, leading to mitochondrial Ca2+ accumulation.
KB-R7943 Signaling Pathway
Caption: KB-R7943 has multiple targets, affecting cytosolic and mitochondrial Ca2+ and mitochondrial respiration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for assessing the effects of this compound and KB-R7943.
Measurement of Mitochondrial Ca2+ Efflux using a Fluorescent Indicator
Objective: To determine the effect of this compound or KB-R7943 on mitochondrial Na+-induced Ca2+ release.
Materials:
-
Isolated mitochondria from a relevant tissue (e.g., heart, brain).
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or a genetically encoded mitochondrial Ca2+ sensor).
-
Buffer A (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2).
-
Substrates for mitochondrial respiration (e.g., glutamate/malate or succinate).
-
Rotenone (if using succinate).
-
CaCl2 solution.
-
NaCl solution.
-
This compound and/or KB-R7943 stock solutions in DMSO.
-
Fluorometer or fluorescence microscope.
Procedure:
-
Isolate mitochondria using standard differential centrifugation protocols.
-
Load isolated mitochondria with the Ca2+ indicator according to the manufacturer's instructions.
-
Resuspend the loaded mitochondria in Buffer A containing respiratory substrates.
-
Add a known concentration of CaCl2 to induce mitochondrial Ca2+ uptake.
-
Once a steady-state of Ca2+ uptake is reached, add the test compound (this compound, KB-R7943, or vehicle control) and incubate for a specified time.
-
Initiate Ca2+ efflux by adding a pulse of NaCl.
-
Monitor the fluorescence changes over time to measure the rate of Ca2+ efflux.
-
Calculate the rate of Na+-induced Ca2+ release and compare the effects of the inhibitors.
Assessment of Cytosolic Ca2+ Levels in Intact Cells
Objective: To evaluate the impact of this compound or KB-R7943 on cytosolic Ca2+ dynamics in response to a stimulus.
Materials:
-
Cultured cells of interest (e.g., primary neurons, cardiomyocytes).
-
Fluorescent cytosolic Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Stimulating agent (e.g., KCl for depolarization, glutamate for neuronal excitation).
-
This compound and/or KB-R7943 stock solutions in DMSO.
-
Fluorescence microscope with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system.
Procedure:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with the cytosolic Ca2+ indicator in physiological saline for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the desired concentration of this compound, KB-R7943, or vehicle for a defined period.
-
Acquire baseline fluorescence images.
-
Apply the stimulating agent to the cells while continuously recording fluorescence images.
-
Analyze the changes in fluorescence intensity or ratio to determine the effect of the inhibitors on the stimulus-induced rise in cytosolic Ca2+.
Cell Viability Assay following Excitotoxicity
Objective: To compare the neuroprotective efficacy of this compound and KB-R7943 against NMDA-induced excitotoxicity.
Materials:
-
Primary cortical neuron cultures.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
NMDA.
-
Glycine.
-
This compound and/or KB-R7943 stock solutions in DMSO.
-
Cell viability assay kit (e.g., LDH cytotoxicity assay, MTT assay).
Procedure:
-
Culture primary cortical neurons for a sufficient duration to allow for maturation.
-
Pre-treat the neurons with various concentrations of this compound, KB-R7943, or vehicle for a specified time.
-
Expose the neurons to a toxic concentration of NMDA (e.g., 30-100 µM) and glycine (e.g., 10 µM) for a defined period (e.g., 10-30 minutes).
-
Remove the NMDA-containing medium and replace it with fresh culture medium containing the respective inhibitors or vehicle.
-
Incubate the neurons for 24 hours.
-
Assess cell viability using the chosen assay according to the manufacturer's protocol.
-
Normalize the results to control (untreated) cells and compare the protective effects of the two compounds.
Experimental Workflow Diagram
Caption: A generalized workflow for comparing the cellular effects of this compound and KB-R7943.
Conclusion
Both this compound and KB-R7943 are valuable tools for dissecting the complex roles of Na+/Ca2+ exchange in cellular function. However, their utility is defined by their respective selectivity profiles. This compound offers a more targeted inhibition of the mitochondrial Na+/Ca2+ exchanger, although its effects on L-type Ca2+ channels should be considered. In contrast, KB-R7943's broad spectrum of activity, encompassing the plasma membrane NCX, mitochondrial Ca2+ handling machinery, and neurotransmitter receptors, complicates the interpretation of experimental data. Researchers should carefully consider the specific scientific question, the cellular context, and the potential off-target effects when choosing between these two inhibitors. The use of complementary approaches, such as genetic knockdown or knockout of the intended target, is highly recommended to validate findings obtained with these pharmacological agents.
References
- 1. Frontiers | The Mitochondrial Na+/Ca2+ Exchanger Inhibitor this compound Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans [frontiersin.org]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CGP37157 Findings: A Comparative Guide to Genetic Knockdown of NCLX
An objective analysis of pharmacological versus genetic inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX) for researchers, scientists, and drug development professionals.
The mitochondrial Na+/Ca2+ exchanger, NCLX, plays a critical role in maintaining cellular calcium homeostasis by extruding Ca2+ from the mitochondrial matrix. Its inhibition is a key area of research in understanding and potentially treating various pathologies. The small molecule CGP37157 has been widely used as a pharmacological inhibitor of NCLX. However, to ensure that the observed effects of this compound are specifically due to NCLX inhibition and not off-target activities, genetic knockdown approaches are essential for validation. This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols.
Comparison of Pharmacological and Genetic Inhibition
Both pharmacological inhibition with this compound and genetic knockdown of NCLX aim to reduce or eliminate NCLX activity. However, they differ in their mechanism, specificity, and potential for compensatory effects. This compound offers acute and reversible inhibition, while genetic knockdown provides a more sustained and specific reduction in NCLX protein levels.
A key concern with pharmacological inhibitors is the potential for off-target effects. Indeed, some studies suggest that this compound may have effects independent of NCLX, such as blocking voltage-gated Ca2+ channels[1][2][3]. Genetic knockdown, using techniques like siRNA or CRISPR-Cas9, offers a more targeted approach to validate the on-target effects of this compound.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative effects of NCLX inhibition through genetic knockdown and pharmacological blockade with this compound on key cellular processes.
| Parameter | Genetic Knockdown (siRNA/shRNA) | This compound Application | Cell Type/Model | Reference |
| Mitochondrial Ca2+ Efflux Rate | Significantly reduced | 62.4% reduction (20 µM) | Astrocytes | [4] |
| Mitochondrial Ca2+ Influx (net) | Increased | Increased from 8.6 to 12.5 (x10⁻²/s) | Astrocytes | [5] |
| Store-Operated Ca2+ Entry (SOCE) | Reduced amplitude and rate | Reduced amplitude by 25.5% and rate by 34.2% | Astrocytes | |
| Autophagy (Starvation-induced) | Impaired | Inhibited | Hepatic cells | |
| Cell Proliferation | Significantly reduced | Not explicitly quantified in parallel | Colorectal cancer cells | |
| Neuronal Viability (under excitotoxicity) | Decreased | Protective (by blocking VGCCs) | Cortical neurons | |
| Cannabinoid-mediated Neuroprotection | Attenuated (74-75% decrease in protection) | Complete inhibition | Dorsal Root Ganglion cultures |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summarized protocols for genetic knockdown of NCLX and pharmacological inhibition with this compound.
1. siRNA-Mediated Knockdown of NCLX in Cell Culture
This protocol provides a general framework for transiently knocking down NCLX expression using small interfering RNA (siRNA).
-
Cell Seeding: Plate cells (e.g., HeLa, astrocytes, or specific cell line of interest) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute NCLX-targeting siRNA and a non-targeting control siRNA in a serum-free medium. In parallel, dilute a transfection reagent (e.g., Lipofectamine 2000) in a serum-free medium.
-
Transfection: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation. Add the siRNA-lipid complex to the cells and incubate for 4-6 hours. After incubation, replace the medium with a complete growth medium.
-
Validation of Knockdown: Harvest cells 48-72 hours post-transfection. Assess NCLX mRNA levels by RT-qPCR and protein levels by Western blot to confirm knockdown efficiency. Functional assays, such as measuring mitochondrial Ca2+ extrusion, can also be performed.
2. Pharmacological Inhibition of NCLX with this compound
This protocol outlines the use of this compound to acutely inhibit NCLX activity.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (typically in the range of 1-20 µM) in the cell culture medium or experimental buffer.
-
Experimental Procedure: Pre-incubate the cells with the this compound-containing medium for a specified period (e.g., 30 minutes to 1 hour) before initiating the experimental measurements, such as live-cell imaging of mitochondrial Ca2+ dynamics.
-
Controls: Include a vehicle control (e.g., DMSO) in all experiments to account for any solvent effects.
Visualizing the Pathways and Workflows
NCLX Signaling Pathway
The following diagram illustrates the central role of NCLX in regulating mitochondrial and cytosolic calcium levels and its influence on downstream cellular processes.
References
- 1. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Exchanger NCLX Plays a Major Role in the Intracellular Ca2+ Signaling, Gliotransmission, and Proliferation of Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Exchanger NCLX Plays a Major Role in the Intracellular Ca2+ Signaling, Gliotransmission, and Proliferation of Astrocytes | Journal of Neuroscience [jneurosci.org]
A Comparative Guide to Alternative Inhibitors of the Mitochondrial Na+/Ca2+ Exchanger (NCLX)
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial Na+/Ca2+ exchanger (NCLX), the primary mechanism for calcium ion (Ca2+) efflux from the mitochondrial matrix, plays a critical role in maintaining cellular Ca2+ homeostasis. Dysregulation of NCLX activity has been implicated in a range of pathologies, including neurodegenerative diseases and cardiac dysfunction, making it a compelling target for therapeutic intervention. For decades, CGP-37157 has been the most widely used pharmacological inhibitor of NCLX. However, its utility is hampered by a lack of specificity, with known off-target effects on voltage-gated calcium channels. This guide provides a comparative overview of promising alternative NCLX inhibitors, presenting key performance data, detailed experimental protocols for their characterization, and visual representations of relevant biological pathways and experimental workflows.
Performance Comparison of NCLX Inhibitors
The following table summarizes the quantitative data for the benchmark inhibitor CGP-37157 and its alternatives. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50/EC50 | Off-Target Effects | Key Findings & References |
| CGP-37157 | Mitochondrial Na+/Ca2+ Exchanger (NCLX) | IC50: ~0.4 µM | Inhibits L-type voltage-gated Ca2+ channels (VGCCs) with an IC50 of ~4 µM.[1] | The classical NCLX inhibitor, but its lack of selectivity at higher concentrations necessitates careful experimental design.[1][2][3] |
| SN-6 | Na+/Ca2+ Exchangers (NCX1, NCX2, NCX3) | IC50: 2.9 µM (NCX1), 16 µM (NCX2), 8.6 µM (NCX3) | Less potent inhibition of muscarinic acetylcholine receptors (IC50 = 18 µM). At 10 µM, inhibits INa, ICa, IK, and IK1 by ~13-34%.[4] | A selective NCX inhibitor with some preference for NCX1. It affects other membrane currents to a lesser extent than some other inhibitors like KB-R7943. |
| ITH-12575 | Mitochondrial Na+/Ca2+ Exchanger (mNCX) | EC50: 0.69 µM (for reducing Ca2+ efflux in HeLa cells) | Reduced Ca2+ influx through CALHM1 at low micromolar concentrations. | A newer, potent inhibitor of mitochondrial Na+/Ca2+ exchange with demonstrated neuroprotective effects. |
| Curcumin | NCLX, and various other cellular targets | IC50 for NCLX not explicitly defined, but effects are observed in the low micromolar range. | Broad-spectrum activity, affecting multiple ion channels (e.g., HVGCCs, CRAC channels) and signaling pathways. | Identified as a novel NCLX inhibitor with anti-tumoral effects mediated through mitochondrial Ca2+ overload. Its pleiotropic effects require careful consideration in experimental interpretation. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of NCLX and the process of inhibitor screening, the following diagrams are provided.
Caption: Mitochondrial Ca2+ influx via MCU and efflux via NCLX, and its inhibition.
Caption: A typical workflow for identifying and characterizing novel NCLX inhibitors.
Detailed Experimental Protocols
NCLX Activity Assay in Permeabilized Cells
This protocol allows for the direct measurement of mitochondrial Na+-dependent Ca2+ efflux in a cellular context where the plasma membrane is selectively permeabilized.
a. Cell Permeabilization:
-
Culture cells to ~80-90% confluency.
-
Wash cells with a buffer mimicking the intracellular ionic environment (e.g., 120 mM KCl, 10 mM NaCl, 1 mM KH2PO4, 20 mM HEPES-Tris, pH 7.2).
-
Incubate cells with a low concentration of a mild detergent like digitonin (e.g., 25-50 µg/mL) for a short period (e.g., 1-5 minutes). The optimal concentration and time should be determined empirically for each cell line to ensure permeabilization of the plasma membrane without damaging the mitochondrial inner membrane.
-
Wash away the digitonin with the intracellular-like buffer.
b. Measurement of Mitochondrial Ca2+ Efflux:
-
Load the permeabilized cells with a low-affinity fluorescent Ca2+ indicator that accumulates in the extramitochondrial space (e.g., Calcium Green 5N).
-
Energize the mitochondria by adding respiratory substrates (e.g., glutamate and malate).
-
Add a bolus of CaCl2 to induce mitochondrial Ca2+ uptake.
-
Inhibit the mitochondrial calcium uniporter (MCU) with Ruthenium Red to prevent Ca2+ re-uptake.
-
Initiate Na+-dependent Ca2+ efflux by adding a solution containing a high concentration of NaCl.
-
Monitor the increase in extra-mitochondrial Ca2+ fluorescence over time using a fluorometer. The rate of fluorescence increase corresponds to the rate of NCLX-mediated Ca2+ efflux.
-
To test inhibitors, pre-incubate the permeabilized cells with the compound before initiating Ca2+ efflux.
Whole-Cell Patch-Clamp Recording for Off-Target Effects
This electrophysiological technique is crucial for assessing the inhibitory effects of NCLX modulators on other ion channels, such as voltage-gated calcium channels (VGCCs).
a. Cell Preparation:
-
Isolate single cells (e.g., cardiomyocytes or neurons) and plate them on glass coverslips.
-
Use cells that endogenously express the ion channel of interest or have been transfected to express it.
b. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution containing the appropriate ions to isolate the current of interest (e.g., Ba2+ as the charge carrier for Ca2+ channels).
-
Pull a glass micropipette to a fine tip (resistance of 2-5 MΩ) and fill it with an intracellular solution.
-
Under visual guidance, carefully approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the plasma membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Apply a voltage-clamp protocol consisting of depolarizing voltage steps to activate the VGCCs and record the resulting ionic currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the NCLX inhibitor at various concentrations and record the changes in the VGCC current to determine any inhibitory effect and its dose-dependency.
Conclusion
The development of specific and potent inhibitors of the mitochondrial Na+/Ca2+ exchanger is of significant interest for both basic research and drug discovery. While CGP-37157 remains a useful tool, its off-target effects necessitate the exploration of alternatives. Compounds like SN-6 and ITH-12575, along with natural products such as curcumin, offer promising avenues for more targeted modulation of mitochondrial Ca2+ handling. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these and future NCLX inhibitor candidates, paving the way for a deeper understanding of mitochondrial Ca2+ signaling and the development of novel therapeutics for associated diseases.
References
Comparative Analysis of CGP37157 Cross-reactivity with Cellular Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of CGP37157, a widely used inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX or NCLX), with its effects on other key cellular transporters. The information presented is supported by experimental data to aid in the design and interpretation of research studies involving this compound.
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound on its primary target and other cellular transporters. This data is crucial for understanding the selectivity profile of the compound.
| Target Transporter | Common Abbreviation | IC50 / Effect Concentration | Tissue/Cell Type | Reference |
| Mitochondrial Na+/Ca2+ Exchanger | mNCX, NCLX | 0.36 µM | Isolated heart mitochondria | [1] |
| Mitochondrial Na+/Ca2+ Exchanger | mNCX, NCLX | 0.4 µM | Not specified | |
| Mitochondrial Na+/Ca2+ Exchanger | mNCX, NCLX | 0.8 µM | Guinea-pig heart mitochondria | [2] |
| Sarcolemmal Na+/Ca2+ Exchanger | NCX | No effect at ≤ 10 µM | Isolated cardiac sarcolemmal vesicles | [1] |
| Na+/K+-ATPase | No effect at ≤ 10 µM | Isolated cardiac sarcolemmal vesicles | [1] | |
| Sarcoplasmic Reticulum Ca2+-ATPase | SERCA | No effect at ≤ 10 µM | Isolated cardiac sarcoplasmic reticulum vesicles | |
| L-type Voltage-Gated Ca2+ Channels | VGCCs | No effect | Isolated neonatal ventricular myocytes | |
| Voltage-Gated Ca2+ Channels | VGCCs | Significant inhibition at 10 µM | Primary cultures of rat cortical neurons |
Key Findings on Cross-Reactivity
This compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger. Notably, at concentrations effective for mNCX inhibition, it does not appear to affect the plasma membrane Na+/Ca2+ exchanger (NCX), Na+/K+-ATPase, or the sarcoplasmic reticulum Ca2+-ATPase (SERCA).
There is conflicting evidence regarding the effect of this compound on voltage-gated calcium channels (VGCCs). One study using isolated neonatal ventricular myocytes reported no effect on L-type VGCCs. However, another study on primary cortical neurons demonstrated that a 10 µM concentration of this compound significantly reduced depolarization-induced calcium influx through VGCCs, with an efficacy comparable to the known VGCC inhibitor nifedipine. This suggests that the cross-reactivity of this compound with VGCCs may be cell-type specific or dependent on the experimental conditions. Researchers should, therefore, exercise caution and consider potential off-target effects on VGCCs, especially when using concentrations in the high micromolar range.
Experimental Protocols
Measurement of Mitochondrial Na+/Ca2+ Exchange Activity
This protocol describes the measurement of mNCX activity in isolated mitochondria using the fluorescent Ca2+ indicator Fura-2.
Materials:
-
Isolated mitochondria
-
Fura-2 AM (acetoxymethyl ester)
-
Digitonin
-
Assay buffer (e.g., KCl-based medium with respiratory substrates)
-
Na+-free and Na+-containing buffers
-
Fluorometer capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Loading of Mitochondria with Fura-2:
-
Incubate isolated mitochondria with Fura-2 AM in the assay buffer. The final concentration of Fura-2 AM and incubation time will need to be optimized for the specific mitochondrial preparation.
-
After incubation, wash the mitochondria to remove extracellular Fura-2 AM.
-
-
Measurement of Ca2+ Efflux:
-
Resuspend the Fura-2-loaded mitochondria in a Na+-free buffer.
-
Add a small, known amount of Ca2+ to the mitochondrial suspension to induce Ca2+ uptake.
-
Monitor the Fura-2 fluorescence ratio (340/380 nm) to establish a baseline of intramitochondrial Ca2+.
-
To initiate Na+-dependent Ca2+ efflux, rapidly add a concentrated solution of a Na+ salt (e.g., NaCl).
-
The rate of decrease in the Fura-2 ratio reflects the activity of the mNCX.
-
-
Inhibition with this compound:
-
To determine the IC50, pre-incubate the Fura-2-loaded mitochondria with varying concentrations of this compound before initiating Ca2+ efflux.
-
Plot the inhibition of the Ca2+ efflux rate against the concentration of this compound to calculate the IC50 value.
-
Assessment of Voltage-Gated Ca2+ Channel (VGCC) Inhibition
This protocol outlines the use of the whole-cell patch-clamp technique to measure the effect of this compound on VGCCs in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary cortical neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular (pipette) solution containing a Cs+-based solution to block K+ channels
-
Extracellular (bath) solution containing Ba2+ or Ca2+ as the charge carrier
-
This compound stock solution
Procedure:
-
Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Plate cultured neurons on coverslips suitable for microscopy.
-
-
Whole-Cell Recording:
-
Place a coverslip with neurons in the recording chamber and perfuse with the extracellular solution.
-
Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the VGCCs in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ca2+ or Ba2+ currents through VGCCs.
-
Record the resulting currents.
-
-
Application of this compound:
-
After obtaining a stable baseline recording of the VGCC currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the VGCC currents in the presence of the compound.
-
The percentage of current inhibition can be calculated by comparing the peak current amplitude before and after the application of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for assessing this compound cross-reactivity.
References
Confirming CGP37157 Target Engagement in Intact Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to confirm the target engagement of CGP37157 in intact cells. We will delve into the experimental data supporting its primary target, the mitochondrial Na+/Ca2+ exchanger (NCLX), and discuss potential off-target effects. Furthermore, we will compare this compound with alternative compounds and provide detailed protocols for key validation experiments.
This compound: Primary Target and Off-Target Profile
This compound is a widely used pharmacological tool to investigate the role of mitochondrial calcium (Ca2+) homeostasis. Its primary molecular target is the mitochondrial Na+/Ca2+ exchanger, also known as NCLX or mNCX.[1] This transporter is crucial for extruding Ca2+ from the mitochondrial matrix, thereby preventing mitochondrial Ca2+ overload.
However, like many small molecule inhibitors, this compound is not entirely specific and has been reported to interact with other cellular targets, particularly at higher concentrations. Understanding this off-target profile is critical for interpreting experimental results accurately.
Known off-targets include:
-
L-type voltage-gated Ca2+ channels: Inhibition of these channels can reduce cytosolic Ca2+ influx.[2]
-
Plasma membrane Na+/Ca2+ exchanger (NCX): This can affect bulk cytosolic Ca2+ levels.[3]
-
CALHM1 Ca2+ channels [3]
Quantitative Comparison of NCLX Inhibitors
A direct comparison of the potency and selectivity of this compound with other known inhibitors of Na+/Ca2+ exchange is essential for selecting the appropriate tool for a given experiment.
| Compound | Primary Target(s) | IC50 (NCLX) | IC50 (Plasma Membrane NCX) | Other Notable Targets |
| This compound | Mitochondrial Na+/Ca2+ Exchanger (NCLX) | ~0.4 µM (isolated mitochondria), 1.5 µM (intact cells) | Inhibition reported, but specific IC50 varies. At ≤ 10 µM, no effect on sarcolemmal NCX was observed in one study. | L-type Ca2+ channels (no effect up to 10 µM in one study) |
| SEA0400 | Plasma Membrane Na+/Ca2+ Exchanger (NCX1) | Not well characterized | 5-33 nM (isoform-dependent) | Highly selective for NCX1 over NCX2 and NCX3. |
| KB-R7943 | Plasma Membrane Na+/Ca2+ Exchanger (reverse mode) | Not its primary target | ~0.7 µM (reverse mode) | Mitochondrial Ca2+ Uniporter (MCU) (IC50 = 5.5 µM), NMDA receptors, mitochondrial complex I |
Experimental Protocols for Target Engagement Confirmation
Confirming that this compound is engaging its intended target, NCLX, within the complex environment of an intact cell is paramount. The following are three robust methods to achieve this.
Direct Measurement of Mitochondrial Calcium Flux
This is the most direct method to assess the functional consequences of NCLX inhibition by this compound. The protocol involves loading cells with a fluorescent Ca2+ indicator that preferentially accumulates in the mitochondria, such as Rhod-2 AM, and then measuring changes in mitochondrial Ca2+ levels upon stimulation and inhibitor treatment.
Experimental Workflow:
Caption: Workflow for measuring mitochondrial Ca2+ flux.
Detailed Protocol: Mitochondrial Ca2+ Measurement with Rhod-2 AM
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Dye Loading:
-
Prepare a stock solution of Rhod-2 AM in anhydrous DMSO.
-
Dilute the Rhod-2 AM stock solution in an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration of 2-5 µM. To aid in dye solubilization and cellular uptake, Pluronic F-127 can be added to the working solution at a final concentration of 0.02-0.04%.
-
Remove the culture medium from the cells and replace it with the Rhod-2 AM working solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After incubation, wash the cells twice with fresh, pre-warmed imaging buffer to remove extracellular dye.
-
Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the dye inside the cell.
-
-
Imaging:
-
Mount the coverslip or dish onto a confocal or fluorescence microscope equipped with the appropriate filter sets for Rhod-2 (Excitation/Emission: ~552/581 nm).
-
Acquire a baseline fluorescence signal from the mitochondria.
-
Stimulate the cells with an agonist that induces a rise in cytosolic Ca2+ (e.g., ATP, histamine, or a depolarizing agent like KCl). This will lead to mitochondrial Ca2+ uptake.
-
After observing the initial rise in mitochondrial Ca2+, apply this compound to the cells.
-
Record the subsequent changes in mitochondrial fluorescence. Inhibition of NCLX by this compound will result in a slower rate of Ca2+ extrusion from the mitochondria, leading to a prolonged elevation of the Rhod-2 signal compared to vehicle-treated control cells.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual mitochondria or regions of interest over time.
-
Calculate the rate of mitochondrial Ca2+ extrusion (the decay phase of the fluorescence signal) in the presence and absence of this compound. A significant reduction in the extrusion rate in the presence of this compound indicates target engagement.
-
Genetic Knockdown of NCLX
To confirm that the effects of this compound are specifically mediated by NCLX, a powerful approach is to use RNA interference (RNAi) to reduce the expression of the SLC8B1 gene, which encodes for NCLX. If the cellular response to this compound is diminished in cells with reduced NCLX expression, it provides strong evidence for on-target activity.
Logical Framework:
Caption: Logic of NCLX knockdown for target validation.
Detailed Protocol: Lentiviral shRNA-mediated Knockdown of NCLX
-
shRNA Design and Vector Preparation:
-
Design or obtain validated short hairpin RNA (shRNA) sequences targeting the SLC8B1 gene. It is recommended to test multiple shRNA sequences to control for off-target effects.
-
Clone the shRNA sequences into a lentiviral expression vector. These vectors typically also contain a selectable marker (e.g., puromycin resistance) and a fluorescent reporter (e.g., GFP) to identify transduced cells.
-
-
Lentivirus Production:
-
Co-transfect the lentiviral shRNA vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI) for your target cells.
-
-
Transduction of Target Cells:
-
Plate the target cells and allow them to adhere.
-
Transduce the cells with the lentiviral particles at the predetermined MOI. Polybrene can be added to enhance transduction efficiency.
-
Incubate the cells with the virus for 24-48 hours.
-
-
Selection of Transduced Cells:
-
After transduction, replace the virus-containing medium with fresh culture medium containing the appropriate selection agent (e.g., puromycin).
-
Select for stably transduced cells over several days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Confirm the reduction of NCLX protein expression in the transduced cells by Western blotting or quantitative PCR (qPCR).
-
-
Functional Assay:
-
Perform the desired functional assay (e.g., mitochondrial Ca2+ imaging as described above) on both the NCLX knockdown cells and control cells (transduced with a non-targeting shRNA).
-
Treat both cell populations with this compound and compare the responses. A significantly reduced effect of this compound in the NCLX knockdown cells validates NCLX as the primary target.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly assess the binding of a small molecule to its target protein in a cellular context. The principle is that the binding of a ligand, such as this compound, can stabilize its target protein, NCLX, against heat-induced denaturation.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA for NCLX Target Engagement
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with this compound at various concentrations or with a vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles or by using a specific lysis buffer.
-
Separate the soluble protein fraction (containing folded proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble NCLX in each sample by Western blotting using a specific anti-NCLX antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble NCLX as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized NCLX, thus confirming target engagement.
-
Conclusion
Confirming the on-target engagement of this compound in intact cells is crucial for the rigorous interpretation of experimental data. A multi-faceted approach that combines direct functional assays, such as mitochondrial Ca2+ imaging, with genetic validation through NCLX knockdown and biophysical confirmation via CETSA provides the most robust evidence. By carefully considering the potential off-target effects and comparing its activity with alternative inhibitors, researchers can confidently utilize this compound as a tool to dissect the intricate role of mitochondrial Ca2+ signaling in cellular physiology and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mitochondrial Na+/Ca2+ Exchanger Inhibitor this compound Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans [frontiersin.org]
A Comparative Analysis of CGP37157 and SEA0400 as Inhibitors of the Mitochondrial Na+/Ca2+ Exchanger
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used pharmacological inhibitors, CGP37157 and SEA0400, with a focus on their effects on the mitochondrial Na+/Ca2+ exchanger (mNCX), also known as NCLX. Understanding the distinct mechanisms, potencies, and selectivities of these compounds is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting mitochondrial calcium homeostasis.
Executive Summary
This compound is a benzothiazepine derivative recognized as a direct inhibitor of the mitochondrial Na+/Ca2+ exchanger. It is frequently employed in research to investigate the physiological and pathological roles of mitochondrial calcium efflux. In contrast, SEA0400 is a benzyloxyphenyl derivative that acts as a highly potent and selective inhibitor of the plasma membrane Na+/Ca2+ exchanger (NCX) isoforms (NCX1, NCX2, and NCX3). While both compounds modulate cellular calcium signaling, their primary targets and mechanisms of action differ significantly. This guide will delve into their comparative pharmacology, present available quantitative data, and provide insights into experimental design.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters of this compound and SEA0400. It is important to note that direct head-to-head comparative studies on mNCX are limited, and the data for SEA0400 primarily pertains to its effects on plasma membrane NCX isoforms.
| Parameter | This compound | SEA0400 |
| Primary Target | Mitochondrial Na+/Ca2+ Exchanger (mNCX/NCLX)[1][2][3] | Plasma Membrane Na+/Ca2+ Exchanger (NCX1, NCX2, NCX3)[4][5] |
| Mechanism of Action | Direct inhibition of Na+-induced Ca2+ efflux from mitochondria. | Allosteric inhibition, stabilizing the exchanger in an inward-facing, inactivated state. |
| Potency (IC50) | ~0.4 µM (mNCX), 0.8 µM (guinea-pig heart mitochondria), 1.5 µM (INS-1 cells) | 5-33 nM (cultured neurons, astrocytes, microglia for NCX), ~30-40 nM (cardiac NCX) |
| Selectivity | Not highly selective; known to inhibit L-type Ca2+ channels, plasma membrane NCX, and CALHM1 channels at higher concentrations. | Highly selective for NCX over other ion channels and transporters. |
| Chemical Formula | C15H11Cl2NOS | C21H19F2NO3 |
| Molecular Weight | 324.22 g/mol | 371.38 g/mol |
Signaling Pathways and Mechanisms of Action
To visually represent the distinct sites of action of this compound and SEA0400, the following diagrams illustrate their roles in modulating cellular calcium signaling.
References
- 1. The Mitochondrial Na+/Ca2+ Exchanger Inhibitor this compound Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
CGP37157 and Plasma Membrane Na+/Ca2+ Exchangers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The benzothiazepine derivative CGP37157 is a widely utilized pharmacological tool for investigating the role of mitochondrial calcium homeostasis in cellular physiology and pathophysiology. While it is primarily recognized as a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), its potential interaction with the plasma membrane Na+/Ca2+ exchanger (NCX) has been a subject of investigation and debate. This guide provides a comprehensive comparison of this compound's effects on both exchangers, supported by experimental data, to aid researchers in the design and interpretation of their studies.
Executive Summary
This compound exhibits a significantly higher potency for the mitochondrial Na+/Ca2+ exchanger (NCLX) over the plasma membrane Na+/Ca2+ exchanger (NCX). However, at higher concentrations, this compound can indeed inhibit the plasma membrane NCX, a critical consideration for experimental design. This off-target effect, along with its reported inhibition of L-type voltage-gated calcium channels (VGCCs), underscores the importance of using appropriate concentrations and control experiments to ensure the specific targeting of NCLX.
Comparative Inhibitory Profile of this compound
The following table summarizes the inhibitory potency of this compound on the mitochondrial versus the plasma membrane Na+/Ca2+ exchangers, based on available experimental data.
| Target | Common Isoforms | This compound IC50 | Reference |
| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | NCLX (SLC8B1) | 0.36 µM - 1.5 µM | [1][2] |
| Plasma Membrane Na+/Ca2+ Exchanger (NCX) | NCX1 (SLC8A1), NCX2 (SLC8A2), NCX3 (SLC8A3) | ~13 µM | [3] |
Key Observation: this compound is approximately 8 to 36 times more potent in inhibiting the mitochondrial Na+/Ca2+ exchanger compared to the plasma membrane Na+/Ca2+ exchanger. This selectivity allows for a therapeutic window where NCLX can be preferentially inhibited.
Comparison with an Alternative NCX Inhibitor: KB-R7943
To provide a broader context, the selectivity profile of this compound is compared with KB-R7943, a commonly used inhibitor of the plasma membrane Na+/Ca2+ exchanger.
| Compound | Primary Target | Primary Target IC50 | Off-Target Effects on Mitochondrial Ca2+ Flux | Reference |
| This compound | Mitochondrial Na+/Ca2+ Exchanger (NCLX) | 0.36 µM - 1.5 µM | Inhibits plasma membrane NCX (~13 µM) and L-type VGCCs | [1][3] |
| KB-R7943 | Plasma Membrane Na+/Ca2+ Exchanger (NCX) | ~1-5 µM (isoform dependent) | Inhibits mitochondrial Ca2+ uniporter (MCU) (~5.5 µM); No direct effect on NCLX |
Signaling Pathways and Points of Inhibition
The following diagram illustrates the distinct locations and primary targets of this compound and KB-R7943 in the context of cellular calcium signaling.
Figure 1. Diagram of cellular calcium exchangers and the primary and secondary targets of this compound and KB-R7943.
Experimental Protocols
Accurate assessment of Na+/Ca2+ exchanger activity is crucial for determining the selectivity of inhibitors. Below are outlines of common experimental approaches.
Measurement of Plasma Membrane Na+/Ca2+ Exchanger (NCX) Activity
1. Radioisotope (45Ca2+) Flux Assay in Plasma Membrane Vesicles
This method directly measures the transport of radioactive calcium in isolated plasma membrane vesicles.
-
Vesicle Preparation: Isolate plasma membrane vesicles from the tissue or cells of interest using differential centrifugation and sucrose gradient fractionation.
-
Na+ Loading: Resuspend the vesicles in a buffer containing a high concentration of NaCl (e.g., 160 mM) to load them with Na+.
-
Initiation of Exchange: Dilute the Na+-loaded vesicles into a Na+-free buffer containing 45Ca2+. This creates an outwardly directed Na+ gradient, driving the uptake of 45Ca2+ via the NCX.
-
Termination and Measurement: At specific time points, stop the reaction by rapid filtration through a filter that retains the vesicles. The amount of 45Ca2+ trapped in the vesicles is then quantified using a scintillation counter.
-
Inhibitor Studies: Pre-incubate the vesicles with various concentrations of the inhibitor (e.g., this compound) before initiating the exchange reaction to determine its effect on the rate of 45Ca2+ uptake.
2. Electrophysiological Measurement of NCX Current (INCX)
This technique, typically using the whole-cell patch-clamp method, directly measures the electrical current generated by the electrogenic exchange of 3 Na+ for 1 Ca2+.
-
Cell Preparation: Isolate single cells from the tissue of interest.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration. The intracellular (pipette) and extracellular (bath) solutions are designed to isolate INCX from other ionic currents.
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., from +80 mV to -120 mV) to elicit both outward (forward mode) and inward (reverse mode) INCX.
-
Measurement of INCX: The NCX-mediated current is often identified by its sensitivity to Ni2+ (a non-specific NCX blocker) or specific inhibitors like KB-R7943. The inhibitor-sensitive current represents INCX.
-
Inhibitor Application: Perfuse the cells with solutions containing different concentrations of the test compound to determine its effect on the magnitude of INCX.
Measurement of Mitochondrial Na+/Ca2+ Exchanger (NCLX) Activity
1. Fluorescent Imaging in Permeabilized Cells
This method uses fluorescent Ca2+ indicators to monitor Ca2+ fluxes in and out of mitochondria in cells where the plasma membrane has been permeabilized.
-
Cell Preparation and Dye Loading: Culture cells on coverslips and load them with a mitochondrial-targeted Ca2+ indicator (e.g., Rhod-2 AM) or a cytosolic Ca2+ indicator (e.g., Fura-2 AM) for ratiometric measurements.
-
Permeabilization: Briefly expose the cells to a digitonin-containing buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Mitochondrial Ca2+ Loading: Incubate the permeabilized cells in a buffer containing a defined concentration of Ca2+ to allow for mitochondrial Ca2+ uptake via the mitochondrial Ca2+ uniporter (MCU).
-
Initiation of NCLX-mediated Ca2+ Efflux: Remove the external Ca2+ and add a Na+-containing buffer to initiate Na+-dependent Ca2+ efflux from the mitochondria via NCLX.
-
Fluorescence Measurement: Monitor the change in fluorescence of the Ca2+ indicator over time using a fluorescence microscope. The rate of fluorescence decrease reflects the rate of NCLX activity.
-
Inhibitor Studies: Add the inhibitor (e.g., this compound) to the efflux buffer to determine its effect on the rate of mitochondrial Ca2+ release.
Experimental Workflow for Assessing Inhibitor Selectivity
The following diagram outlines a logical workflow for comparing the effects of a compound on both plasma membrane and mitochondrial Na+/Ca2+ exchangers.
References
- 1. Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Inhibition of plasmalemmal Na(+)/Ca(2+) exchange by mitochondrial Na(+)/Ca(2+) exchange inhibitor 7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one (CGP-37157) in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of CGP37157 Across Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CGP37157 is a widely utilized pharmacological tool for investigating the role of mitochondrial calcium homeostasis in cellular physiology and pathology. Primarily known as an inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), its specificity has been a subject of ongoing research. This guide provides an objective comparison of this compound's performance against its primary target and known off-target effectors in various cell types, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound against its intended target, NCLX, and other cellular components. For comparison, data for alternative NCLX inhibitors, SEA0400 and KB-R7943, are also included.
| Compound | Target | Cell Type / Preparation | IC50 / EC50 (µM) | Reference |
| This compound | NCLX | Isolated heart mitochondria | 0.36 | [1] |
| INS-1 cells | 1.5 | |||
| Cultured rat dorsal root ganglion neurons | 4 | [2] | ||
| Voltage-Gated Ca2+ Channels (VGCCs) | Cultured rat dorsal root ganglion neurons | ~10 (Inhibits depolarization-induced Ca2+ influx) | [2] | |
| Cortical neurons | Strongly prevents depolarization-induced [Ca2+]i increase | |||
| SERCA | Cardiac sarcoplasmic reticulum microsomes | 6.6 | [2][3] | |
| Skeletal sarcoplasmic reticulum microsomes | 9.9 | |||
| Ryanodine Receptors (RyRs) | Cardiac ryanodine receptors | 9.4 (EC50 for activation) | ||
| Skeletal ryanodine receptors | 12.0 (EC50 for activation) | |||
| SEA0400 | NCLX | Cultured neurons | 0.033 | |
| Cultured astrocytes | 0.005 | |||
| Cultured microglia | 0.0083 | |||
| Canine ventricular cardiomyocytes | 0.111 (inward current), 0.108 (outward current) | |||
| L-type Ca2+ Channels | Canine ventricular cardiomyocytes | 3.6 | ||
| KB-R7943 | NCLX (reverse mode) | - | 0.7 | |
| Cultured neurons, astrocytes, microglia | 2 - 4 | |||
| Canine ventricular cardiomyocytes | 3.35 (inward current), 4.74 (outward current) | |||
| Mitochondrial Ca2+ Uniporter (MCU) | - | 5.5 | ||
| L-type Ca2+ Channels | Canine ventricular cardiomyocytes | 3.2 | ||
| NMDA Receptors | Cultured hippocampal neurons | 13.4 | ||
| Mitochondrial Complex I | Isolated brain mitochondria | Inhibits respiration |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Mitochondrial Ca2+ signaling pathway and the inhibitory action of this compound on NCLX.
Caption: A generalized workflow for evaluating the specificity of NCLX inhibitors.
Experimental Protocols
Mitochondrial Ca2+ Flux Assay
This protocol is designed to measure the effect of inhibitors on mitochondrial Na+/Ca2+ exchange.
Materials:
-
Cultured cells of interest
-
Mitochondrial isolation buffer
-
Fluorescent Ca2+ indicator (e.g., Calcium Green-5N, Fura-2)
-
This compound and other inhibitors
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Isolate mitochondria from the desired cell type using a standard mitochondrial isolation protocol.
-
Dye Loading: Load the isolated mitochondria with a Ca2+-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the mitochondrial suspension.
-
Induce Ca2+ Efflux: Add Na+ to the suspension to induce Ca2+ efflux through NCLX.
-
Inhibitor Application: In parallel experiments, pre-incubate the mitochondria with varying concentrations of this compound or other inhibitors before the addition of Na+.
-
Fluorescence Measurement: Monitor the change in fluorescence over time. A decrease in the rate of fluorescence change in the presence of the inhibitor indicates inhibition of NCLX.
-
Data Analysis: Calculate the rate of Ca2+ efflux for each inhibitor concentration and determine the IC50 value.
Whole-Cell Patch Clamp for VGCC Inhibition
This protocol assesses the off-target effects of inhibitors on voltage-gated calcium channels.
Materials:
-
Cultured excitable cells (e.g., neurons, cardiomyocytes)
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions
-
This compound and other inhibitors
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with the internal solution.
-
Seal Formation: Approach a cell with the pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.
-
Record Baseline Currents: Apply a voltage-step protocol to elicit VGCC currents and record the baseline currents.
-
Inhibitor Perfusion: Perfuse the cell with the external solution containing the desired concentration of this compound or other inhibitors.
-
Record Post-Inhibitor Currents: Apply the same voltage-step protocol and record the currents in the presence of the inhibitor.
-
Data Analysis: Measure the peak current amplitude before and after inhibitor application. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
SERCA and Ryanodine Receptor Activity Assays
These assays are used to evaluate the off-target effects on sarcoplasmic/endoplasmic reticulum Ca2+ handling proteins.
Materials:
-
Microsomal fractions enriched in SERCA or RyRs from cardiac or skeletal muscle.
-
[³H]-ryanodine for RyR binding assay.
-
ATP and a phosphate detection reagent for SERCA activity assay.
-
This compound
-
Scintillation counter and spectrophotometer.
Procedure for SERCA Activity:
-
Incubate microsomal fractions with varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate released.
-
Determine the IC50 value for SERCA inhibition.
Procedure for Ryanodine Receptor Activity:
-
Incubate microsomal fractions with [³H]-ryanodine in the presence of varying concentrations of this compound.
-
Separate the bound and free [³H]-ryanodine by filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
An increase in [³H]-ryanodine binding indicates activation of the RyR channel.
-
Determine the EC50 value for RyR activation.
Conclusion
The data presented in this guide highlight the importance of careful consideration of this compound's concentration-dependent effects. While it is a potent inhibitor of NCLX at sub-micromolar to low micromolar concentrations, its specificity diminishes at higher concentrations, with significant off-target effects on VGCCs, SERCA, and RyRs. For studies requiring high specificity for NCLX, alternative inhibitors such as SEA0400 may be more suitable, although their own potential off-target effects should also be carefully evaluated. The provided experimental protocols offer a framework for researchers to independently assess the specificity of this compound and other inhibitors in their specific cellular models.
References
- 1. Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP-37157 inhibits the sarcoplasmic reticulum Ca²+ ATPase and activates ryanodine receptor channels in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP-37157 Inhibits the Sarcoplasmic Reticulum Ca2+ ATPase and Activates Ryanodine Receptor Channels in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CGP37157: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds is a critical component of laboratory management and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of CGP37157, a benzothiazepine compound and selective inhibitor of the mitochondrial sodium-calcium exchanger. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
Understanding this compound: Essential Data
While specific quantitative data for the disposal of this compound is not publicly available, a summary of its known chemical and safety information is crucial for handling and waste management.
| Identifier | Value |
| Chemical Name | 7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one[1] |
| CAS Number | 75450-34-9[1][2] |
| Molecular Formula | C₁₅H₁₁Cl₂NOS[2] |
| Molecular Weight | 324.22 g/mol |
| Appearance | White to off-white solid |
| Hazard Information | Description |
| GHS Hazard Statements | May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334). Harmful to aquatic life (H402). |
| Precautionary Statements | Avoid breathing dust. Avoid release to the environment. In case of inadequate ventilation wear respiratory protection. IF INHALED: If breathing is difficult, remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms: Call a POISON CENTER/ doctor. Dispose of contents/ container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound
The following protocol is a synthesis of general laboratory chemical waste disposal guidelines and should be adapted to comply with your institution's specific policies and local regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound, both in its pure form and as waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unadulterated this compound waste, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
For solutions of this compound (e.g., in DMSO or ethanol), collect the waste in a designated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
3. Labeling of Waste Containers:
-
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution) and quantity of the waste
-
The primary hazards (e.g., "Harmful," "Respiratory Sensitizer")
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator or lab contact
-
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Do not store waste containers for longer than the time limits specified by your institution and local regulations.
5. Disposal Procedure:
-
DO NOT dispose of this compound down the drain or in the regular trash. This compound is classified as harmful to aquatic life.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests, including any required documentation.
6. Decontamination:
-
After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local EHS office for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
